molecular formula C19H19N5O4 B1595486 Disperse orange 31 CAS No. 68391-42-4

Disperse orange 31

Cat. No.: B1595486
CAS No.: 68391-42-4
M. Wt: 381.4 g/mol
InChI Key: QLRDACXDRLGLOC-UHFFFAOYSA-N
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Description

Disperse orange 31 is a useful research compound. Its molecular formula is C19H19N5O4 and its molecular weight is 381.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[N-(2-cyanoethyl)-4-[(4-nitrophenyl)diazenyl]anilino]ethyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C19H19N5O4/c1-15(25)28-14-13-23(12-2-11-20)18-7-3-16(4-8-18)21-22-17-5-9-19(10-6-17)24(26)27/h3-10H,2,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QLRDACXDRLGLOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(=O)OCCN(CCC#N)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C19H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0071465
Record name C.I. Disperse Orange 31
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Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68391-42-4, 6657-36-9, 61968-38-5
Record name 3-[[2-(Acetyloxy)ethyl][4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]propanenitrile
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Record name Aniline, 4-(4-nitrophenylazo)-N-(2-cyanoethyl)-N-(2-acetoxyethyl)-
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Record name 4-(4-Nitrophenylazo)-N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline
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Record name Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]-
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Record name C.I. Disperse Orange 31
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Record name 3-[[2-(acetyloxy)ethyl][4-[(4-nitrophenyl)azo]phenyl]amino]propiononitrile
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Record name Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]
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Record name 4-(4-NITROPHENYLAZO)-N-(2-CYANOETHYL)-N-(2-ACETOXYETHYL)ANILINE
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Foundational & Exploratory

An In-Depth Technical Guide to Disperse Orange 31 (CAS Number 61968-38-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of Disperse Orange 31, a synthetic monoazo dye identified by the CAS number 61968-38-5. This document collates available physicochemical, toxicological, and ecotoxicological data, outlines experimental protocols for its analysis and application, and explores its environmental fate. Due to the limited availability of data for this specific dye, information from closely related disperse dyes is included where relevant, with appropriate notation.

Physicochemical Properties

This compound is an organic compound characterized by a single azo bond (-N=N-) which acts as the chromophore responsible for its color. It is primarily used in the textile industry for dyeing synthetic fibers such as polyester.[1][2][3]

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 61968-38-5[1][4]
Molecular Formula C₁₉H₁₉N₅O₄[1][4]
Molecular Weight 381.39 g/mol [1][4]
Appearance Orange to red-orange powder/grain[1][2]
Melting Point >150 °C (Crystalline material with a high melting point)General for disperse dyes
Boiling Point 599.6 °C at 760 mmHg[5]
Flash Point 316.4 °C[5]
Solubility Insoluble in water.[1] Soluble in some organic solvents (qualitative).[1]
Vapor Pressure 2.45E-14 mmHg at 25°C[5]
Density 1.24 g/cm³[5]
Refractive Index 1.598[5]

Spectral Data: Specific spectral data (UV-Vis, IR, NMR) for this compound (CAS 61968-38-5) is not readily available in the public domain.

Toxicological Profile

The toxicological data for this compound is limited. However, disperse dyes as a class are known for their potential to cause skin sensitization and allergic contact dermatitis.[6][7]

Table 2: Summary of Toxicological Data

EndpointResultSpecies/Test SystemSource(s)
Acute Oral Toxicity (LD50) Data not available-
Skin Sensitization Potential sensitizerGeneral for disperse dyes[6][8]
Carcinogenicity Data not available-
Mutagenicity Data not available-

It is important to note that some azo dyes can be reductively cleaved to form aromatic amines, some of which are known or suspected carcinogens.[6] However, specific studies on the cleavage products of this compound are not currently available.

Ecotoxicological Information

Detailed ecotoxicological studies on this compound are scarce. As a poorly water-soluble substance, its bioavailability in aquatic environments may be low. However, disperse dyes can be released into wastewater from dyeing processes and may pose a risk to aquatic organisms.[9]

Table 3: Ecotoxicological Data

EndpointResultSpeciesSource(s)
Acute Toxicity to Fish (LC50) Data not available-
Acute Toxicity to Daphnia (EC50) Data not available-
Toxicity to Algae (EC50) Data not available-

Metabolism and Degradation

Information on the specific metabolic and degradation pathways of this compound is limited. A study on a related compound, Disperse Orange 3 (CAS 730-40-5), demonstrated its biomineralization by an alkaliphilic Pseudomonas species. The study identified metabolites such as p-nitroaniline, p-phenylenediamine, acetanilide, and catechol, suggesting a degradation pathway involving azo bond reduction and further breakdown of the aromatic rings. However, it is crucial to confirm the identity of the dye used in that study before extrapolating the results to this compound.

Biodegradation_Pathway Disperse_Orange_3 Disperse Orange 3 Azo_Reduction Azo Reductase Disperse_Orange_3->Azo_Reduction Metabolites p-nitroaniline + p-phenylenediamine Azo_Reduction->Metabolites Further_Degradation Further Degradation Metabolites->Further_Degradation Mineralization CO2 + H2O + NH3 Further_Degradation->Mineralization

Caption: Proposed biodegradation pathway of a disperse azo dye.

Experimental Protocols

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A general method for the analysis of disperse dyes in textiles, based on DIN 54231, can be adapted for this compound.[10]

Workflow for HPLC Analysis of Disperse Dyes in Textiles

HPLC_Workflow start Textile Sample extraction Extraction with a suitable solvent (e.g., chlorobenzene or methanol) under sonication start->extraction filtration Filtration to remove fibers extraction->filtration concentration Evaporation of solvent filtration->concentration reconstitution Reconstitution in mobile phase concentration->reconstitution injection Injection into HPLC system reconstitution->injection separation Separation on a C18 column (Gradient elution) injection->separation detection Detection using PDA and/or Mass Spectrometry separation->detection quantification Quantification against standards detection->quantification

Caption: General workflow for HPLC analysis of disperse dyes.

Detailed Methodology:

  • Sample Preparation: A known weight of the textile sample is extracted with a suitable solvent (e.g., methanol or chlorobenzene) using an ultrasonic bath at an elevated temperature (e.g., 50-60°C) for a defined period (e.g., 30-60 minutes).

  • Filtration: The extract is filtered to remove any suspended textile fibers.

  • Concentration and Reconstitution: The solvent is evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a known volume of the initial mobile phase.

  • HPLC Conditions:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is common.

    • Flow Rate: Typically around 0.5-1.0 mL/min.

    • Detection: A photodiode array (PDA) detector is used to monitor the absorbance at the maximum wavelength of this compound. Mass spectrometry (MS) can be used for confirmation.

  • Quantification: The concentration of this compound is determined by comparing the peak area with a calibration curve prepared from standard solutions of known concentrations.

Application in Polyester Dyeing

Disperse dyes are applied to polyester fibers from an aqueous dispersion at high temperatures.[11][12]

Workflow for High-Temperature Polyester Dyeing

Dyeing_Workflow start Polyester Fabric scouring Scouring to remove impurities start->scouring dye_bath_prep Prepare dye bath with this compound, dispersing agent, and pH buffer scouring->dye_bath_prep dyeing Dyeing at high temperature (e.g., 130°C) and pressure dye_bath_prep->dyeing cooling Cooling dyeing->cooling reduction_clearing Reduction clearing to remove surface dye cooling->reduction_clearing rinsing Rinsing reduction_clearing->rinsing drying Drying rinsing->drying

References

An In-depth Technical Guide to the Synthesis Pathway of Disperse Orange 31

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 31 is a monoazo disperse dye characterized by its vibrant orange-red hue.[1] As a member of the disperse dye class, it is primarily utilized in the dyeing and printing of hydrophobic synthetic fibers, most notably polyester and its blends.[1] The synthesis of this compound is a well-established process in industrial chemistry, involving a classic two-step diazotization and azo coupling reaction. This technical guide provides a comprehensive overview of its synthesis pathway, including detailed experimental protocols, quantitative data, and a visual representation of the chemical transformations.

Core Synthesis Pathway

The manufacturing process for this compound is centered around two key chemical reactions:

  • Diazotization of 4-Nitrobenzenamine: The synthesis commences with the conversion of 4-nitrobenzenamine (also known as p-nitroaniline) into a diazonium salt. This is achieved by treating the aromatic amine with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid, such as hydrochloric acid, at low temperatures (0-5 °C).

  • Azo Coupling: The resulting highly reactive 4-nitrobenzenediazonium salt is then immediately coupled with the coupling component, 2-((2-cyanoethyl)(phenyl)amino)ethyl acetate.[1] This electrophilic aromatic substitution reaction forms the stable azo bond (-N=N-), which is the chromophore responsible for the dye's color.

The overall synthesis can be represented by the following reaction scheme:

Synthesis_Pathway cluster_reactants Starting Materials cluster_products Final Product pna 4-Nitrobenzenamine (p-nitroaniline) diazonium 4-Nitrobenzenediazonium salt pna->diazonium coupling_agent 2-((2-Cyanoethyl)(phenyl)amino)ethyl acetate do31 This compound coupling_agent->do31 Azo Coupling diazonium->do31 Azo Coupling G Synthesis Workflow for this compound cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Purification pna 4-Nitrobenzenamine diazotization Diazotization Reaction (0-5 °C) pna->diazotization reagents1 NaNO₂, HCl reagents1->diazotization diazonium 4-Nitrobenzenediazonium Salt diazotization->diazonium coupling_reaction Azo Coupling Reaction (0-5 °C, pH 4-7) diazonium->coupling_reaction coupling_agent 2-((2-cyanoethyl)(phenyl)amino)ethyl acetate coupling_agent->coupling_reaction product Crude this compound coupling_reaction->product purification Filtration, Washing, Drying product->purification final_product Pure this compound purification->final_product

References

An In-depth Technical Guide to Disperse Orange 31 (C19H19N5O4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Orange 31 is a monoazo disperse dye with the chemical formula C19H19N5O4.[1] It is primarily utilized in the textile industry for dyeing synthetic fibers, particularly polyester and its blends, yielding a red-orange to yellow-red shade.[1] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methodologies, and toxicological profile of this compound, based on available scientific literature and patent information. Due to the limited availability of specific experimental data for this compound, this guide also incorporates general principles and methodologies applicable to disperse azo dyes.

Chemical and Physical Properties

This compound is characterized as a red-orange, dry powder that is insoluble in water.[1] Its non-ionic nature and low water solubility are characteristic of disperse dyes, necessitating their application from a fine aqueous dispersion.[2][3] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C19H19N5O4[1]
Molecular Weight 381.39 g/mol [1]
CAS Number 61968-38-5[1]
Appearance Red-orange to yellow-red powder[1]
Water Solubility Insoluble[1]
Solubility in Organic Solvents Soluble in various organic solvents such as alcohols, hydrocarbons, esters, and ketones.[4][5]

Synthesis and Manufacturing

The synthesis of this compound is a two-step process involving diazotization followed by an azo coupling reaction.[1]

Synthesis Pathway

The general synthetic route for this compound is as follows:

  • Diazotization: 4-Nitrobenzenamine (p-nitroaniline) is treated with a source of nitrous acid, typically sodium nitrite in the presence of a strong acid like hydrochloric or sulfuric acid, at a low temperature (0-5 °C) to form the corresponding diazonium salt.

  • Azo Coupling: The resulting diazonium salt is then reacted with the coupling component, 2-((2-cyanoethyl)(phenyl)amino)ethyl acetate, to form the final this compound molecule.[1]

Synthesis_Pathway 4-Nitrobenzenamine 4-Nitrobenzenamine Diazonium Salt Diazonium Salt 4-Nitrobenzenamine->Diazonium Salt Diazotization (NaNO2, H+) This compound This compound Diazonium Salt->this compound Azo Coupling Coupling Component 2-((2-cyanoethyl)(phenyl)amino)ethyl acetate Coupling Component->this compound

Caption: General synthesis pathway for this compound.

Representative Experimental Protocol for Synthesis

While a specific, detailed protocol for this compound is not publicly available, a representative procedure can be outlined based on general methods for azo dye synthesis.

Step 1: Diazotization of 4-Nitrobenzenamine

  • In a flask equipped with a stirrer and thermometer, suspend 4-nitrobenzenamine in an aqueous solution of a strong acid (e.g., hydrochloric acid).

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture for an additional 30-60 minutes at 0-5 °C to ensure complete diazotization. The completion of the reaction can be monitored using starch-iodide paper to detect the presence of excess nitrous acid.

Step 2: Azo Coupling Reaction

  • In a separate vessel, dissolve the coupling component, 2-((2-cyanoethyl)(phenyl)amino)ethyl acetate, in a suitable solvent or aqueous acidic solution.

  • Cool the solution of the coupling component to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the solution of the coupling component with vigorous stirring.

  • Maintain the temperature at 0-5 °C and adjust the pH as necessary (typically weakly acidic for coupling with aromatic amines) to facilitate the coupling reaction.

  • Allow the reaction to proceed for several hours until the coupling is complete, which is often indicated by the cessation of color change.

  • The resulting solid this compound is then isolated by filtration, washed with water to remove salts and unreacted starting materials, and dried.

Purification

Commercial disperse dyes often contain impurities. For research purposes, purification may be necessary. Chromatographic techniques such as column chromatography or flash chromatography using silica gel and a suitable organic eluent (e.g., toluene, ethyl acetate, or hexane) can be employed for the purification of disperse dyes.

Analytical Characterization

A variety of analytical techniques can be used to characterize this compound.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or Diode Array Detector (DAD) is a common method for the analysis of disperse dyes. A typical method would involve a reverse-phase C18 column with a gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

Representative HPLC-UV Experimental Protocol:

  • Instrument: HPLC system with UV-Vis or DAD detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Aqueous buffer (e.g., 20 mM ammonium acetate).

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient: A time-programmed gradient from a higher proportion of mobile phase A to a higher proportion of mobile phase B.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: Monitoring at the wavelength of maximum absorbance (λmax) of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis Dissolve Dissolve Sample in Organic Solvent Filter Filter through 0.45 µm filter Dissolve->Filter Inject Inject Sample Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV-Vis Detection Separate->Detect Data_Analysis Data Analysis (Peak Integration, Quantification) Detect->Data_Analysis Chromatogram

Caption: A typical workflow for the HPLC analysis of this compound.

Spectroscopic Methods

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Data
UV-Visible Spectroscopy An absorption maximum (λmax) in the visible region, characteristic of the orange color.
Fourier-Transform Infrared (FT-IR) Spectroscopy Characteristic peaks for functional groups such as N-H stretching, C≡N stretching (from the cyanoethyl group), C=O stretching (from the acetate group), N=N stretching (azo group), and aromatic C-H and C=C stretching.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR: Signals corresponding to aromatic protons, protons of the ethyl and cyanoethyl groups. ¹³C NMR: Signals for aromatic carbons, carbons of the ethyl and cyanoethyl groups, the carbonyl carbon of the acetate group, and the nitrile carbon.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of this compound (381.39 g/mol ).

Toxicological Profile

Specific toxicological data for this compound is limited in publicly available literature. Therefore, the toxicological assessment is largely based on data for other disperse azo dyes and their constituent chemical classes.

Acute Toxicity

The acute oral toxicity of this compound has not been specifically reported. However, many disperse dyes exhibit low acute toxicity.

Skin Sensitization

Disperse dyes are known to be potential skin sensitizers, and some can cause allergic contact dermatitis.[6] It is important to note that much of the research on skin sensitization of orange disperse dyes has focused on Disperse Orange 3, a different chemical compound known to be a frequent allergen.[7][8][9] The sensitization potential of this compound is not well-documented.

Genotoxicity and Carcinogenicity

Azo dyes can be metabolized, particularly under anaerobic conditions, to aromatic amines, some of which are known to be mutagenic and carcinogenic.[10] The potential for this compound to be reduced to 4-nitrobenzenamine and another aromatic amine raises toxicological concerns. 4-Nitroaniline itself has shown genotoxic potential in vitro and is classified as a Category 3B carcinogen by the German Commission for the Investigation of Health Hazards of Chemical Compounds in the Work Area.[11] Studies on components of other disperse dyes, such as 2-cyano-4-nitroaniline, have shown potent mutagenicity in the Ames test.[12] However, no specific genotoxicity or carcinogenicity studies on this compound have been found.

Cytotoxicity

In vitro studies on other azo dyes have demonstrated cytotoxic effects on various cell lines.[13][14] For example, Disperse Orange 1 has been shown to induce DNA damage and cytotoxic effects in human hepatoma (HepG2) cells.[15] The cytotoxicity of this compound has not been specifically investigated.

Applications in Research and Drug Development

While the primary application of this compound is in the textile industry, its chemical structure may be of interest to researchers in other fields.

  • Drug Delivery: The hydrophobic nature of disperse dyes could be explored in the context of drug delivery systems for hydrophobic drugs.

  • Molecular Probes: As a colored compound, its chromophoric properties could potentially be modified for use as a molecular probe, although no such applications have been reported.

  • Toxicology Research: this compound can serve as a representative azo dye for studies on the metabolism, toxicity, and environmental fate of this class of compounds.

Experimental Protocols for Application

High-Temperature Exhaust Dyeing of Polyester

This is the most common method for applying disperse dyes to polyester.

  • Preparation of the Dyebath: A dyebath is prepared containing the dispersed dye, a dispersing agent, a pH buffer (typically to maintain a pH of 4.5-5.5 with acetic acid), and other auxiliaries as needed.

  • Dyeing Process: The polyester fabric is introduced into the dyebath at a starting temperature of around 60-70 °C. The temperature is then raised to 130 °C at a controlled rate (e.g., 1-2 °C/min).

  • Dyeing at High Temperature: The dyeing is continued at 130 °C for 30-60 minutes to allow for the diffusion of the dye into the polyester fibers.

  • Cooling and Rinsing: The dyebath is cooled down, and the fabric is rinsed thoroughly with water.

  • Reduction Clearing: A post-treatment, known as reduction clearing, is often performed to remove any unfixed dye from the fiber surface. This is typically done with an alkaline solution of a reducing agent like sodium hydrosulfite.

  • Final Washing and Drying: The fabric is washed again and then dried.

Dyeing_Process Start Start Prepare_Dyebath Prepare Dyebath (Dye, Dispersant, Buffer) Start->Prepare_Dyebath End End Load_Fabric Load Polyester Fabric Prepare_Dyebath->Load_Fabric Heat_to_130C Heat to 130°C Load_Fabric->Heat_to_130C Dye_at_130C Hold at 130°C (30-60 min) Heat_to_130C->Dye_at_130C Cool_and_Rinse Cool and Rinse Dye_at_130C->Cool_and_Rinse Reduction_Clearing Reduction Clearing Cool_and_Rinse->Reduction_Clearing Final_Wash_Dry Final Wash and Dry Reduction_Clearing->Final_Wash_Dry Final_Wash_Dry->End

Caption: Workflow for high-temperature exhaust dyeing of polyester with this compound.

Conclusion

This compound is a commercially important azo dye for synthetic fibers. This technical guide has summarized the available information on its properties, synthesis, analysis, and potential toxicity. It is evident that while the general chemistry and application of this dye are understood, there is a significant lack of specific, publicly available data, particularly in the areas of detailed experimental protocols, comprehensive spectroscopic characterization, and in-depth toxicological evaluation. Further research is warranted to fill these knowledge gaps, which would be of benefit to researchers, scientists, and professionals in drug development and environmental safety who may encounter this or structurally related compounds.

References

Solubility of Disperse Orange 31 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Disperse Orange 31 in various organic solvents. Due to the limited availability of precise quantitative data in published literature, this document focuses on providing a robust experimental protocol for researchers to determine the solubility of this compound in solvents relevant to their specific applications. The information presented herein is intended to support research and development activities where the dissolution of this dye is a critical parameter.

Introduction to this compound

This compound is a monoazo dye belonging to the disperse class of colorants. These dyes are characterized by their low water solubility and are primarily used for dyeing hydrophobic fibers such as polyester, nylon, and cellulose acetate. The molecular structure of this compound (C₁₉H₁₉N₅O₄) contributes to its hydrophobic nature, making its solubility in organic solvents a key factor in its application in various industrial and research settings, including ink formulations, polymer coloration, and potentially as a model compound in drug delivery systems.

Solubility Data

Organic SolventChemical FormulaPolarity IndexExpected Solubility of this compound
AcetoneC₃H₆O5.1Soluble
EthanolC₂H₅OH4.3Soluble
TolueneC₇H₈2.4Soluble
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.2Slightly Soluble
MethanolCH₃OH5.1Slightly Soluble
Ethyl AcetateC₄H₈O₂4.4Likely Soluble
N,N-Dimethylformamide (DMF)C₃H₇NO6.4Likely Soluble
ChloroformCHCl₃4.1Likely Soluble

Note: The expected solubility is based on data for the closely related Disperse Orange 3 (C.I. 11005) and should be experimentally verified for this compound.[1][2][3]

Experimental Protocol for Solubility Determination

The following detailed methodology describes the determination of the solubility of this compound in organic solvents using the equilibrium saturation method coupled with UV-Visible spectrophotometry.

Principle

This method is based on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species. A calibration curve is generated using a series of standard solutions of this compound of known concentrations. The solubility is then determined by measuring the absorbance of a saturated solution and calculating the concentration from the calibration curve.

Materials and Equipment
  • This compound (high purity)

  • Analytical grade organic solvents (e.g., acetone, ethanol, DMSO, etc.)

  • UV-Visible Spectrophotometer

  • Analytical balance (± 0.0001 g)

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • Temperature-controlled shaker or incubator

  • Syringe filters (0.45 µm, solvent-compatible)

  • Glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Cuvettes (quartz or glass, appropriate for the solvent)

Experimental Procedure

Step 1: Determination of Maximum Absorbance Wavelength (λmax)

  • Prepare a dilute stock solution of this compound in the chosen organic solvent.

  • Scan the UV-Visible spectrum of the solution over a wavelength range of approximately 350-600 nm to identify the wavelength of maximum absorbance (λmax).

  • For azo dyes like Disperse Orange 3, the λmax in ethanol is approximately 443 nm and in dimethyl sulfoxide is around 474 nm.[4] The λmax for this compound is expected to be in a similar range.

Step 2: Preparation of Standard Solutions and Calibration Curve

  • Accurately weigh a precise amount of this compound and dissolve it in the selected organic solvent to prepare a stock solution of a known concentration (e.g., 100 mg/L).

  • Perform serial dilutions of the stock solution to create a series of at least five standard solutions with decreasing concentrations.

  • Set the spectrophotometer to the predetermined λmax.

  • Measure the absorbance of each standard solution, using the pure organic solvent as a blank.

  • Plot a graph of absorbance versus concentration for the standard solutions to generate a calibration curve.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

Step 3: Preparation of Saturated Solutions

  • Add an excess amount of this compound to a known volume of the organic solvent in a sealed glass vial.

  • Equilibrate the mixture in a temperature-controlled shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the solution to stand undisturbed at the same temperature to allow the excess solid to settle.

Step 4: Measurement and Calculation

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Accurately dilute the filtered saturated solution with the same organic solvent to an extent that the absorbance falls within the linear range of the calibration curve. Record the dilution factor.

  • Measure the absorbance of the diluted saturated solution at the λmax.

  • Use the equation of the calibration curve to calculate the concentration of the diluted saturated solution.

  • Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution. This value represents the solubility of this compound in the specific solvent at the experimental temperature.

Visualization of Experimental Workflow

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// Edges start -> prep_stock; prep_stock -> det_lambda_max; prep_stock -> prep_standards; det_lambda_max -> measure_standards; prep_standards -> measure_standards; measure_standards -> gen_cal_curve; start -> prep_sat_sol; prep_sat_sol -> equilibrate; equilibrate -> filter_sol; filter_sol -> dilute_sat_sol; dilute_sat_sol -> measure_sat_sol; gen_cal_curve -> calc_solubility [style=dashed]; measure_sat_sol -> calc_solubility; calc_solubility -> end; }

References

An In-depth Technical Guide to the Photophysical and Photochemical Properties of Disperse Orange 31

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 31, also known by its Colour Index name C.I. 111135, is a monoazo dye characterized by its vibrant red-orange hue.[1] Its molecular structure consists of a 4-nitrobenzenamine diazo component coupled with 2-((2-Cyanoethyl)(phenyl)amino)ethyl acetate.[2] This non-ionic dye is sparingly soluble in water but finds extensive application in the textile industry for dyeing hydrophobic fibers, particularly polyester and its blends.[1][2] The photophysical and photochemical properties of this compound are of significant interest due to their influence on the dye's color, fastness, and potential for degradation, which has implications for both its application and environmental fate.

This technical guide provides a comprehensive overview of the available data on the photophysical and photochemical properties of this compound. Due to a scarcity of specific quantitative data for this particular dye in the public domain, information from closely related azo dyes, particularly Disperse Orange 3, is utilized for illustrative purposes where noted. This guide also includes detailed experimental protocols for the characterization of such dyes and visual representations of key processes.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference(s)
CI Name This compound[1]
CI Number 111135[1]
CAS Number 61968-38-5[2][3]
Molecular Formula C₁₉H₁₉N₅O₄[2]
Molecular Weight 381.39 g/mol [2]
Appearance Orange grain/powder[3]
Solubility Insoluble in water[1]

Photophysical Properties

The photophysical properties of a dye govern its interaction with light, including absorption and emission characteristics. These properties are crucial for understanding its color and potential applications in areas such as fluorescence imaging and sensing.

Absorption and Emission Spectra

As a typical azo dye, this compound exhibits a strong absorption band in the visible region of the electromagnetic spectrum, which is responsible for its orange color. This absorption is attributed to the π → π* electronic transition within the conjugated system of the azo chromophore. The position and intensity of this absorption maximum (λmax) can be influenced by the solvent environment, a phenomenon known as solvatochromism.[4]

While specific spectral data for this compound is limited, data for the structurally similar Disperse Orange 3 can provide valuable insights. It is important to note that the following data is for Disperse Orange 3 and should be considered as an approximation for this compound.

ParameterValue (for Disperse Orange 3)SolventReference(s)
Absorption Maximum (λmax) ~415 - 443 nmEthanol
Molar Absorptivity (ε) Not available-
Emission Maximum (λem) Not available-
Fluorescence Quantum Yield (Φf) Not available-
Excited State Lifetime (τ) Not available-

It is crucial to experimentally determine these parameters for this compound for accurate characterization.

Solvatochromism

The absorption and emission spectra of this compound are expected to exhibit solvatochromism, meaning the peak positions will shift depending on the polarity of the solvent.[4] In polar solvents, the excited state is often more stabilized than the ground state, leading to a red-shift (bathochromic shift) in the absorption maximum. A systematic study of this compound in a range of solvents with varying polarities would be necessary to fully characterize its solvatochromic behavior.

Experimental Protocols

The following are detailed, generalized protocols for the determination of the key photophysical properties of disperse dyes like this compound.

UV-Visible Absorption Spectroscopy

This protocol outlines the procedure for measuring the absorption spectrum and determining the absorption maximum (λmax) and molar absorptivity (ε).

Materials:

  • This compound

  • Spectroscopic grade solvents (e.g., ethanol, acetone, dimethylformamide)

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain solutions with concentrations in the micromolar range.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Record a baseline spectrum to correct for solvent absorption.

  • Sample Measurement: Record the absorption spectra of the diluted dye solutions from the UV to the near-IR region (e.g., 200-800 nm).

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Using the Beer-Lambert law (A = εcl), plot absorbance at λmax versus concentration. The slope of the resulting linear fit will be the molar absorptivity (ε).

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis A Weigh this compound B Dissolve in Solvent (Volumetric Flask) A->B C Prepare Serial Dilutions B->C F Measure Sample Spectra C->F D Prepare Spectrophotometer E Measure Blank (Pure Solvent) D->E E->F G Identify λmax H Plot Absorbance vs. Concentration G->H I Calculate Molar Absorptivity (ε) H->I

Experimental workflow for UV-Vis absorption spectroscopy.

Fluorescence Spectroscopy

This protocol describes the measurement of the emission spectrum to determine the emission maximum (λem).

Materials:

  • Dilute solution of this compound (absorbance at excitation wavelength < 0.1)

  • Fluorescence-grade quartz cuvettes

  • Fluorometer

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in the desired solvent. The absorbance of the solution at the intended excitation wavelength should be below 0.1 to avoid inner filter effects.

  • Fluorometer Setup: Turn on the fluorometer and allow the lamp to stabilize.

  • Excitation Wavelength Selection: Set the excitation wavelength to the absorption maximum (λmax) determined from the UV-Vis spectrum.

  • Emission Scan: Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., if λex = 450 nm, scan from 470 nm to 800 nm).

  • Data Analysis: Identify the wavelength of maximum fluorescence intensity (λem).

G cluster_prep Sample Preparation cluster_measure Fluorescence Measurement cluster_analysis Data Analysis A Prepare Dilute Dye Solution (Abs < 0.1) B Set Excitation Wavelength (λex) A->B C Scan Emission Spectrum B->C D Identify Emission Maximum (λem) C->D

References

Thermal Degradation Profile of Disperse Orange 31: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Disperse Orange 31

This compound is a monoazo dye used in the textile industry for dyeing synthetic fibers such as polyester. Its application in high-temperature dyeing processes, like the thermosol method which operates at 180-220 °C, suggests a significant degree of thermal stability. Understanding the precise thermal degradation profile is crucial for optimizing dyeing processes, ensuring product quality, and assessing the environmental and safety aspects of its use and decomposition.

Summary of Thermal Properties from Existing Literature

Direct thermal analysis data for pure this compound is scarce. However, several studies have investigated its thermal behavior when incorporated into various polymer matrices, often in the presence of β-cyclodextrin.

Table 1: Summary of Thermal Properties of this compound in Polymer Composites

Polymer MatrixAnalytical MethodKey Findings
PolyurethaneTGA, DMAThe addition of this compound, particularly when complexed with β-cyclodextrin, increased the thermal stability of the polyurethane film. This is attributed to hydrogen bonding between the components.[1][2]
PolyurethaneTGADope-dyed polyurethane films with this compound and β-cyclodextrin exhibited good dye fastness and enhanced mechanical and thermal properties.[1][2]

Safety Data Sheets (SDS) for commercial products containing this compound indicate that specific thermal data such as melting point, boiling point, and auto-ignition temperature have not been determined.[3][4] The combustion products are noted to potentially include carbides, nitrides, and sulfides.[4]

Experimental Protocols for Thermal Analysis

To determine the thermal degradation profile of this compound, a systematic approach using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is required. The following are detailed, generalized methodologies for these experiments.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This provides data on decomposition temperatures, mass loss, and the presence of residual matter.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of pure this compound (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina, platinum).

  • Instrument Setup:

    • The TGA instrument is calibrated for temperature and mass.

    • The sample is placed in the instrument's furnace.

  • Experimental Conditions:

    • Atmosphere: The experiment is typically run under an inert atmosphere (e.g., nitrogen or argon) to study thermal decomposition without oxidation, and also under an oxidative atmosphere (e.g., air or oxygen) to assess thermo-oxidative stability. A typical flow rate is 20-50 mL/min.

    • Temperature Program: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • The TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset) and the temperatures at which specific mass loss percentages occur.

    • The derivative thermogravimetric (DTG) curve (rate of mass loss vs. temperature) is used to identify the peak decomposition temperatures (Tpeak), which correspond to the points of maximum degradation rate.

Differential Scanning Calorimetry (DSC)

Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature. This is used to identify thermal transitions such as melting, crystallization, and glass transitions.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of pure this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

  • Instrument Setup:

    • The DSC instrument is calibrated for temperature and enthalpy.

    • The sample and reference pans are placed in the instrument's cell.

  • Experimental Conditions:

    • Atmosphere: An inert atmosphere (e.g., nitrogen) is typically used with a flow rate of 20-50 mL/min.

    • Temperature Program: A common program involves heating the sample from ambient temperature to a temperature above its expected melting point, holding it to erase thermal history, cooling it at a controlled rate, and then reheating. A typical heating/cooling rate is 10 °C/min.

  • Data Analysis:

    • The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., crystallization, decomposition).

    • The melting point (Tm) is determined from the peak of the melting endotherm. The enthalpy of fusion (ΔHf) can be calculated from the area of the peak.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate the workflow for thermal analysis and a conceptual representation of thermal degradation.

Experimental_Workflow cluster_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) start Pure this compound Sample weigh_tga Weigh 5-10 mg for TGA start->weigh_tga weigh_dsc Weigh 2-5 mg for DSC start->weigh_dsc tga_instrument Place sample in TGA weigh_tga->tga_instrument dsc_instrument Place sample in DSC weigh_dsc->dsc_instrument tga_params Set Atmosphere (N2/Air) and Heating Rate (10°C/min) tga_instrument->tga_params run_tga Heat from 30°C to 800°C tga_params->run_tga tga_data Collect Mass vs. Temp Data run_tga->tga_data tga_analysis Analyze TGA/DTG Curves tga_data->tga_analysis tga_results Tonset, Tpeak, Mass Loss % tga_analysis->tga_results dsc_params Set Atmosphere (N2) and Heating/Cooling Rate dsc_instrument->dsc_params run_dsc Heat-Cool-Heat Cycle dsc_params->run_dsc dsc_data Collect Heat Flow vs. Temp Data run_dsc->dsc_data dsc_analysis Analyze Thermogram dsc_data->dsc_analysis dsc_results Melting Point (Tm), Enthalpy (ΔHf) dsc_analysis->dsc_results Degradation_Pathway parent This compound (Intact Molecule) heat Thermal Energy (Heat) parent->heat intermediates Intermediate Degradation Products heat->intermediates Initial Decomposition volatiles Volatile Fragments (e.g., NOx, SOx, CO, CO2) intermediates->volatiles Further Fragmentation char_residue Char Residue intermediates->char_residue Polycondensation/ Carbonization

References

An In-Depth Technical Guide to the Toxicological Data and Safety Profile of Disperse Orange 31

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct and comprehensive toxicological data for Disperse Orange 31 (CAS No. 61968-38-5) is limited in publicly available scientific literature and regulatory databases. Much of the available information pertains to the broader class of disperse dyes or to other specific dyes such as Disperse Orange 3, with which this compound has been historically misidentified in some commercial products. This guide summarizes the available information on this compound and presents data from closely related disperse dyes to provide a contextual understanding of its potential toxicological profile. The presented data for related compounds should be interpreted with caution as they may not be fully representative of this compound.

Introduction to this compound

This compound is a monoazo dye used in the textile industry for dyeing synthetic fibers like polyester.[1][2] Azo dyes are characterized by the presence of one or more azo groups (-N=N-) and are the largest class of synthetic dyes used in commercial applications. The safety of azo dyes is a subject of scrutiny due to the potential for the reductive cleavage of the azo bond to form aromatic amines, some of which are known to be hazardous to human health.

Chemical Identification:

IdentifierValue
Chemical Name 3-((2-(Acetyloxy)ethyl)(4-((4-nitrophenyl)azo)phenyl)amino)propiononitrile[3]
C.I. Name This compound[1][2]
CAS Number 61968-38-5[1][2][3]
Molecular Formula C₁₉H₁₉N₅O₄[1][3]
Molecular Weight 381.39 g/mol [1]

Toxicological Data Summary

Acute Toxicity
SubstanceTest SpeciesRouteEndpointValueReference
Disperse Orange 3 RatOralLD50>2000 mg/kg bw[4]
Basic Orange 31 RatOralLD50>2000 mg/kg bw
Irritation and Sensitization
SubstanceTest SpeciesEndpointResultReference
Disperse Orange 3 Not specifiedSkin IrritationIrritating[4][5]
Disperse Orange 3 Not specifiedEye IrritationIrritating[4][5]
Disperse Orange 3 HumanSkin SensitizationPotential sensitizer[5][6]
Basic Orange 31 RabbitSkin IrritationSlightly irritating
Basic Orange 31 RabbitEye IrritationSeverely irritating
Basic Orange 31 Guinea pigSkin Sensitization (Adjuvant test)No evidence of sensitization
Basic Orange 31 MouseSkin Sensitization (LLNA)Evidence of sensitization
Genotoxicity

There is no specific data on the genotoxicity of this compound. However, studies on other disperse azo dyes have shown mixed results. For example, Disperse Orange 1 has demonstrated genotoxic effects in in vitro studies.[7]

Carcinogenicity

No carcinogenicity studies have been identified for this compound. Some azo dyes can be metabolized to aromatic amines, a chemical class that includes known carcinogens. However, a direct link between this compound and cancer has not been established.[5]

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not available. The following are generalized protocols for key toxicological endpoints, based on standard OECD guidelines and methodologies commonly used for testing similar chemical substances.

Skin Sensitization: Local Lymph Node Assay (LLNA)

The LLNA is a common method for assessing the skin sensitization potential of a substance.

LLNA_Workflow cluster_dosing Dosing Phase cluster_proliferation Proliferation Phase cluster_analysis Analysis Phase d1 Day 1: Apply test substance to dorsal surface of each ear d2 Day 2: Apply test substance to dorsal surface of each ear d3 Day 3: Apply test substance to dorsal surface of each ear p1 Day 6: Inject BrdU intraperitoneally d3->p1 a1 Excise draining auricular lymph nodes p1->a1 a2 Prepare single cell suspension a1->a2 a3 Measure lymphocyte proliferation (e.g., BrdU incorporation by flow cytometry) a2->a3 a4 Calculate Stimulation Index (SI) a3->a4 end End a4->end start Start start->d1

LLNA Experimental Workflow

Methodology:

  • Animal Model: Typically, CBA/J mice are used.

  • Test Substance Preparation: The test substance is prepared in a suitable vehicle (e.g., acetone/olive oil).

  • Dosing: A defined volume of the test substance is applied to the dorsal surface of each ear for three consecutive days.

  • Proliferation Measurement: On day 6, a substance that is incorporated into newly synthesized DNA, such as BrdU, is injected.

  • Analysis: The draining auricular lymph nodes are excised, and a single-cell suspension is prepared. Lymphocyte proliferation is measured, and a Stimulation Index (SI) is calculated by comparing the proliferation in treated groups to the vehicle control group. An SI ≥ 3 is typically considered a positive result for sensitization.

Mutagenicity: Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Ames_Test_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_analysis Analysis p1 Prepare test substance at various concentrations e1 Mix test substance, bacteria, and S9 mix (or buffer) p1->e1 p2 Prepare bacterial strains (e.g., Salmonella typhimurium) p2->e1 p3 Prepare S9 metabolic activation system p3->e1 e2 Pour mixture onto minimal glucose agar plates e1->e2 e3 Incubate plates for 48-72 hours e2->e3 a1 Count revertant colonies e3->a1 a2 Compare colony counts of treated plates to control plates a1->a2 a3 Assess for a dose-dependent increase in revertants a2->a3 end End a3->end start Start start->p1

Ames Test Experimental Workflow

Methodology:

  • Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium are used.

  • Metabolic Activation: The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

  • Exposure: The bacterial strains are exposed to the test substance at various concentrations on agar plates with a minimal amount of histidine.

  • Analysis: If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow and form colonies. The number of revertant colonies is counted and compared to the control.

Signaling Pathways and Mechanisms of Toxicity

No specific signaling pathways for the toxicity of this compound have been elucidated. For disperse azo dyes in general, a primary concern is the metabolic reduction of the azo linkage, which can occur in the liver, gut microbiota, and by skin bacteria.[8] This can lead to the formation of aromatic amines.

Azo_Dye_Metabolism AzoDye Disperse Azo Dye (-N=N-) Azoreductase Azoreductase (Liver, Gut, Skin Microbiota) AzoDye->Azoreductase AromaticAmines Aromatic Amines Azoreductase->AromaticAmines

Metabolic Reduction of Azo Dyes

Some of these aromatic amines are known to be genotoxic and carcinogenic. The specific aromatic amines that would be formed from this compound are 4-nitroaniline and a substituted aniline derivative. The toxicity of these metabolites would then contribute to the overall toxicological profile of the parent dye.

Safety Profile and Regulatory Status

Due to the limited specific data, a definitive safety profile for this compound cannot be established. However, based on the data for related disperse dyes and the general properties of this chemical class, the following potential hazards should be considered:

  • Skin Sensitization: There is a potential for this compound to be a skin sensitizer, leading to allergic contact dermatitis upon repeated or prolonged contact with textiles dyed with this substance.

  • Irritation: It may cause skin and eye irritation.[4][5]

  • Genotoxicity and Carcinogenicity: While not demonstrated for this compound, the potential for metabolic activation to hazardous aromatic amines warrants caution.

This compound is not listed on the ECHA Candidate List of substances of very high concern for Authorisation. However, other disperse dyes are regulated due to their allergenic or carcinogenic properties.

Conclusion

The toxicological profile of this compound is not well-characterized in the public domain. The available information, largely extrapolated from related disperse dyes, suggests a potential for skin sensitization and irritation. The theoretical possibility of metabolic conversion to aromatic amines raises concerns about potential genotoxicity and carcinogenicity, although this has not been experimentally verified for this specific substance. Further research is needed to definitively establish the safety profile of this compound. Researchers and drug development professionals should exercise caution when handling this substance and consider its potential for skin sensitization.

References

Environmental Fate and Persistence of Disperse Orange 31: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Orange 31, a monoazo disperse dye, is utilized in the textile industry for dyeing synthetic fibers. This technical guide provides a comprehensive overview of the current scientific understanding of its environmental fate and persistence. Due to the limited availability of environmental data specific to this compound (C.I. 111135), this document synthesizes available information on the dye itself, closely related disperse dyes, and the general behavior of azo dyes in the environment. The guide covers biodegradation, photodegradation, and hydrolysis as primary degradation pathways, and includes detailed experimental protocols adapted from studies on similar dyes. Quantitative data, where available, are presented in tabular format to facilitate comparison. Additionally, logical workflows and degradation pathways are visualized to provide a clear understanding of the processes involved. This document is intended to be a valuable resource for researchers and professionals assessing the environmental impact of this and similar compounds.

Introduction

This compound (C.I. 111135) is a synthetic organic colorant belonging to the azo class of dyes. Its chemical formula is C₁₉H₁₉N₅O₄, and it is manufactured through the diazo coupling of 4-nitrobenzenamine with 2-((2-cyanoethyl)(phenyl)amino)ethyl acetate[1]. Like other disperse dyes, it has low water solubility and is used for coloring hydrophobic fibers such as polyester[1]. The environmental release of such dyes from textile manufacturing and processing is a significant concern due to their potential persistence, bioaccumulation, and the formation of potentially harmful degradation products[2][3][4][5]. This guide aims to consolidate the available knowledge on the environmental behavior of this compound.

Chemical and Physical Properties

A summary of the key properties of this compound is provided in Table 1.

PropertyValueReference
C.I. NameThis compound[1]
C.I. Number111135[1]
CAS Registry Number61968-38-5 / 68391-42-4[1]
Molecular FormulaC₁₉H₁₉N₅O₄[1]
Molecular Weight381.39 g/mol [1]
ClassMonoazo[1]
SolubilityInsoluble in water[1]
ApplicationDyeing and printing of polyester and blended fabrics[1]

Environmental Fate and Persistence

The environmental persistence of disperse dyes is influenced by their low water solubility and complex aromatic structure, which makes them generally resistant to natural degradation processes[2][5]. The primary mechanisms for the environmental degradation of azo dyes are biodegradation, photodegradation, and, to a lesser extent, hydrolysis and other abiotic processes.

Biodegradation

The biodegradation of azo dyes is a critical process in their environmental removal. It typically occurs in a two-stage process involving an initial anaerobic reduction of the azo bond, followed by the aerobic degradation of the resulting aromatic amines[6][7].

3.1.1. Anaerobic Biodegradation

Under anaerobic conditions, the azo bond (-N=N-) of this compound is susceptible to reductive cleavage by microbial azoreductases. This process results in the decolorization of the dye and the formation of aromatic amines[6][8]. Based on the structure of this compound, the expected primary degradation products from the cleavage of the azo bond are 4-nitroaniline and 2-((4-aminophenyl)(2-cyanoethyl)amino)ethyl acetate .

A study on the closely related Disperse Orange 3 demonstrated its complete mineralization within 24 hours by the alkaliphilic bacterium Pseudomonas DL 17. The identified metabolites included p-nitroaniline and p-phenylenediamine, supporting the proposed initial reductive cleavage of the azo bond[8].

3.1.2. Aerobic Biodegradation

The aromatic amines produced during anaerobic degradation may be further mineralized under aerobic conditions[6][7][9]. For instance, 4-nitroaniline can be aerobically degraded by various microorganisms[10]. The aerobic degradation pathways for the aromatic amine derived from the coupling component of this compound are not documented. However, the general pathway for aromatic amine degradation involves hydroxylation and ring cleavage[8].

The overall aerobic biodegradation of the parent this compound molecule is expected to be slow due to its low water solubility and complex structure[2].

3.1.3. Enzymatic Degradation

Enzymes such as laccases have been shown to decolorize various disperse dyes. In a study involving eleven industrial-grade disperse dyes, laccase from Pycnoporus sp. achieved decolorization rates ranging from 51% to 96%[11]. While this compound was not explicitly tested, a dye identified as "Orange SE-4RF 200%" was included. The optimal conditions for decolorization in this study were found to be a dye concentration of 50 mg/L, a temperature of 65 °C, and a pH of 4, with the presence of a mediator (1-hydroxybenzotriazole) enhancing the process[11].

The following diagram illustrates the proposed initial steps in the biodegradation of this compound, based on the known mechanisms for azo dyes.

Biodegradation_Pathway cluster_metabolites DO31 This compound Azo_Cleavage Anaerobic Azo Reductase DO31->Azo_Cleavage Metabolites Aromatic Amines PNA 4-Nitroaniline Azo_Cleavage->PNA Coupling_Amine 2-((4-aminophenyl)(2-cyanoethyl)amino)ethyl acetate Azo_Cleavage->Coupling_Amine Aerobic_Deg Aerobic Degradation PNA->Aerobic_Deg Coupling_Amine->Aerobic_Deg Mineralization CO2 + H2O + NH3 Aerobic_Deg->Mineralization

Proposed initial biodegradation pathway of this compound.
Photodegradation

Photodegradation, or the breakdown of molecules by light, is another significant environmental fate process for dyes. The rate and extent of photodegradation depend on factors such as light intensity, wavelength, and the presence of photosensitizers or photocatalysts.

The use of photocatalysts, such as titanium dioxide (TiO₂) and zinc oxide (ZnO), can significantly enhance the degradation of disperse dyes under UV or visible light irradiation[13]. These advanced oxidation processes generate highly reactive hydroxyl radicals that can non-selectively oxidize the dye molecules, leading to their mineralization[14].

Hydrolysis

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The stability of disperse dyes to hydrolysis is generally high[2]. However, the ester group in the this compound molecule (from the 2-((2-cyanoethyl)(phenyl)amino)ethyl acetate precursor) could be susceptible to hydrolysis, particularly under alkaline conditions, to form the corresponding carboxylic acid and alcohol. The rate of this hydrolysis under typical environmental pH conditions (pH 5-9) is expected to be slow.

Abiotic Degradation

Other abiotic degradation processes, such as oxidation by other environmental oxidants, are generally considered to be slow for azo dyes compared to biotic and photocatalytic degradation.

Quantitative Data

Specific quantitative data on the environmental fate and persistence of this compound are not available in the reviewed literature. The following table provides a summary of the expected persistence based on the general properties of disperse azo dyes.

Environmental CompartmentDegradation ProcessExpected Half-Life/PersistenceData Source/Reference
WaterBiodegradation (Aerobic)LongGeneral data on disperse dyes[2]
WaterBiodegradation (Anaerobic)Moderate (decolorization)General data on azo dyes[6]
WaterPhotodegradationLong (without catalyst)[12]
SoilBiodegradationLongGeneral data on disperse dyes
SedimentBiodegradation (Anaerobic)Moderate (decolorization)General data on azo dyes

Experimental Protocols

The following sections provide detailed experimental protocols for assessing the environmental fate of this compound, adapted from methodologies used for other disperse and azo dyes.

Biodegradation Testing

This protocol is adapted from studies on the biodegradation of azo dyes by bacterial cultures[8][15][16].

Objective: To assess the aerobic and anaerobic biodegradability of this compound.

Materials:

  • This compound

  • Bacterial culture capable of degrading azo dyes (e.g., Pseudomonas sp., or a mixed microbial consortium from activated sludge)

  • Mineral salts medium

  • Glucose or other carbon source (for co-metabolism studies)

  • Resazurin (as a redox indicator for anaerobic conditions)

  • Spectrophotometer

  • HPLC-MS/MS for analysis of parent compound and metabolites

  • Incubator shaker

  • Anaerobic chamber or gas-tight bottles with nitrogen purging system

Procedure:

  • Preparation of Inoculum: Acclimatize the bacterial culture to the dye by gradual exposure to increasing concentrations of this compound in a suitable growth medium.

  • Aerobic Biodegradation:

    • Prepare a series of flasks containing mineral salts medium and a defined concentration of this compound (e.g., 50 mg/L).

    • Inoculate the flasks with the acclimatized bacterial culture.

    • Include control flasks (dye without inoculum, and inoculum without dye).

    • Incubate the flasks on a shaker at a controlled temperature (e.g., 30°C).

    • At regular time intervals, withdraw samples and measure the absorbance at the dye's maximum wavelength to determine the extent of decolorization.

    • Analyze the samples by HPLC-MS/MS to quantify the parent dye and identify degradation products.

  • Anaerobic Biodegradation:

    • Prepare a series of gas-tight bottles with mineral salts medium, a carbon source (e.g., glucose), resazurin, and this compound.

    • Deoxygenate the medium by purging with nitrogen gas.

    • Inoculate the bottles with the acclimatized culture inside an anaerobic chamber.

    • Include appropriate controls.

    • Incubate the bottles under static conditions at a controlled temperature.

    • Monitor decolorization and analyze samples as described for the aerobic study.

Biodegradation_Workflow start Start prep_inoculum Prepare and Acclimatize Bacterial Inoculum start->prep_inoculum setup_flasks Set up Aerobic and Anaerobic Flasks with Dye and Medium prep_inoculum->setup_flasks inoculate Inoculate Flasks setup_flasks->inoculate incubate Incubate under Controlled Conditions inoculate->incubate sampling Collect Samples at Time Intervals incubate->sampling analysis Analyze Samples: - Spectrophotometry (Decolorization) - HPLC-MS/MS (Degradation Products) sampling->analysis data_eval Evaluate Data and Determine Degradation Pathway analysis->data_eval end End data_eval->end

Experimental workflow for biodegradation assessment.
Photodegradation Testing

This protocol is adapted from studies on the photodegradation of commercial dyes[12][13].

Objective: To determine the rate of photodegradation of this compound in aqueous solution.

Materials:

  • This compound

  • High-purity water

  • Quartz tubes or photoreactor

  • Light source (e.g., Xenon lamp with filters to simulate sunlight, or a UV lamp)

  • Spectrophotometer

  • HPLC-MS/MS

Procedure:

  • Sample Preparation: Prepare a solution of this compound in high-purity water at a known concentration.

  • Irradiation:

    • Fill the quartz tubes or photoreactor with the dye solution.

    • Include a dark control by wrapping a tube in aluminum foil.

    • Expose the samples to the light source under controlled temperature conditions.

  • Analysis:

    • At regular time intervals, withdraw samples from the irradiated and dark control tubes.

    • Measure the absorbance at the dye's maximum wavelength to monitor its disappearance.

    • Analyze the samples by HPLC-MS/MS to quantify the parent dye and identify photoproducts.

  • Data Analysis: Calculate the photodegradation rate constant and half-life.

Analytical Methodology

The quantitative analysis of this compound and its degradation products in environmental matrices requires sensitive and selective analytical methods. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice[10][17].

Sample Preparation:

  • Water Samples: Solid-phase extraction (SPE) can be used to pre-concentrate the analytes from water samples[10].

  • Soil/Sediment Samples: Solvent extraction, often assisted by ultrasonication, is used to extract the dye from solid matrices[10].

Chromatographic and Mass Spectrometric Conditions:

  • HPLC Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid is common.

  • MS Detection: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte, followed by multiple reaction monitoring (MRM) for quantification.

Conclusion

The environmental fate of this compound is largely governed by its low water solubility and the stability of its azo bond. While specific quantitative data for this compound are scarce, the available information on similar azo disperse dyes suggests that it is likely to be persistent in the environment. Biodegradation is expected to be the primary degradation pathway, initiated by anaerobic cleavage of the azo bond to form aromatic amines, which may then be further degraded under aerobic conditions. Photodegradation is likely to be slow in the absence of a photocatalyst. Further research is needed to generate specific data on the degradation rates, half-lives, and transformation products of this compound in various environmental compartments to enable a more complete risk assessment.

References

A Technical Guide to the Mechanism of Action of C.I. Disperse Orange 31 in Polyester Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Chemical Professionals

Executive Summary

This technical guide provides an in-depth analysis of the mechanism of action for C.I. Disperse Orange 31 when dyeing polyester (polyethylene terephthalate, PET) fibers. This compound is a non-ionic, mono-azo dye characterized by its low water solubility, making it ideal for the hydrophobic, crystalline structure of polyester.[1][2][3][4] The dyeing process is governed by a "solid solution" mechanism, where the dye transfers from an aqueous dispersion into the solid polymer matrix. This document outlines the fundamental physicochemical steps of this process, including dispersion, adsorption, and diffusion. It further explores the critical roles of temperature, particularly the fiber's glass transition temperature (Tg), pH, and chemical auxiliaries. Key industrial application methods—High-Temperature (HT) dyeing, Carrier dyeing, and the continuous Thermosol process—are detailed, along with relevant experimental protocols and quantitative performance data.

Introduction

Polyester Fiber: A Hydrophobic Substrate

Polyester, primarily polyethylene terephthalate (PET), is a synthetic polymer that dominates the textile industry due to its strength, durability, and wrinkle resistance.[5] Its chemical structure consists of long-chain polymers with ester linkages. This structure results in a highly crystalline and hydrophobic fiber with no chemically active groups for ionic bonding.[6] Consequently, it repels water-soluble (ionic) dyes. Dyeing polyester effectively requires a specific class of dyes that can penetrate its compact molecular structure, which is where disperse dyes become essential.[7]

C.I. This compound

C.I. This compound is a disperse dye belonging to the single azo chemical class.[4] As a non-ionic molecule, it lacks ionizing groups and is thus sparingly soluble in water.[1][4] Its suitability for polyester stems from its ability to be applied from a fine aqueous dispersion and its affinity for hydrophobic fibers. The dyeing process can be conceptualized as the dye dissolving into the polyester fiber, forming a solid solution.[1][7]

The Core Dyeing Mechanism: A Solid Solution Model

The dyeing of polyester with this compound is not a chemical reaction but a physical process. It is best described by the "solid solution" or "partition" model, where the fiber acts as a solid organic solvent, and the dye partitions itself between the aqueous dyebath and the fiber.[1][7][8] This process occurs in four distinct, sequential steps.

  • Dispersion and Dissolution : The dye, which is insoluble, is first milled into fine particles and added to the dyebath with a dispersing agent.[9][10] This creates a stable aqueous dispersion. During dyeing, a very small amount of the dye dissolves from the solid particles into the water, creating a saturated solution of single dye molecules.[1][2]

  • Adsorption : The individual, dissolved dye molecules migrate from the aqueous solution to the surface of the polyester fiber and are adsorbed.[1][2]

  • Diffusion : This is the crucial, rate-determining step. The adsorbed dye molecules slowly diffuse from the fiber surface into the non-crystalline, amorphous regions of the polymer.[1] This process is highly dependent on temperature.

  • Fixation : Once inside the fiber, the dye molecules are held in place by non-covalent intermolecular forces, primarily Van der Waals forces and hydrogen bonds, completing the dyeing process.[1][11]

Dyeing_Mechanism Figure 1: The Four-Step Solid Solution Dyeing Mechanism cluster_bath Aqueous Dyebath cluster_fiber Polyester Fiber A Step 1: Dispersed Dye Particles in Dyebath B Step 2: Monomolecular Dye in Solution A->B Dissolution C Step 3: Adsorption on Fiber Surface B->C Adsorption D Step 4: Diffusion & Fixation within Fiber Matrix C->D Diffusion (Rate-Limiting)

Caption: Figure 1 illustrates the sequential mechanism of polyester dyeing.

Critical Parameters in the Dyeing Process

The Role of Temperature and Glass Transition (Tg)

Polyester fibers are practically undyeable below their glass transition temperature (Tg), which is approximately 70-80°C.[7] Below this temperature, the polymer chains are rigid and tightly packed. Heating the fiber above its Tg increases the kinetic energy and mobility of the polymer chains in the amorphous regions. This creates temporary microscopic voids, or "free volume," within the fiber structure, allowing the relatively small this compound molecules to diffuse inside.[11] The rate of dye diffusion increases exponentially as the temperature rises further above the Tg.

pH Control

The stability of most disperse dyes, including azo types like this compound, is sensitive to pH, especially at high temperatures. An alkaline pH can cause hydrolysis of the dye molecule, leading to altered shades and poor colorfastness. Therefore, the dyebath is maintained at a slightly acidic pH, typically between 4.5 and 5.5, using a buffer system like acetic acid or ammonium sulfate.[1]

Dispersing Agents

Dispersing agents are essential auxiliaries. Their primary functions are to maintain the dye as a fine, stable dispersion in the dyebath, prevent agglomeration of dye particles at elevated temperatures, and facilitate the dissolution of the dye into its monomolecular form.[2][12]

Industrial Dyeing Methodologies

Three primary methods are used to apply this compound to polyester, each leveraging heat to facilitate dye diffusion.

  • High-Temperature (HT) Dyeing : This is an exhaust dyeing method performed in pressurized vessels. It allows the dyebath to be heated to temperatures between 120°C and 140°C.[1][8][13] At these temperatures, the rate of dye diffusion into the polyester is sufficiently high to achieve deep shades and good exhaustion within a reasonable time frame (e.g., 30-60 minutes) without the need for a carrier.[7]

  • Carrier Dyeing : This method allows for dyeing at or near the atmospheric boiling point (95-100°C).[1][2] It involves adding a chemical auxiliary known as a "carrier" to the dyebath. Carriers are organic compounds that act as swelling agents or plasticizers for the polyester fiber.[6][10] They reduce the fiber's glass transition temperature, effectively opening up the polymer structure to allow dye diffusion at lower temperatures.[2][5] However, many traditional carriers face environmental and health concerns.[3][5]

  • Thermosol Process : This is a continuous process ideal for large-scale production of woven fabrics and polyester/cotton blends.[14][15] The fabric is first padded with a liquor containing the dispersed dye, a migration inhibitor, and other auxiliaries. It is then dried carefully. Finally, the dry fabric is passed through a heating chamber at a high temperature (190–220°C) for a short period (60–90 seconds).[15][16] At this temperature, the this compound sublimes (transforms from a solid directly to a gas), and the dye vapor is rapidly absorbed by the polyester fiber, where it diffuses and is fixed.[14][16]

Dyeing_Workflows Figure 2: Comparison of Industrial Dyeing Workflows cluster_HT High-Temperature (HT) Exhaust cluster_Carrier Carrier Exhaust cluster_Thermosol Thermosol (Continuous) HT1 Prepare Dyebath (pH 4.5-5.5) HT2 Load Fabric HT1->HT2 HT3 Heat to 130°C (Under Pressure) HT2->HT3 HT4 Hold for 30-60 min HT3->HT4 HT5 Cool & Rinse HT4->HT5 HT6 Reduction Clear HT5->HT6 C1 Prepare Dyebath (pH 4.5-5.5 + Carrier) C2 Load Fabric C1->C2 C3 Heat to 100°C (Atmospheric) C2->C3 C4 Hold for 60-90 min C3->C4 C5 Cool & Rinse C4->C5 C6 Reduction Clear C5->C6 T1 Pad with Dye Dispersion T2 Infrared Pre-dry T1->T2 T3 Thermofixation (200-220°C for 60s) T2->T3 T4 Wash Off T3->T4

Caption: Figure 2 shows a simplified comparison of the process flows for the three main industrial dyeing methods for polyester.

Quantitative Data and Performance

The successful application of this compound is measured by achieving the desired shade, levelness, and fastness properties.

Table 1: Physicochemical Properties of C.I. This compound

Property Value Reference
C.I. Name This compound [4]
C.I. Number 111135 [4]
Chemical Class Mono-azo [4]
Molecular Formula C₁₉H₁₉N₅O₄ [4]
Molecular Weight 381.39 g/mol [4]
CAS Number 61968-38-5 / 68391-42-4 [4]

| Solubility | Insoluble in water |[4] |

Table 2: Typical Process Parameters for Polyester Dyeing

Parameter High-Temperature (HT) Carrier Dyeing Thermosol Process
Temperature 120 - 140°C[1] 95 - 100°C[2] 190 - 220°C[16]
Time 30 - 60 minutes 60 - 90 minutes 60 - 90 seconds
pH 4.5 - 5.5[1] 4.5 - 5.5[1] 5.0 - 6.5 (Pad Bath)[17]
Key Auxiliaries Dispersing Agent, pH Buffer Carrier, Dispersing Agent Migration Inhibitor, Thickener

| Process Type | Exhaust (Batch) | Exhaust (Batch) | Continuous |

Table 3: Fastness Properties of C.I. This compound on Polyester

Fastness Test (ISO) Rating (Scale 1-5, Light 1-8) Reference
Light Fastness 5 - 6 [4]
Washing Fastness 4 - 5 [4]
Perspiration Fastness 5 [4]
Ironing Fastness 4 - 5 [4]

| Rubbing/Crocking | Good (Typical for properly cleared dyeings) | - |

Experimental Protocols

Protocol for High-Temperature Exhaust Dyeing (Laboratory Scale)
  • Material Preparation : A sample of 100% polyester fabric is weighed (e.g., 5 grams).

  • Dyebath Preparation :

    • Set a liquor-to-goods ratio (e.g., 20:1). For 5g fabric, this is 100 mL total volume.

    • Prepare a stock solution of this compound. For a 1% "on weight of fiber" (owf) dyeing, 0.05g of dye is required.

    • The dye is pasted with an equal weight of a non-ionic dispersing agent (e.g., 1 g/L).

    • Hot water (~50°C) is added to the paste to form a smooth dispersion.

    • The dispersion is added to the dyebath containing the remaining water volume.

    • The pH is adjusted to 5.0 using an acetic acid/acetate buffer system.[1]

  • Dyeing Procedure :

    • The polyester fabric is introduced into the dyebath at 60°C.[1]

    • The temperature is raised at a rate of 2°C/minute to 130°C in a sealed laboratory dyeing machine.[18]

    • Dyeing continues at 130°C for 45 minutes.[18]

    • The bath is then cooled at 3°C/minute to 70°C.

  • Post-Treatment :

    • The dyed fabric is removed and rinsed thoroughly with hot and then cold water.

    • Reduction Clearing : The fabric is treated in a fresh bath at 80°C for 20 minutes containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide to remove surface dye.[18]

    • The fabric is rinsed again until neutral and then air-dried.

Protocol for Thermosol Dyeing (Laboratory Scale)
  • Padding Liquor Preparation : A padding solution is prepared containing:

    • This compound (e.g., 10-20 g/L for a medium shade).

    • Migration inhibitor (e.g., sodium alginate, 10 g/L).

    • Wetting agent (e.g., 1 g/L).

    • The pH is adjusted to ~6.0.

  • Padding and Drying :

    • The polyester fabric is passed through the padding liquor in a laboratory padder to achieve a specific wet pick-up (e.g., 70%).

    • The padded fabric is immediately dried without migration, typically using an infrared pre-dryer followed by a hot flue dryer at ~120°C.[16]

  • Thermofixation :

    • The dry, padded fabric is passed through a laboratory stentering or thermofixation unit at 210°C for 60 seconds.[14][16]

  • Washing Off : The fabric is thoroughly rinsed in cold water, then subjected to a reduction clearing treatment as described in the HT protocol to remove unfixed dye, followed by final rinsing and drying.

Conclusion

The mechanism of action for dyeing polyester with C.I. This compound is a well-understood physical process based on the solid solution model. The dye's non-ionic nature and small molecular size allow it to penetrate the hydrophobic, compact structure of polyester under specific thermal conditions. The success of the dyeing operation hinges on precise control of temperature to overcome the fiber's glass transition temperature, maintenance of an acidic pH to ensure dye stability, and the use of appropriate auxiliaries. The choice between high-temperature, carrier, or Thermosol dyeing methods depends on the available machinery, fabric type, and economic considerations, but all three rely on the same fundamental principle of thermally-assisted diffusion to achieve a durable and colorfast dyeing.

References

Methodological & Application

Application Notes and Protocols for High-Temperature Exhaust Dyeing of Disperse Orange 31

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-temperature exhaust dyeing of polyester materials with Disperse Orange 31. This document is intended for use by researchers and scientists in material science and drug development professionals who may utilize dyed fabrics in their studies.

Introduction

This compound is a disperse dye belonging to the single azo class, suitable for dyeing hydrophobic fibers such as polyester. The high-temperature exhaust dyeing method is a common and effective technique for applying disperse dyes to polyester, leveraging elevated temperatures to facilitate dye penetration and fixation within the fiber structure.[1][2] This process typically occurs in a sealed dyeing machine under pressure to achieve temperatures above the boiling point of water, which is necessary to swell the polyester fibers and allow for the diffusion of the dye molecules.[3][2]

Key Process Parameters

The success of the high-temperature exhaust dyeing process is dependent on several critical parameters that must be carefully controlled. These include the dyeing temperature, the pH of the dyebath, the rate of temperature rise, the dyeing time, and the use of appropriate auxiliary chemicals.

Experimental Protocols

1. Materials and Equipment

  • Substrate: 100% Polyester fabric, scoured and pre-treated.

  • Dye: this compound (C.I. 111135)[4]

  • Chemicals:

    • Dispersing agent (anionic or non-ionic)

    • Acetic acid (to control pH)

    • Sodium hydroxide (for reduction clearing)

    • Sodium hydrosulfite (for reduction clearing)

  • Equipment:

    • High-temperature, high-pressure laboratory dyeing machine

    • Beakers and graduated cylinders

    • Stirring rods

    • pH meter

    • Analytical balance

    • Drying oven

2. Dyeing Procedure

The high-temperature exhaust dyeing process for this compound on polyester fabric can be divided into three main stages: pre-treatment, dyeing, and after-treatment.

2.1. Pre-treatment of Polyester Fabric

Before dyeing, it is crucial to prepare the fabric to ensure level dyeing and optimal color yield. This involves scouring the fabric to remove any impurities, oils, and sizes.

  • Protocol: Treat the polyester fabric in a bath containing a non-ionic detergent (e.g., 1 g/L) at 60-70°C for 20-30 minutes. Rinse the fabric thoroughly with warm and then cold water.

2.2. High-Temperature Exhaust Dyeing

This stage involves the application of this compound to the polyester fabric under high-temperature and high-pressure conditions.

  • Protocol:

    • Set the liquor ratio in the dyeing machine. A typical liquor ratio for exhaust dyeing is 1:10 to 1:20 (fabric weight to water volume).

    • Prepare the dyebath by first making a paste of the required amount of this compound with a small amount of water.[1][5]

    • Add the dispersing agent to the dyebath.[1][5]

    • Add the dye paste to the dyebath and ensure it is well dispersed.

    • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[1][2][5]

    • Introduce the pre-treated polyester fabric into the dyebath at a temperature of approximately 60°C.[1][5]

    • Run the machine for 10-15 minutes at this temperature to ensure even wetting and initial dye uptake.[1][6]

    • Raise the temperature of the dyebath to 130°C at a rate of 1-2°C per minute.[5][7]

    • Maintain the temperature at 130°C for 30-60 minutes to allow for dye diffusion and fixation.[1][5][7]

    • Cool the dyebath down to 70-80°C at a rate of 2-3°C per minute.[7]

    • Drain the dyebath.

2.3. After-treatment (Reduction Clearing)

After dyeing, a reduction clearing process is essential to remove any unfixed dye from the surface of the fabric, which improves the wash fastness of the dyeing.[7]

  • Protocol:

    • Prepare a fresh bath containing:

      • Sodium Hydroxide (e.g., 2 g/L)

      • Sodium Hydrosulfite (e.g., 2 g/L)

    • Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes.

    • Rinse the fabric thoroughly with hot and then cold water.

    • Neutralize the fabric with a dilute solution of acetic acid if necessary.

    • Finally, rinse the fabric with cold water and dry it.

Data Presentation

The following tables summarize the typical quantitative data for the high-temperature exhaust dyeing of polyester with this compound.

Table 1: Typical Dyeing Recipe

ComponentConcentrationPurpose
This compound1-3% (on weight of fabric)Colorant
Dispersing Agent0.5-1.0 g/LPrevents dye agglomeration
Acetic Acidto pH 4.5-5.5pH control
Liquor Ratio1:10 - 1:20Dyeing medium

Table 2: Process Parameters

ParameterValue
Pre-treatment Temperature60-70°C
Initial Dyeing Temperature60°C
Rate of Temperature Rise1-2°C/minute
Final Dyeing Temperature130°C
Dyeing Time at 130°C30-60 minutes
Rate of Cooling2-3°C/minute
Reduction Clearing Temperature70-80°C
Reduction Clearing Time15-20 minutes

Mandatory Visualization

The following diagram illustrates the workflow of the high-temperature exhaust dyeing process for this compound.

DyeingProcess High-Temperature Exhaust Dyeing Workflow for this compound cluster_pretreatment Pre-treatment cluster_dyeing Dyeing cluster_posttreatment Post-treatment Scouring Scouring (1 g/L non-ionic detergent, 60-70°C, 20-30 min) Rinsing1 Thorough Rinsing (Warm and Cold Water) Scouring->Rinsing1 DyeBathPrep Prepare Dyebath (this compound, Dispersing Agent, Water) Rinsing1->DyeBathPrep Fabric Transfer pH_Adjust Adjust pH to 4.5-5.5 (Acetic Acid) DyeBathPrep->pH_Adjust Fabric_Intro Introduce Fabric (60°C, 10-15 min) pH_Adjust->Fabric_Intro Temp_Rise Raise Temperature to 130°C (1-2°C/min) Fabric_Intro->Temp_Rise Dyeing_Hold Hold at 130°C (30-60 min) Temp_Rise->Dyeing_Hold Cooling Cool to 70-80°C (2-3°C/min) Dyeing_Hold->Cooling Reduction_Clearing Reduction Clearing (NaOH, Na2S2O4, 70-80°C, 15-20 min) Cooling->Reduction_Clearing Drain Dyebath Rinsing2 Hot and Cold Rinsing Reduction_Clearing->Rinsing2 Neutralization Neutralization (Optional) Rinsing2->Neutralization Final_Rinse Final Cold Rinse Neutralization->Final_Rinse Drying Drying Final_Rinse->Drying

Caption: Workflow for High-Temperature Exhaust Dyeing.

References

Application Notes and Protocols for the Detection of Disperse Orange 31 in Textiles

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the analytical determination of Disperse Orange 31 in textile matrices. The methodologies are intended for researchers, scientists, and quality control professionals in the textile and chemical industries. The primary techniques covered are High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

Application Note:

High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is a robust and widely used technique for the quantification of disperse dyes in textiles. This method offers good sensitivity and selectivity, allowing for the identification of this compound by its retention time and UV-Vis spectrum. The following protocol is based on established methods for the analysis of disperse dyes in textile samples.[1]

Experimental Protocol:

1.1. Reagents and Materials:

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (deionized or HPLC grade)

  • Formic acid (analytical grade)

  • Ammonium acetate (analytical grade)

  • This compound analytical standard

  • Syringe filters (0.22 µm or 0.45 µm PTFE)

1.2. Standard Preparation:

  • Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound analytical standard in methanol to prepare a 100 µg/mL stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a methanol/water (50:50, v/v) mixture to achieve concentrations ranging from 0.5 to 100.0 ng/mL.[1] These will be used to construct the calibration curve.

1.3. Sample Preparation (Textile):

  • Accurately weigh approximately 1.0 g of the textile sample, cut into small pieces.[2]

  • Place the sample into a suitable extraction vessel.

  • Add 20 mL of methanol to the vessel.[2]

  • Perform ultrasonic extraction at 50-70°C for 30 minutes.[2][3]

  • Allow the extract to cool to room temperature.

  • Centrifuge the extract at 10,000 rpm for 10 minutes.[2]

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[2]

  • The sample is now ready for HPLC-PDA analysis.

1.4. HPLC-PDA Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 3 mm, 5 µm).[3]

  • Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% formic acid) and Mobile Phase B (Acetonitrile).[2]

  • Gradient Program:

    • 0 min: 40% B

    • 7 min: 60% B

    • 17 min: 98% B

    • 24 min: 98% B

    • Followed by a return to initial conditions and column equilibration.

  • Flow Rate: 0.3 mL/min.[3]

  • Injection Volume: 10 µL.[3]

  • Column Temperature: 40°C.[3]

  • PDA Detector: Monitor the wavelength range of 200-800 nm. For quantification of Disperse Orange 3, a specific wavelength around 450 nm may be used.[4]

1.5. Data Analysis:

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the analytical standard.

  • Confirm the peak identity by comparing the UV-Vis spectrum of the peak with the standard's spectrum.

  • Quantify the concentration of this compound in the sample using the calibration curve generated from the working standard solutions.

Quantitative Data Summary:

ParameterValueReference
Linearity Range0.5 - 250 mg/L[5]
Correlation Coefficient (r²)> 0.995[5]
Limit of Detection (LOD)2.0 mg/kg[5]
Recovery92.1% - 98.7%[5]
Relative Standard Deviation (RSD)< 8.0%[5]

Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-PDA Analysis cluster_data Data Processing weigh_sample Weigh 1g Textile Sample add_methanol Add 20mL Methanol weigh_sample->add_methanol ultrasonicate Ultrasonicate (50-70°C, 30 min) add_methanol->ultrasonicate centrifuge Centrifuge (10,000 rpm, 10 min) ultrasonicate->centrifuge filter Filter (0.22 µm) centrifuge->filter hplc_injection Inject 10µL into HPLC filter->hplc_injection prepare_standards Prepare Calibration Standards prepare_standards->hplc_injection separation C18 Column Separation hplc_injection->separation detection PDA Detection (200-800 nm) separation->detection peak_identification Identify Peak by Retention Time & UV-Vis Spectrum detection->peak_identification quantification Quantify using Calibration Curve peak_identification->quantification report Generate Report quantification->report

Caption: HPLC-PDA workflow for this compound analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note:

LC-MS/MS is a highly sensitive and selective technique for the detection and quantification of this compound in textiles, even at trace levels. This method is particularly useful for complex matrices where co-eluting substances might interfere with other detectors. The use of Multiple Reaction Monitoring (MRM) ensures high specificity.[3]

Experimental Protocol:

2.1. Reagents and Materials:

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • This compound analytical standard

  • Syringe filters (0.22 µm PTFE)

2.2. Standard Preparation:

  • Follow the same procedure as for HPLC-PDA (Section 1.2) to prepare stock and working standard solutions. A typical concentration range for LC-MS/MS is 0.06 to 4.09 ng/mL.[2]

2.3. Sample Preparation (Textile):

  • Follow the same extraction procedure as for HPLC-PDA (Section 1.3).[2] For enhanced sensitivity, the filtered extract can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.[1]

2.4. LC-MS/MS Conditions:

  • LC System: UHPLC or HPLC system.

  • Column: C18 reverse-phase column (e.g., Kinetex C18, 100 x 2.1 mm, 1.7 µm).[2]

  • Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% formic acid) and Mobile Phase B (Acetonitrile).[2]

  • Flow Rate: 0.3 mL/min.[2]

  • Injection Volume: 10 µL.[3]

  • Column Temperature: 40°C.[3]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions: For Disperse Orange 3, the precursor ion is m/z 243.1, with product ions at m/z 122.1 and 92.1.[1]

2.5. Data Analysis:

  • Identify this compound by its specific retention time and the presence of the defined MRM transitions.

  • Quantify the analyte using a calibration curve constructed from the analysis of the working standards.

Quantitative Data Summary:

ParameterValueReference
Linearity Range0.2 - 20 ng/mL[6]
Correlation Coefficient (r²)> 0.9978[6]
Limit of Detection (LOD)0.02 - 1.35 ng/mL[2]
Limit of Quantification (LOQ)0.06 - 4.09 ng/mL[2]
Recovery81.8% - 114.1%[2]
Repeatability (%RSD)1.2% - 16.3%[2]

Experimental Workflow:

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis textile_sample Textile Sample (1g) extraction Methanol Extraction & Sonication textile_sample->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration lc_separation UHPLC/HPLC Separation (C18) filtration->lc_separation ms_detection Tandem MS Detection (ESI+, MRM) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification via Calibration Curve data_acquisition->quantification confirmation Confirmation by MRM Transitions quantification->confirmation

Caption: LC-MS/MS workflow for trace analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note:

GC-MS can also be employed for the analysis of this compound, particularly for the identification of its breakdown products under reductive cleavage conditions, which is relevant for azo dyes. The following is a general protocol for the direct analysis of the dye.

Experimental Protocol:

3.1. Reagents and Materials:

  • Methanol (GC grade)

  • Dichloromethane (GC grade)

  • This compound analytical standard

  • Anhydrous sodium sulfate

  • Syringe filters (0.45 µm PTFE)

3.2. Standard Preparation:

  • Prepare a stock solution of this compound in methanol or another suitable solvent at a concentration of approximately 1000 µg/mL.

  • Prepare working standards by diluting the stock solution in the same solvent to concentrations appropriate for GC-MS analysis (e.g., 0.2 - 10.0 ng/mL).[7]

3.3. Sample Preparation (Textile):

  • Extract the textile sample with a suitable solvent such as methanol or dichloromethane using ultrasonication.

  • Concentrate the extract using a rotary evaporator.

  • The residue may require derivatization depending on the specific analytical goals, but for direct analysis of Disperse Orange 3, it can be redissolved in a small volume of a suitable solvent.

  • Dry the final extract over anhydrous sodium sulfate and filter it before injection.

3.4. GC-MS Conditions:

  • GC System: Gas chromatograph with a split/splitless injector.

  • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 min.

    • Ramp to 300°C at 20°C/min.

    • Hold at 300°C for 5 min.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan mode for identification and Selected Ion Monitoring (SIM) for quantification.

3.5. Data Analysis:

  • Identify this compound by comparing its retention time and mass spectrum with that of a pure standard.

  • Quantify using a calibration curve based on the peak area of a characteristic ion in SIM mode.

Quantitative Data Summary:

ParameterValueReference
Linearity Range0.2 - 10.0 ng/mL[7]
Correlation Coefficient (r²)> 0.9975[7]
Limit of Detection (LOD)0.07 ng/mL[7]
Limit of Quantification (LOQ)0.23 ng/mL[7]
Recovery78.79% - 110.49%[7]

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis sample Textile Sample extraction Solvent Extraction sample->extraction concentration Concentration extraction->concentration reconstitution Reconstitution in Solvent concentration->reconstitution injection GC Injection reconstitution->injection separation Capillary Column Separation injection->separation detection MS Detection (EI) separation->detection identification Identification by RT and Mass Spectrum detection->identification quantification Quantification (SIM mode) identification->quantification result Final Result quantification->result

Caption: GC-MS workflow for the analysis of this compound.

References

Application Note: Quantitative Determination of Disperse Orange 31 using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the accurate quantification of Disperse Orange 31. This method is applicable for the analysis of this compound in raw materials and finished textile products. The protocol outlines the chromatographic conditions, sample preparation, and a comprehensive method validation procedure based on International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a monoazo dye used in the textile industry for dyeing polyester and other synthetic fibers.[1] Ensuring the correct concentration and purity of this dye is crucial for achieving consistent color quality and meeting regulatory standards. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique for the separation and quantification of dyes due to its high resolution, sensitivity, and specificity.[2][3] This application note provides a detailed protocol for a reliable HPLC-UV method for the quantitative analysis of this compound.

Physicochemical Properties of this compound

PropertyValue
Chemical Name 2-((2-Cyanoethyl)(phenyl)amino)ethyl 4-((4-nitrophenyl)diazenyl)benzoate
CAS Number 61968-38-5
Molecular Formula C19H19N5O4[1]
Molecular Weight 381.39 g/mol [1]
Appearance Orange-red powder
Solubility Insoluble in water

Experimental Protocol

Materials and Reagents
  • This compound reference standard (purity ≥ 98%)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (analytical grade)

  • 0.45 µm syringe filters (PTFE)

Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used.

Chromatographic Conditions
ParameterCondition
Column C18 reversed-phase column (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 450 nm
Run Time 10 minutes
Preparation of Standard Solutions

A stock solution of this compound (100 µg/mL) was prepared by dissolving an accurately weighed amount of the reference standard in methanol. A series of working standard solutions were prepared by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

Sample Preparation (from Textile Matrix)
  • Accurately weigh approximately 1 gram of the textile sample and cut it into small pieces.

  • Transfer the sample into a 50 mL conical flask.

  • Add 20 mL of methanol to the flask.

  • Sonicate the sample for 30 minutes at 50°C to extract the dye.[4]

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • If necessary, dilute the sample with the mobile phase to fall within the calibration range.

Method Validation

The developed HPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity

The specificity of the method was evaluated by analyzing a blank matrix (undyed textile extract) to ensure no interference at the retention time of this compound. The peak purity of the analyte was also assessed using a photodiode array detector.

Linearity

The linearity of the method was determined by injecting the standard solutions at six different concentrations (1, 5, 10, 20, 40, and 50 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range 1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c
Accuracy

The accuracy was determined by the recovery of known amounts of this compound spiked into a blank textile extract at three concentration levels (low, medium, and high).

Spiked Concentration (µg/mL)Mean Recovery (%)% RSD
599.21.5
20101.50.8
4098.91.2
Precision

The precision of the method was evaluated by determining the intra-day and inter-day precision. Intra-day precision was assessed by analyzing six replicate injections of a standard solution (20 µg/mL) on the same day. Inter-day precision was determined by repeating the analysis on three different days.

Precision% RSD
Intra-day < 2%
Inter-day < 3%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

Results and Discussion

The developed HPLC-UV method provides excellent separation and quantification of this compound. The optimized chromatographic conditions resulted in a sharp, symmetrical peak for this compound at a retention time of approximately 4.5 minutes, with no interference from the matrix. The validation results demonstrate that the method is linear, accurate, precise, and sensitive for its intended purpose.

Conclusion

The HPLC-UV method described in this application note is a simple, rapid, and reliable for the quantification of this compound. The method is suitable for routine quality control analysis of this compound in both raw material and finished textile products.

Workflow Diagram

HPLC_Workflow start Start: Sample/Standard prep_std Prepare Standard Solutions (1-50 µg/mL) start->prep_std prep_sample Sample Preparation (Textile Extraction) start->prep_sample hplc_analysis HPLC-UV Analysis (C18, ACN:H2O, 450 nm) prep_std->hplc_analysis prep_sample->hplc_analysis data_acq Data Acquisition (Peak Area) hplc_analysis->data_acq quantification Quantification (Calibration Curve) data_acq->quantification report Report Results quantification->report end End report->end

Caption: Workflow for HPLC-UV quantification of this compound.

References

Application Note: GC-MS Analysis for the Identification of Disperse Orange 31 Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the degradation of the azo dye Disperse Orange 31 and the subsequent identification of its degradation products using Gas Chromatography-Mass Spectrometry (GC-MS). A proposed degradation pathway is outlined, and methodologies for both electrochemical degradation and reductive cleavage are presented. This guide is intended for researchers, scientists, and professionals in analytical chemistry and environmental science.

Introduction

This compound is a monoazo dye widely used in the textile industry for dyeing polyester and other synthetic fibers.[1] Due to the environmental persistence and potential toxicity of azo dyes and their degradation byproducts, it is crucial to develop robust analytical methods to monitor their fate in various treatment processes. The reductive cleavage of the azo bond (-N=N-) in these dyes can lead to the formation of aromatic amines, some of which are known to be carcinogenic.[2] Therefore, the accurate identification of these degradation products is essential for assessing the efficacy and environmental safety of wastewater treatment technologies.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[3] It is well-suited for the analysis of the aromatic amines and other smaller molecules that result from the breakdown of larger dye structures.[3] This application note details experimental procedures for the degradation of this compound and the subsequent analysis of its degradation products by GC-MS.

Proposed Degradation Pathway of this compound

This compound is synthesized through the diazotization of 4-nitroaniline and its subsequent coupling with 2-((2-cyanoethyl)(phenyl)amino)ethyl acetate.[1] The primary degradation mechanism, particularly under reductive conditions, involves the cleavage of the azo bond. This initial breakdown is expected to yield two primary aromatic amines: 4-nitroaniline and 2-amino-N-(2-cyanoethyl)-N-phenylacetamide. Further degradation of these primary products can occur through various mechanisms, including deamination, decarboxylation, and ring-opening, leading to the formation of smaller, more readily biodegradable compounds.

dot

Disperse_Orange_31 This compound (C19H19N5O4) Degradation_Process Degradation (Reductive Cleavage) Disperse_Orange_31->Degradation_Process Azo Bond Cleavage 4_Nitroaniline 4-Nitroaniline Degradation_Process->4_Nitroaniline Coupling_Component_Amine 2-amino-N-(2-cyanoethyl) -N-phenylacetamide Degradation_Process->Coupling_Component_Amine Further_Degradation Further Degradation Products 4_Nitroaniline->Further_Degradation Coupling_Component_Amine->Further_Degradation cluster_degradation Degradation of this compound cluster_preparation Sample Preparation cluster_analysis Analysis Electrochemical_Degradation Electrochemical Degradation Liquid_Liquid_Extraction Liquid-Liquid Extraction (DCM) Electrochemical_Degradation->Liquid_Liquid_Extraction Reductive_Cleavage Reductive Cleavage (Sodium Dithionite) Reductive_Cleavage->Liquid_Liquid_Extraction Drying_Concentration Drying and Concentration Liquid_Liquid_Extraction->Drying_Concentration GC_MS_Analysis GC-MS Analysis Drying_Concentration->GC_MS_Analysis Data_Interpretation Data Interpretation (Library Search, Quantification) GC_MS_Analysis->Data_Interpretation

References

Application Notes and Protocols for the Photocatalytic Degradation of Disperse Orange 31

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the photocatalytic degradation of the azo dye, Disperse Orange 31. The following procedures are based on established methodologies for the degradation of similar disperse and azo dyes, providing a robust framework for researchers.

Introduction

This compound is a monoazo disperse dye used in the textile industry for dyeing polyester fibers. Due to its chemical stability and low biodegradability, it can persist in industrial effluents, posing environmental concerns. Photocatalysis, an advanced oxidation process, offers a promising method for the complete mineralization of such recalcitrant organic pollutants into less harmful substances like CO2, H2O, and mineral acids. This protocol details the use of common photocatalysts, such as Titanium Dioxide (TiO₂) and Zinc Oxide (ZnO), for the degradation of this compound under UV or visible light irradiation.

Materials and Reagents

  • This compound (C.I. 111135; CAS 61968-38-5)

  • Photocatalyst:

    • Titanium Dioxide (TiO₂, e.g., Degussa P25 or anatase nanopowder)

    • Zinc Oxide (ZnO, nanopowder)

  • Deionized Water

  • Hydrochloric Acid (HCl, for pH adjustment)

  • Sodium Hydroxide (NaOH, for pH adjustment)

  • Methanol or other suitable solvent for preparing stock solutions

  • Scavenging agents (optional, for mechanistic studies):

    • Isopropyl alcohol (for hydroxyl radicals, •OH)

    • p-Benzoquinone (for superoxide radicals, •O₂⁻)

    • EDTA (for holes, h⁺)

Experimental Protocols

Preparation of Photocatalyst Suspension
  • Weigh the desired amount of photocatalyst (e.g., TiO₂ or ZnO). A typical starting concentration is 1.0 g/L.

  • Disperse the photocatalyst in a known volume of deionized water to create a stock suspension.

  • For nanoparticle catalysts, sonicate the suspension for 15-30 minutes to ensure uniform dispersion and break up any agglomerates.

Photocatalytic Degradation Experiment
  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and then dilute with deionized water to the desired initial concentration (e.g., 10-50 mg/L).

  • In a photocatalytic reactor (a beaker with a magnetic stirrer or a more sophisticated setup with controlled temperature and gas flow), add the desired volume of the this compound solution.

  • Add the photocatalyst suspension to the dye solution to achieve the target catalyst loading.

  • Adjust the pH of the solution to the desired value using dilute HCl or NaOH. The optimal pH can significantly influence the degradation rate and should be determined experimentally.

  • Before irradiation, stir the suspension in the dark for a specific period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the photocatalyst surface. Take an initial sample at the end of this period (t=0).

  • Commence irradiation using a suitable light source (e.g., a UV lamp or a visible light lamp, depending on the photocatalyst's bandgap).

  • Collect aliquots of the suspension at regular time intervals (e.g., every 15, 30, or 60 minutes).

  • Immediately after collection, centrifuge or filter the aliquots to remove the photocatalyst particles.

  • Analyze the supernatant for the remaining concentration of this compound.

Analytical Method: UV-Vis Spectrophotometry
  • Determine the maximum absorbance wavelength (λmax) of this compound by scanning a standard solution with a UV-Vis spectrophotometer.

  • Measure the absorbance of the collected samples at the λmax.

  • Calculate the concentration of the dye at each time point using a pre-established calibration curve of absorbance versus concentration.

  • The degradation efficiency can be calculated using the following formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration of the dye (after the dark adsorption step) and Cₜ is the concentration at time t.

Data Presentation

The following tables provide a template for organizing the quantitative data obtained from the photocatalytic degradation experiments.

Table 1: Effect of Catalyst Type and Loading on Degradation Efficiency

Catalyst TypeCatalyst Loading (g/L)Initial Dye Concentration (mg/L)pHIrradiation Time (min)Degradation Efficiency (%)
TiO₂0.5207120
TiO₂1.0207120
TiO₂1.5207120
ZnO0.5207120
ZnO1.0207120
ZnO1.5207120

Table 2: Effect of Initial pH on Degradation Efficiency

CatalystCatalyst Loading (g/L)Initial Dye Concentration (mg/L)Initial pHIrradiation Time (min)Degradation Efficiency (%)
TiO₂1.0203120
TiO₂1.0205120
TiO₂1.0207120
TiO₂1.0209120
TiO₂1.02011120

Table 3: Effect of Initial Dye Concentration on Degradation Efficiency

CatalystCatalyst Loading (g/L)Initial Dye Concentration (mg/L)pHIrradiation Time (min)Degradation Efficiency (%)
TiO₂1.0107120
TiO₂1.0207120
TiO₂1.0307120
TiO₂1.0407120
TiO₂1.0507120

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_dye Prepare this compound Solution mix Mix Dye and Catalyst prep_dye->mix prep_cat Prepare Photocatalyst Suspension prep_cat->mix adjust_ph Adjust pH mix->adjust_ph dark Stir in Dark (Adsorption-Desorption Equilibrium) adjust_ph->dark irradiate Irradiate with Light Source dark->irradiate sample Collect Aliquots irradiate->sample At regular intervals separate Separate Catalyst (Centrifuge/Filter) sample->separate analyze Analyze Supernatant (UV-Vis) separate->analyze calculate Calculate Degradation Efficiency analyze->calculate

Caption: Experimental workflow for the photocatalytic degradation of this compound.

Proposed Signaling Pathway for Photocatalytic Degradation of Azo Dyes

G cluster_catalyst Photocatalyst Particle cluster_reactions Redox Reactions in Solution vb Valence Band (VB) cb Conduction Band (CB) vb->cb e⁻ h2o H₂O vb->h2o h⁺ + H₂O → •OH oh_neg OH⁻ vb->oh_neg h⁺ + OH⁻ → •OH dye This compound vb->dye h⁺ directly oxidizes dye o2 O₂ cb->o2 e⁻ + O₂ → •O₂⁻ h2o->dye •OH attacks dye oh_neg->dye •OH attacks dye o2->dye •O₂⁻ attacks dye products Degradation Products (e.g., CO₂, H₂O, mineral acids) dye->products Degradation light Light (hν ≥ Band Gap) light->vb Excitation

Caption: Generalized signaling pathway for the photocatalytic degradation of an azo dye.

Application Notes and Protocols for Azo Dye Degradation Studies Using Disperse Orange 31 as a Model Pollutant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 31 is a monoazo disperse dye characterized by its limited solubility in water and its application in dyeing hydrophobic fibers.[1] Its stable azo bond (-N=N-) and aromatic structures make it a representative and recalcitrant pollutant in textile industry wastewater. The effective degradation of such dyes is a significant area of environmental research. These application notes provide detailed protocols for studying the degradation of this compound using various advanced oxidation processes (AOPs) and microbial methods, establishing it as a model pollutant for evaluating the efficacy of different treatment technologies.

I. Physicochemical Degradation Methods

A. Photocatalytic Degradation

Photocatalysis is an advanced oxidation process that utilizes a semiconductor catalyst (e.g., TiO₂) and a light source (e.g., UV or visible light) to generate highly reactive hydroxyl radicals (•OH), which are capable of mineralizing organic pollutants.

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound (e.g., 100 mg/L) in deionized water. Due to its low solubility, sonication may be required to achieve a uniform dispersion.

  • Photocatalytic Reactor Setup:

    • Use a batch reactor equipped with a magnetic stirrer and a suitable light source (e.g., a 350 W Xenon lamp for visible light irradiation or a UV lamp).[2]

    • Maintain a constant temperature, typically 25-30°C, using a water bath.

  • Degradation Procedure:

    • Add a specific concentration of the photocatalyst (e.g., 0.5 g/L of TiO₂) to a known volume (e.g., 100 mL) of the this compound solution.[3]

    • Stir the suspension in the dark for a designated period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.[2]

    • Turn on the light source to initiate the photocatalytic reaction.

    • Collect aliquots of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

    • Filter the aliquots through a 0.45 µm syringe filter to remove the catalyst particles before analysis.

  • Analysis:

    • Measure the absorbance of the supernatant at the maximum wavelength (λmax) of this compound using a UV-Vis spectrophotometer to determine the residual dye concentration.

    • Calculate the degradation efficiency using the formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] * 100 where C₀ is the initial concentration and Cₜ is the concentration at time t.

    • For a more detailed analysis of degradation products, employ techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_solution Prepare this compound Solution add_catalyst Add Catalyst to Dye Solution prep_solution->add_catalyst prep_catalyst Prepare Photocatalyst Suspension prep_catalyst->add_catalyst dark_stir Stir in Dark (Adsorption-Desorption Equilibrium) add_catalyst->dark_stir irradiate Irradiate with Light Source dark_stir->irradiate sample Collect Samples at Intervals irradiate->sample filter Filter Samples sample->filter uv_vis UV-Vis Analysis filter->uv_vis hplc_ms HPLC/LC-MS Analysis (Optional) filter->hplc_ms calculate Calculate Degradation Efficiency uv_vis->calculate

Caption: Experimental workflow for photocatalytic degradation.

B. Fenton and Photo-Fenton Processes

The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to produce hydroxyl radicals. The photo-Fenton process enhances this reaction by using UV-Vis light to photochemically reduce Fe³⁺ back to Fe²⁺, thereby regenerating the catalyst and producing more radicals.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 50 mg/L).

    • Prepare fresh solutions of ferrous sulfate (FeSO₄·7H₂O) and hydrogen peroxide (H₂O₂, 30%).

  • Degradation Procedure:

    • Adjust the pH of the this compound solution to an acidic range (typically pH 2.5-3.5) using sulfuric acid (H₂SO₄).[5]

    • Add a specific concentration of Fe²⁺ to the dye solution and stir.

    • Initiate the reaction by adding a predetermined concentration of H₂O₂.

    • For the photo-Fenton process, simultaneously irradiate the solution with a UV or visible light source.

    • Collect samples at regular intervals.

    • Quench the reaction in the collected samples by adding a suitable reagent (e.g., sodium sulfite) to remove residual H₂O₂.

  • Analysis:

    • Analyze the residual dye concentration using a UV-Vis spectrophotometer.

    • Measure the reduction in Chemical Oxygen Demand (COD) and Biological Oxygen Demand (BOD) to assess mineralization.[6]

G cluster_fenton Fenton Reaction cluster_photo_fenton Photo-Fenton Enhancement fe2_h2o2 Fe²⁺ + H₂O₂ oh_radical •OH Radical fe2_h2o2->oh_radical fe3 Fe³⁺ fe2_h2o2->fe3 degradation Dye Degradation oh_radical->degradation fe3_light Fe³⁺ + hv fe2_regen Fe²⁺ (Regenerated) fe3_light->fe2_regen fe2_regen->fe2_h2o2 Catalyst Regeneration

Caption: Fenton and Photo-Fenton reaction mechanisms.

II. Microbial Degradation

Microbial degradation utilizes the metabolic capabilities of microorganisms, such as bacteria and fungi, to break down complex dye molecules into simpler, less toxic compounds.

Experimental Protocol: Microbial Degradation of this compound

This protocol is based on the degradation of Disperse Orange 3 by an alkaliphilic Pseudomonas strain and can be adapted for this compound.[7]

  • Microorganism and Culture Conditions:

    • Isolate or obtain a bacterial strain known for azo dye degradation (e.g., Pseudomonas sp., Bacillus sp.).[7][8]

    • Prepare a suitable culture medium (e.g., nutrient broth or a minimal salt medium).

    • Grow the bacterial culture to a specific optical density (e.g., 0.5 OD at 600 nm).[7]

  • Degradation Procedure:

    • Inoculate a sterile medium containing a known concentration of this compound (e.g., 100-300 mg/L) with the bacterial culture (e.g., 1% v/v).[7]

    • Incubate the culture under optimal conditions of temperature (e.g., 37°C) and pH (e.g., pH 9.0 for alkaliphilic strains) with shaking (e.g., 110 rpm) or under static conditions, depending on the microbial requirements.[7]

    • Include an abiotic control (medium with dye but no inoculum).

    • Monitor the degradation by collecting samples at regular time intervals.

  • Analysis:

    • Centrifuge the samples to separate the bacterial biomass.

    • Measure the decolorization of the supernatant using a UV-Vis spectrophotometer.

    • Analyze the degradation products in the supernatant using GC-MS or LC-MS to identify metabolites.[7]

    • Assess the reduction in COD and BOD.[8]

G disperse_orange Disperse Orange 3 (Analogous to 31) azo_cleavage Azo Bond Cleavage (Azoreductase) disperse_orange->azo_cleavage p_nitroaniline p-Nitroaniline azo_cleavage->p_nitroaniline p_phenylenediamine p-Phenylenediamine azo_cleavage->p_phenylenediamine further_degradation Further Degradation p_nitroaniline->further_degradation p_phenylenediamine->further_degradation acetanilide Acetanilide further_degradation->acetanilide catechol Catechol further_degradation->catechol tca_cycle TCA Cycle Intermediates acetanilide->tca_cycle catechol->tca_cycle

Caption: Proposed microbial degradation pathway.[7]

III. Data Presentation

Table 1: Photocatalytic Degradation of Orange Azo Dyes
CatalystDye Concentration (mg/L)Catalyst Dosage (g/L)Light SourceDegradation Efficiency (%)Reaction Time (min)Reference
TiO₂20 (Methyl Orange)0.2UV Lamp10090[3]
MoS₂/Co₃O₄20 (Methyl Orange)0.2350 W Xe Lamp95.6140[2]
g-C₃N₄/TiO₂Varies0.1UV Light92.160[9]
Bi₂MoO₆/H₂O₂50 (Orange G)1.0Visible Light~96480[10]
Table 2: Fenton and Photo-Fenton Degradation of Orange Azo Dyes
ProcessDye Concentration[Fe²⁺][H₂O₂]pHDegradation Efficiency (%)Reaction TimeReference
Fenton0.3 mM (Orange II)VariesVaries399.7 (Color Removal)120 min[5]
FentonNot Specified1 mg15 µL3>90 (Indigo Carmine)60 sec[11]
Photo-FentonNot Specified1-5 mg/L200 mg/L3Varies90 min[5]
Table 3: Microbial Degradation of Orange Azo Dyes
MicroorganismDye Concentration (mg/L)Temperature (°C)pHDegradation Efficiency (%)Incubation TimeReference
Pseudomonas sp. DL 17100-300379.0Complete Mineralization24 hrs[7]
Bacillus sp.100357.096.672 hrs[8]
Bacterial Consortium30 (Acid Orange)327.585 (Decolorization)23 hrs[1]
Pseudomonas spp.50 (Reactive Orange)378.0985 hrs[12]

IV. Analytical Protocols

A. UV-Vis Spectrophotometry
  • Instrument: Standard UV-Vis Spectrophotometer.

  • Procedure:

    • Scan the initial dye solution to determine the maximum absorbance wavelength (λmax).

    • Prepare a calibration curve by measuring the absorbance of standard solutions of known concentrations at λmax.

    • Measure the absorbance of the filtered samples from the degradation experiments at λmax.

    • Determine the concentration of the dye in the samples using the calibration curve.

B. Chemical Oxygen Demand (COD) Analysis
  • Method: Closed reflux, colorimetric method.[13]

  • Procedure:

    • Add a known volume of the sample (or its dilution) to a COD digestion vial containing potassium dichromate and sulfuric acid.

    • Digest the sample at 150°C for 2 hours.

    • Cool the vials to room temperature.

    • Measure the absorbance using a spectrophotometer at a specific wavelength (e.g., 600 nm) to determine the COD value.[14]

C. Biochemical Oxygen Demand (BOD) Analysis
  • Method: 5-day BOD test (BOD₅).[15]

  • Procedure:

    • Prepare appropriate dilutions of the sample in aerated dilution water containing nutrients and a microbial seed (if necessary).

    • Measure the initial dissolved oxygen (DO) of the diluted samples.

    • Seal the BOD bottles and incubate them in the dark at 20°C for 5 days.

    • After 5 days, measure the final DO.

    • Calculate the BOD₅ based on the difference between the initial and final DO, accounting for the dilution factor.[16]

D. Chromatographic Analysis (HPLC, LC-MS, GC-MS)
  • Purpose: To separate, identify, and quantify the parent dye and its degradation products.

  • Sample Preparation:

    • Filter the samples.

    • For GC-MS analysis of metabolites from microbial degradation, solvent extraction (e.g., with ethyl acetate) followed by evaporation and redissolution in a suitable solvent may be necessary.[7]

  • Instrumentation and Conditions:

    • LC-MS: A liquid chromatograph coupled with a mass spectrometer (e.g., triple quadrupole or ion trap). A suitable column (e.g., C18) and mobile phase gradient are used for separation. Mass spectral data provides molecular weight and fragmentation patterns for identification.[4]

    • GC-MS: A gas chromatograph coupled with a mass spectrometer. This is particularly useful for volatile and semi-volatile degradation products. Derivatization may be required for non-volatile compounds.[7]

Conclusion

This compound serves as an excellent model pollutant for studying the efficacy of various wastewater treatment technologies. The protocols and data presented here provide a comprehensive framework for researchers to design, execute, and analyze experiments aimed at the degradation of this and other similar azo dyes. The use of a combination of analytical techniques is crucial for a thorough understanding of the degradation process, including decolorization, mineralization, and the identification of intermediate products.

References

Application of C.I. Disperse Orange 31 for Dyeing Polyester Microfiber Fabrics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

C.I. Disperse Orange 31 is a single azo disperse dye known for its red-orange to yellow-red shade on synthetic fibers.[1][2] It is applied to polyester (PES) and its blends through high-temperature exhaust dyeing or printing methods.[1] The dyeing of polyester microfibers presents unique challenges and considerations compared to standard polyester. Due to their significantly larger surface area per unit mass, microfibers require a higher concentration of dye (often two to three times more) to achieve a comparable depth of shade. This increased dye requirement can affect the fastness properties of the final product, particularly lightfastness. Furthermore, the dense packing of microfibers in the fabric structure can impede wetting and uniform dye penetration, necessitating careful control of the dyeing process.

Dyeing Mechanism

The application of this compound to polyester fibers follows a solid-solution mechanism. The dye, which is sparingly soluble in water, is applied from a fine aqueous dispersion. The dyeing process involves several key stages:

  • Dispersion: The dye particles are kept suspended in the dyebath with the aid of dispersing agents.

  • Diffusion to Fiber Surface: Dye molecules slowly dissolve from the dispersed particles into the water and are transported to the fiber surface.

  • Adsorption: Dye molecules are adsorbed onto the surface of the polyester microfiber.

  • Diffusion into Fiber: At high temperatures (typically above the glass transition temperature of polyester, ~80°C), the amorphous regions of the polymer chains become mobile, allowing the dye molecules to diffuse into the fiber matrix.[3]

  • Fixation: Upon cooling, the fiber structure contracts, physically entrapping the dye molecules within the polymer, where they are held by van der Waals forces and hydrogen bonds.[3]

High-temperature dyeing (120-140°C) is the preferred method as it provides sufficient energy to swell the fiber and facilitate rapid dye diffusion without the need for chemical carriers, which can have environmental and performance drawbacks.[2]

Key Process Parameters
  • Temperature: The dyeing rate is highly dependent on temperature. For polyester microfibers, a temperature of 130-135°C is commonly employed to ensure adequate dye penetration and leveling.[2]

  • pH: The dyebath must be maintained at an acidic pH, typically between 4.5 and 5.5, using a buffer system like acetic acid/sodium acetate. This pH range ensures the stability of the disperse dye and prevents degradation of the polyester fiber.

  • Dispersing Agents: These are crucial for maintaining a stable, fine dispersion of the dye particles, preventing aggregation at high temperatures, which would otherwise lead to unlevel dyeing and specking.[4] Anionic surfactants are commonly used for this purpose.

  • Leveling: Proper control of the rate of temperature rise (e.g., 1-2°C/minute) is critical for achieving a level dyeing, especially with the high dye uptake rates of microfibers.

  • Reduction Clearing: After dyeing, a vital after-treatment step called reduction clearing is performed. This process uses a reducing agent (e.g., sodium hydrosulfite) under alkaline conditions to strip any unfixed dye particles from the fiber surface.[5] This step is essential for achieving optimal wash, crocking, and sublimation fastness.[3]

Experimental Protocols

Protocol 1: High-Temperature Exhaust Dyeing of Polyester Microfiber

This protocol describes a standard laboratory procedure for dyeing a 10 g sample of polyester microfiber fabric with C.I. This compound to a 2.0% depth of shade.

1. Materials and Equipment:

  • Polyester microfiber fabric (10 g), pre-scoured

  • C.I. This compound (0.2 g)

  • Dispersing agent (e.g., sodium lignosulfonate based)

  • Acetic acid (glacial)

  • Sodium acetate

  • Sodium hydrosulfite (Sodium dithionite)

  • Sodium hydroxide

  • Laboratory-scale high-temperature dyeing machine (e.g., Mathis Labomat or similar)

  • Beakers, graduated cylinders, and magnetic stirrer

  • pH meter

  • Spectrophotometer for color measurement

2. Procedure:

2.1 Dyebath Preparation:

  • Set the liquor-to-goods ratio (L:R) to 10:1. For a 10 g fabric sample, the total bath volume will be 100 mL.

  • Prepare a dispersion of the dye. In a small beaker, paste 0.2 g of C.I. This compound with a small amount of water. Add this paste to approximately 50 mL of water under constant stirring.

  • Add 1.0 g/L (0.1 g for 100 mL) of a suitable dispersing agent to the dyebath.

  • Add 0.5 g/L (0.05 g for 100 mL) of sodium acetate.

  • Adjust the pH of the dyebath to 4.5 - 5.0 using acetic acid.

  • Add the remaining water to bring the total volume to 100 mL.

2.2 Dyeing Cycle:

  • Place the pre-wetted 10 g polyester microfiber fabric sample into the dyeing vessel.

  • Add the prepared dyebath.

  • Seal the vessel and place it in the dyeing machine.

  • Set the initial temperature to 60°C.

  • Increase the temperature from 60°C to 130°C at a rate of 2°C per minute.

  • Hold the temperature at 130°C for 45-60 minutes.

  • Cool the bath down to 70°C at a rate of 3°C per minute.

  • Drain the dyebath.

2.3 Reduction Clearing:

  • Prepare a new bath at a 10:1 L:R (100 mL) at 70°C.

  • Add the following chemicals to the bath:

    • Sodium Hydroxide: 2.0 g/L (0.2 g)

    • Sodium Hydrosulfite: 2.0 g/L (0.2 g)

  • Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes.[3]

  • Drain the reduction clearing bath.

2.4 Rinsing and Neutralization:

  • Rinse the fabric thoroughly with hot water (60°C) for 10 minutes.

  • Perform a neutralization rinse with a bath containing 0.5 g/L acetic acid at 50°C for 5 minutes.[6]

  • Rinse with cold water until the water runs clear.

  • Squeeze the fabric and allow it to air dry.

Data Presentation

Table 1: Typical Fastness Properties of C.I. This compound on Polyester

This table summarizes the expected fastness ratings for C.I. This compound on conventional polyester fabric. Note that for microfiber, light fastness may be reduced by 0.5 to 1 point for an equivalent depth of shade.

Fastness TestStandardRatingReference
Light Fastness (Xenon Arc)ISO 105-B025-6[1]
Washing Fastness (Shade Change)ISO 105-C06 (C2S)4-5[1]
Washing Fastness (Staining on PES)ISO 105-C06 (C2S)5[1]
Perspiration Fastness (Alkaline)ISO 105-E045[1]
Ironing Fastness (Hot Press)ISO 105-X114-5[1]
Sublimation FastnessISO 105-P01 (180°C, 30s)4[7]
Crock/Rubbing Fastness (Dry)ISO 105-X124-5-
Crock/Rubbing Fastness (Wet)ISO 105-X124-

Ratings are on a scale of 1 to 5, with 5 being the highest fastness. Light fastness is rated on a scale of 1 to 8.

Table 2: Effect of Dyeing Temperature on Color Yield (K/S)

This table presents illustrative data on the effect of the final dyeing temperature on the color yield (K/S value) for a typical medium-energy disperse orange dye on polyester microfiber.

Temperature (°C)Dwell Time (min)K/S Value (at λmax)
1106010.2
1206014.5
1306018.8
1356019.1

K/S values are representative and will vary based on specific dye concentration, substrate, and measurement equipment.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_dyeing 2. Exhaust Dyeing Cycle cluster_post 3. Post-Treatment cluster_qc 4. Quality Control prep_fabric Pre-scour Polyester Microfiber load Load Fabric & Dyebath prep_fabric->load prep_dye Prepare Dye Dispersion (Dye + Dispersing Agent) prep_bath Prepare Dyebath (pH 4.5-5.5) prep_dye->prep_bath prep_bath->load ramp_up Ramp Temperature (60°C -> 130°C @ 2°C/min) load->ramp_up dye_hold Hold at 130°C (45-60 min) ramp_up->dye_hold cool_down Cool to 70°C dye_hold->cool_down drain_dye Drain Dyebath cool_down->drain_dye reduct_clear Reduction Clearing (NaOH + Na2S2O4 @ 70-80°C) drain_dye->reduct_clear rinse_neutral Hot Rinse & Neutralize (Acetic Acid) reduct_clear->rinse_neutral dry Dry Fabric rinse_neutral->dry color_eval Colorimetric Evaluation (K/S, CIELAB) dry->color_eval fastness_test Fastness Testing (Wash, Light, Rub) dry->fastness_test

Caption: Experimental workflow for dyeing polyester microfiber with this compound.

logical_relationships cluster_inputs Input Variables cluster_process Process Parameters cluster_outputs Output Quality Metrics Dye Dye Properties (C.I. This compound) - Energy Level - Particle Size Process High-Temperature Dyeing Process Dye->Process Fiber Fiber Properties (PES Microfiber) - High Surface Area - Hydrophobicity Aux Auxiliaries - Dispersing Agent - pH Buffer - Leveling Agent Fiber->Aux dictates need for more & better auxiliaries Fiber->Process Aux->Process Temp Temperature (130-135°C) Temp->Dye affects dye solubility & diffusion Temp->Process Time Time (45-60 min) Time->Process pH pH (4.5-5.5) pH->Process Rate Heating/Cooling Rate Rate->Process Yield Color Yield (K/S) Level Levelness / Uniformity Fastness Fastness Properties (Wash, Light, Rub) Level->Fastness poor levelness can impact fastness Repro Reproducibility Process->Yield Process->Level Process->Fastness Process->Repro

Caption: Key factors influencing the dyeing of polyester microfiber fabrics.

References

Application Notes and Protocols for Disperse Orange 31 in Transfer and Sublimation Printing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 31 is a monoazo disperse dye recognized for its application in the coloration of synthetic fibers. Its chemical structure, characterized by a single azo bond, imparts a distinct orange hue. This document provides detailed application notes and experimental protocols for the utilization of this compound in transfer and sublimation printing processes, primarily targeting polyester and other synthetic fabrics. The information is intended to guide researchers and scientists in achieving consistent and high-quality results in laboratory and development settings.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its effective application in printing processes. Key properties are summarized in the table below.

PropertyValueReference
C.I. Name This compound[1][2]
CAS Number 61968-38-5[1][2]
Molecular Formula C₁₉H₁₉N₅O₄[2][3]
Molecular Weight 381.39 g/mol [2][3]
Appearance Orange grain/powder[1]
Solubility Insoluble in water. General "easy solubility" in some organic solvents is noted, though specific quantitative data is limited.[3][4]

Quantitative Fastness Properties of this compound

The durability of a print is critical. The fastness properties of this compound on polyester fabric, as determined by ISO standard test methods, are presented below.

Fastness PropertyTest MethodRating (Grade 1-5, 5 is best; Lightfastness 1-8, 8 is best)Reference
Light Fastness (Xenon Arc) ISO 105-B026[2]
Washing Fastness (Staining) ISO 105-C034-5[2]
Sublimation Fastness ISO 105-P015[2]
Rubbing Fastness (Dry) ISO 105-X124[2]
Rubbing Fastness (Wet) ISO 105-X124[2]

Experimental Protocols

Protocol 1: Sublimation Printing of Polyester Fabric

This protocol details the process of sublimation printing on 100% polyester fabric using this compound.

Materials:

  • This compound dye powder

  • Sublimation transfer paper

  • 100% white polyester fabric, pre-washed and dried

  • Heat press

  • Distilled water

  • Mild, neutral pH, non-ionic detergent

  • Personal Protective Equipment (PPE): gloves, safety glasses, lab coat

Equipment:

  • Magnetic stirrer with heating plate

  • Beakers and graduated cylinders

  • Digital balance

  • Inkjet printer (optional, for digitally printing the transfer paper)

  • Protective paper (e.g., parchment paper)

Procedure:

  • Preparation of this compound Ink/Paste:

    • For a standard ink preparation, create a 5% (w/v) stock solution. Weigh 5.0 g of this compound powder and add it to a beaker.

    • Gradually add distilled water while stirring continuously to a final volume of 100 mL.

    • For a thicker printing paste, a thickener such as sodium alginate can be incorporated. A typical formulation includes 4 parts dye, 2 parts dispersing agent, and 83 parts thickener, with the remainder being water and other auxiliaries.[5]

  • Application to Transfer Paper:

    • The prepared ink can be applied to the sublimation transfer paper using various methods such as screen printing, roller printing, or for precise designs, an inkjet printer filled with the sublimation ink.

    • Allow the printed transfer paper to dry completely in a dust-free environment.

  • Sublimation Transfer:

    • Pre-heat the heat press to a temperature between 180°C and 200°C (356°F - 392°F).[6] The optimal temperature should be determined through preliminary testing.

    • Place a sheet of protective paper on the lower platen of the heat press.

    • Position the polyester fabric smoothly on the protective paper.

    • Place the dried, printed transfer paper with the design facing down onto the polyester fabric.

    • Place another sheet of protective paper on top of the transfer paper to prevent any ink from bleeding onto the heat press platen.

    • Close the heat press and apply medium pressure for 45 to 60 seconds.[7]

  • Post-Transfer Treatment:

    • Carefully open the heat press and remove the printed fabric. The transfer paper can be peeled off immediately while hot.

    • Allow the fabric to cool down completely.

    • To remove any residual surface dye and improve wash fastness, a post-washing step is recommended. Wash the printed fabric in a solution containing a mild, neutral pH, non-ionic detergent at 40-50°C for 10-15 minutes.

    • Rinse the fabric thoroughly with cold water and allow it to air dry.

Protocol 2: Transfer Printing on Synthetic Blends

This protocol is suitable for transfer printing on synthetic blend fabrics (e.g., polyester-cotton blends with a high polyester content).

Materials:

  • This compound dye powder

  • Transfer paper (a smooth, non-absorbent paper is suitable)

  • Synthetic blend fabric (e.g., 65/35 polyester/cotton), pre-washed and dried

  • Hand iron or heat press

  • Distilled water

  • Thickener (e.g., sodium alginate)

  • Personal Protective Equipment (PPE)

Equipment:

  • Mixing vessels

  • Stirring rods

  • Brushes or rollers for application

  • Protective paper

Procedure:

  • Preparation of Printing Paste:

    • Prepare a printing paste by mixing this compound powder with a thickener and a small amount of water to achieve a printable consistency. The dye concentration can be varied to achieve different color depths. A starting point is a 2-5% dye concentration in the paste.

  • Application to Transfer Paper:

    • Apply the prepared paste onto the transfer paper using a brush, roller, or screen printing method to create the desired design.

    • Allow the paper to dry completely.

  • Transfer Process:

    • Set the heat press or hand iron to a temperature of 180°C - 200°C.[8]

    • Place protective paper on the heating surface.

    • Lay the synthetic blend fabric on a flat, heat-resistant surface.

    • Position the dried transfer paper with the design face down on the fabric.

    • Cover with another sheet of protective paper.

    • If using a heat press, apply medium pressure for 40-60 seconds.[8] If using a hand iron, press firmly and evenly over the entire design for 1-2 minutes, ensuring consistent heat application.[1]

  • Post-Printing Treatment:

    • After heating, carefully remove the transfer paper.

    • Allow the fabric to cool.

    • Follow the same post-washing procedure as described in Protocol 1 to enhance fastness properties.

Diagrams

Sublimation_Printing_Workflow cluster_prep Preparation cluster_transfer Transfer Process cluster_post Post-Treatment A Prepare this compound Ink/Paste B Apply Ink/Paste to Transfer Paper A->B C Dry Transfer Paper B->C D Pre-heat Heat Press (180-200°C) C->D E Position Fabric and Transfer Paper D->E F Apply Heat and Pressure (45-60s) E->F G Remove Transfer Paper F->G H Cool Fabric G->H I Wash and Rinse H->I J Air Dry I->J

Caption: Workflow for Sublimation Printing with this compound.

Transfer_Printing_Workflow cluster_prep Preparation cluster_transfer Transfer Process cluster_post Post-Treatment A Prepare this compound Printing Paste B Apply Paste to Transfer Paper A->B C Dry Transfer Paper B->C D Set Heat Press/Iron (180-200°C) C->D E Position Fabric and Transfer Paper D->E F Apply Heat and Pressure E->F G Remove Transfer Paper F->G H Cool Fabric G->H I Wash and Rinse H->I J Air Dry I->J

Caption: Workflow for Transfer Printing with this compound.

Safety Precautions

When handling this compound powder and its solutions, it is imperative to use appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. All procedures should be performed in a well-ventilated area or under a fume hood to avoid inhalation of airborne particles. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

Application Notes and Protocols for Advanced Oxidation Processes (AOPs) in the Treatment of Disperse Orange 31 Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The textile industry is a significant contributor to water pollution, discharging large volumes of effluents containing synthetic dyes that are often toxic, recalcitrant, and resistant to conventional biological treatment methods. Disperse dyes, such as Disperse Orange 31 (C.I. 111135), are nonionic, sparingly soluble in water, and widely used for dyeing polyester fibers.[1][2] Their complex aromatic structure makes them particularly difficult to degrade, posing a threat to aquatic ecosystems.[1][3] Advanced Oxidation Processes (AOPs) have emerged as highly effective methods for treating such wastewater.[4] AOPs rely on the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents capable of mineralizing refractory organic pollutants into simpler, less harmful substances like CO2 and H2O.[4][5]

This document provides detailed application notes and experimental protocols for three common AOPs for the treatment of wastewater containing this compound: Ozonation, Fenton/Photo-Fenton processes, and Photocatalysis.

Figure 1. General Mechanism of Advanced Oxidation Processes (AOPs) cluster_oxidation AOP Advanced Oxidation Process (e.g., Ozone, Fenton, UV/H₂O₂) Radicals Hydroxyl Radicals (•OH) AOP->Radicals Generates Pollutant This compound (Recalcitrant Organic Pollutant) node1 Intermediates Intermediate By-products Pollutant->Intermediates Degradation EndProducts Mineralization Products (CO₂, H₂O, Inorganic Ions) Intermediates->EndProducts Further Oxidation node1->Pollutant Attacks

Figure 1. General Mechanism of Advanced Oxidation Processes (AOPs).

Application Note 1: Ozonation

Ozonation is a robust AOP where ozone (O₃), a powerful oxidant, is bubbled through the wastewater. It can degrade pollutants through direct reaction with molecular ozone or indirect reaction with hydroxyl radicals generated from ozone decomposition, particularly at alkaline pH.[6][7]

Experimental Protocol: Ozonation of this compound

This protocol is based on the findings for Disperse Orange 30, a closely related dye, and provides a framework for optimizing the decolorization and degradation of this compound.[8]

1. Materials and Equipment:

  • Ozone generator (with oxygen feed)

  • Bubble column reactor (glass, semi-batch)

  • Gas flow meter and diffuser stone

  • pH meter and controller

  • Spectrophotometer for color measurement

  • COD analysis vials and reactor (e.g., Hach or equivalent)

  • This compound dye

  • Sodium hydroxide (NaOH) and Sulfuric acid (H₂SO₄) for pH adjustment

  • Deionized water

2. Procedure:

  • Wastewater Preparation: Prepare a synthetic wastewater solution by dissolving a known concentration of this compound (e.g., 150-600 mg/L) in deionized water.

  • System Setup: Fill the bubble column reactor with a specific volume of the synthetic wastewater. Place the gas diffuser at the bottom of the reactor and connect it to the ozone generator's output.

  • Parameter Adjustment: Adjust the initial pH of the solution to the desired value (e.g., testing range from 2 to 12) using NaOH or H₂SO₄. Studies have shown basic conditions (pH 10-12) are highly effective for disperse dyes.[8]

  • Ozonation: Start the oxygen feed to the ozone generator and set the desired ozone concentration (e.g., 4.21-24.03 g/m³). Bubble the ozone gas through the dye solution at a constant flow rate.

  • Sampling: Collect samples at regular time intervals (e.g., every 2-5 minutes initially, then every 10-20 minutes) for analysis.

  • Analysis:

    • Decolorization: Immediately measure the absorbance of the sample at the maximum wavelength (λ_max) of this compound using the spectrophotometer. Calculate the decolorization efficiency.

    • COD Removal: Measure the Chemical Oxygen Demand (COD) of the initial and final samples according to standard methods (e.g., closed reflux, titrimetric method) to determine the extent of mineralization.[9]

Figure 2. Experimental Workflow for Ozonation Treatment Start Start Prep Prepare Synthetic Wastewater (this compound) Start->Prep Setup Add to Bubble Column Reactor Prep->Setup Adjust Adjust pH (e.g., pH 10-12) Setup->Adjust Ozonate Start Ozonation (Bubble O₃ gas) Adjust->Ozonate Sample Collect Samples at Intervals Ozonate->Sample Sample->Ozonate Continue Treatment Analyze Analyze Samples: - Decolorization (UV-Vis) - COD Removal Sample->Analyze End End Analyze->End Figure 3. Experimental Workflow for Fenton/Photo-Fenton Start Start Prep Prepare Dye Wastewater Start->Prep Setup Add to Reactor with Stirring Prep->Setup Adjust Adjust pH to ~3.0 Setup->Adjust AddFe Add Fe²⁺ Catalyst (FeSO₄) Adjust->AddFe Initiate Add H₂O₂ (Start Fenton Reaction) AddFe->Initiate Light Apply UV/Solar Light (for Photo-Fenton) Initiate->Light Optional Sample Collect & Quench Samples Initiate->Sample Light->Sample Sample->Initiate Continue Reaction Analyze Analyze Samples (SAC, COD) Sample->Analyze End End Analyze->End

References

Methodology for Assessing the Ecotoxicity of Disperse Orange 31 Effluent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 31 is a monoazo dye used in the textile industry for coloring synthetic fibers. Due to incomplete exhaustion during the dyeing process, a significant portion of the dye can be released into industrial effluents, posing a potential risk to aquatic ecosystems. Azo dyes are of particular concern due to their persistence, potential for bioaccumulation, and the possible formation of carcinogenic aromatic amines under anaerobic conditions.[1][2] This document provides a detailed methodology for assessing the ecotoxicity of industrial effluent containing this compound, incorporating standardized protocols to ensure data reliability and comparability. The assessment strategy employs a battery of tests using organisms from different trophic levels to provide a comprehensive evaluation of the potential environmental impact.

Data Presentation: Ecotoxicity of Disperse Dyes

Table 1: Acute Ecotoxicity Data for Selected Disperse Orange Dyes

Chemical SubstanceTest OrganismEndpoint (48h/96h)Result (mg/L)Reference
Disperse Orange 1Daphnia similisEC50> 100[3]
Disperse Orange 1Vibrio fischeriEC50> 100[3]
Disperse Orange 3Rat (Oral)LD50> 2000[4]
Disperse Orange 25Rat (Oral)LD50> 2000[5]
Disperse Orange 29Daphnia magnaEC504.5[6]
Disperse Orange 29FishLC5017 - 505[6]
Disperse Orange 30Not specified-Moderate toxicity[7]
This compound Pseudokirchneriella subcapitata EC50 To be determined -
This compound Daphnia magna EC50 To be determined -
This compound Danio rerio LC50 To be determined -

Table 2: Genotoxicity and Cytotoxicity of Selected Disperse Orange Dyes

Chemical SubstanceTest SystemEndpointResultReference
Disperse Orange 1Human lymphocytes, HepG2 cellsMicronuclei formationGenotoxic
Disperse Orange 1HepG2 cellsComet assay, Cell viabilityGenotoxic, Cytotoxic[3]
This compound To be determined Genotoxicity/Cytotoxicity To be determined -

Experimental Protocols

A tiered approach is recommended, starting with acute toxicity tests on representatives of three trophic levels: algae (primary producers), invertebrates (primary consumers), and fish (secondary consumers). These protocols are based on internationally recognized OECD guidelines.

Protocol 1: Algal Growth Inhibition Test (based on OECD Guideline 201)

Objective: To determine the effect of the this compound effluent on the growth of the freshwater green alga Pseudokirchneriella subcapitata.

Materials:

  • Pseudokirchneriella subcapitata culture in exponential growth phase.

  • OECD standard algal growth medium.

  • This compound effluent, filtered to remove suspended solids.

  • Sterile glass Erlenmeyer flasks.

  • Incubator with controlled temperature (21-24°C) and continuous illumination.

  • Spectrophotometer or cell counter.

Procedure:

  • Prepare a geometric series of at least five effluent concentrations and a control (culture medium only).

  • Inoculate each flask with a low density of algal cells to allow for exponential growth over 72 hours.

  • Incubate the flasks for 72 hours under constant temperature and light.

  • Measure the algal biomass (e.g., via absorbance or cell counts) at 24, 48, and 72 hours.

  • Calculate the average specific growth rate for each concentration.

  • Determine the EC50 value, which is the concentration of the effluent that causes a 50% reduction in algal growth compared to the control.

Protocol 2: Acute Immobilisation Test with Daphnia magna (based on OECD Guideline 202)

Objective: To determine the acute toxicity of the this compound effluent to the freshwater invertebrate Daphnia magna.

Materials:

  • Daphnia magna neonates (<24 hours old).

  • Reconstituted freshwater (as per OECD 202).

  • This compound effluent, filtered.

  • Glass test beakers.

  • Controlled environment chamber (20 ± 2°C) with a 16:8 hour light:dark cycle.

Procedure:

  • Prepare a series of at least five effluent concentrations and a control.

  • Place 10 daphnids in each test beaker containing the test solution.

  • Incubate for 48 hours.

  • Record the number of immobilized daphnids at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

  • Calculate the EC50 value, the concentration at which 50% of the daphnids are immobilized.

Protocol 3: Fish Acute Toxicity Test (based on OECD Guideline 203)

Objective: To determine the acute lethal toxicity of the this compound effluent to a freshwater fish species, such as Zebrafish (Danio rerio).

Materials:

  • Juvenile Zebrafish (Danio rerio) of a standard length and weight.

  • Dechlorinated tap water or reconstituted freshwater.

  • This compound effluent, filtered.

  • Glass aquaria.

  • Aeration system.

  • Controlled environment room (23 ± 2°C) with a 12:12 hour light:dark cycle.

Procedure:

  • Acclimatize the fish to test conditions for at least 12 days.

  • Prepare a range of at least five effluent concentrations and a control.

  • Introduce a group of fish (e.g., 7-10) into each aquarium.

  • The test duration is 96 hours.

  • Observe and record mortality at 24, 48, 72, and 96 hours.

  • Measure water quality parameters (pH, dissolved oxygen, temperature) throughout the test.

  • Calculate the LC50 value, the concentration that is lethal to 50% of the test fish.

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Sample Preparation cluster_testing Ecotoxicity Testing cluster_analysis Data Analysis effluent This compound Effluent filtration Filtration (0.45 µm) effluent->filtration dilution Serial Dilutions filtration->dilution algae Algal Growth Inhibition (OECD 201) dilution->algae daphnia Daphnia Acute Immobilisation (OECD 202) dilution->daphnia fish Fish Acute Toxicity (OECD 203) dilution->fish ec50_algae Calculate Algal EC50 algae->ec50_algae ec50_daphnia Calculate Daphnia EC50 daphnia->ec50_daphnia lc50_fish Calculate Fish LC50 fish->lc50_fish risk_assessment Environmental Risk Assessment ec50_algae->risk_assessment ec50_daphnia->risk_assessment lc50_fish->risk_assessment

Caption: Experimental workflow for assessing the ecotoxicity of this compound effluent.

Logical Relationship of Ecotoxicity Assessment

logical_relationship cluster_trophic_levels Trophic Level Assessment effluent This compound Effluent producer Primary Producer (Algae) effluent->producer consumer1 Primary Consumer (Daphnia) effluent->consumer1 consumer2 Secondary Consumer (Fish) effluent->consumer2 endpoint Ecotoxicological Endpoints (EC50, LC50) producer->endpoint consumer1->endpoint consumer2->endpoint assessment Hazard & Risk Assessment endpoint->assessment

Caption: Logical flow of the multi-trophic level ecotoxicity assessment.

Potential Signaling Pathway of Azo Dye-Induced Oxidative Stress

signaling_pathway cluster_cell Aquatic Organism Cell cluster_keap1_nrf2 Keap1-Nrf2 Pathway cluster_response Antioxidant Response azo_dye This compound (Azo Dye) ros Increased ROS Production (e.g., O2-, H2O2) azo_dye->ros keap1_nrf2 Keap1-Nrf2 Complex (Inactive) ros->keap1_nrf2 Oxidative Modification damage Cellular Damage (Lipid Peroxidation, DNA Damage) ros->damage Leads to keap1 Keap1 keap1->keap1_nrf2 nrf2 Nrf2 nrf2->keap1_nrf2 nucleus Nucleus nrf2->nucleus Translocation keap1_nrf2->nrf2 Nrf2 Release are Antioxidant Response Element (ARE) nucleus->are Binding antioxidant_enzymes Antioxidant Enzymes (e.g., SOD, CAT, GST) are->antioxidant_enzymes Gene Transcription antioxidant_enzymes->ros Neutralizes

Caption: Azo dye-induced oxidative stress via the Keap1-Nrf2 signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Sublimation Fastness of Disperse Orange 31

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sublimation fastness of Disperse Orange 31 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is sublimation fastness and why is it important for this compound?

A1: Sublimation fastness refers to the resistance of a dye to changing from a solid to a gaseous state without passing through a liquid phase when subjected to heat. For this compound, a disperse dye commonly used on polyester, poor sublimation fastness can lead to several issues during heat treatments like heat setting, ironing, or storage at elevated temperatures.[1][2][3] These problems include changes in the original shade, staining of adjacent fabrics, and a decrease in overall color fastness.[1][3]

Q2: What are the main factors that influence the sublimation fastness of this compound?

A2: The primary factors include:

  • Molecular Structure of the Dye: Dyes with a larger molecular weight and a structure more similar to the fiber tend to have better sublimation fastness.[4]

  • Dyeing Process Parameters: The temperature and duration of the dyeing and subsequent heat-setting processes significantly impact sublimation.[3]

  • Fiber Properties: The crystallinity of the polyester fiber can affect how well the dye is retained.[4]

  • Auxiliaries and Finishing Agents: The types of dispersing agents, leveling agents, and softeners used can either improve or worsen sublimation fastness.[4]

  • Post-Dyeing Treatments: A thorough reduction clearing process is crucial for removing unfixed dye from the fiber surface.[5][6]

Q3: How is the sublimation fastness of this compound evaluated?

A3: The sublimation fastness is typically tested according to standardized methods such as AATCC Test Method 117 or ISO 105-P01 .[3] These tests involve placing the dyed fabric in contact with an undyed fabric and subjecting them to a specific temperature for a set duration in a specialized heating device. The degree of color change on the original sample and the staining on the undyed fabric are then assessed using a grey scale from 1 (poor) to 5 (excellent).[1][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Color change or fading after heat setting. The heat setting temperature is too high for the sublimation fastness of this compound.Lower the heat setting temperature. If a high temperature is necessary for the fabric's dimensional stability, consider reducing the setting speed to compensate.[4]
Staining of adjacent white or light-colored fabrics during storage or ironing. Unfixed dye on the fiber surface is sublimating.Implement a thorough reduction clearing process after dyeing to remove residual surface dye.[5][6]
Poor sublimation fastness despite optimized dyeing conditions. The choice of finishing agents may be promoting dye migration.Avoid using cationic softeners, as they can negatively impact the thermal migration of disperse dyes.[4] Select finishing agents that are known to have minimal effect on sublimation fastness.
Inconsistent sublimation fastness across different batches. Variations in the dyeing cycle or the crystallinity of the polyester fabric.Ensure strict control over dyeing parameters (temperature, time, pH). Pre-treating the polyester fabric (pre-shrinking and pre-setting) can help to create a more uniform fiber structure for dyeing.[4]

Experimental Protocols

Protocol 1: High-Temperature Dyeing of Polyester with this compound

Objective: To achieve optimal dye fixation on polyester fabric.

Materials:

  • Polyester fabric

  • This compound

  • Dispersing agent

  • pH buffer (acetic acid) to maintain pH 4.5-5.5[7]

  • High-temperature dyeing apparatus

Procedure:

  • Prepare a dyebath with the required amount of water, dispersing agent, and pH buffer.

  • Disperse the weighed amount of this compound in a small amount of water and add it to the dyebath.

  • Immerse the polyester fabric in the dyebath.

  • Raise the temperature of the dyebath to 130-135°C at a rate of 1-2°C per minute.[7]

  • Maintain the dyeing at this temperature for 30-60 minutes.[7]

  • Cool the dyebath down to 70-80°C.

  • Rinse the fabric thoroughly.

Protocol 2: Reduction Clearing of Polyester Dyed with this compound

Objective: To remove unfixed surface dye and improve sublimation fastness.

Materials:

  • Dyed polyester fabric

  • Sodium hydrosulfite (reducing agent)[6]

  • Sodium hydroxide (caustic soda)[6]

  • Washing vessel

Procedure:

  • Prepare a treatment bath with water.

  • Add sodium hydroxide to the bath to achieve an alkaline pH.

  • Add sodium hydrosulfite to the bath.

  • Immerse the dyed polyester fabric in the reduction clearing bath.

  • Raise the temperature to 70-80°C and treat for 15-20 minutes.

  • Drain the bath and rinse the fabric thoroughly with hot and then cold water.

  • Neutralize the fabric with a mild acid if necessary, followed by a final rinse.

Protocol 3: Evaluation of Sublimation Fastness (Based on ISO 105-P01)

Objective: To assess the sublimation fastness of the dyed fabric.

Materials:

  • Dyed polyester fabric sample

  • Undyed polyester fabric sample

  • Sublimation fastness tester

  • Grey scale for assessing staining and color change

Procedure:

  • Cut a specimen of the dyed fabric and a piece of the undyed fabric.

  • Place the dyed specimen between two pieces of the undyed fabric.

  • Place the composite specimen in the sublimation fastness tester.

  • Set the tester to the desired temperature (e.g., 180°C, 195°C, 210°C) and time (e.g., 30 seconds).

  • After the test, remove the specimen and allow it to cool.

  • Use the grey scale to evaluate the change in color of the dyed specimen and the degree of staining on the undyed fabric.

Data Presentation

Table 1: Illustrative Sublimation Fastness of this compound at Various Temperatures

TemperatureTimeGrey Scale Rating for Color ChangeGrey Scale Rating for Staining
180°C30s4-54
195°C30s43-4
210°C30s33

Note: This data is illustrative and may vary based on the specific dyeing process and fabric.

Table 2: Effect of Post-Treatment on Sublimation Fastness at 210°C

TreatmentGrey Scale Rating for Color ChangeGrey Scale Rating for Staining
No Reduction Clearing32-3
With Reduction Clearing43-4

Note: This data is illustrative and highlights the importance of the reduction clearing process.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post_treatment Post-Treatment cluster_testing Quality Control fabric_prep Polyester Fabric Preparation dyeing High-Temperature Dyeing (130-135°C) fabric_prep->dyeing dyebath_prep Dyebath Preparation (this compound) dyebath_prep->dyeing rinsing Rinsing dyeing->rinsing reduction_clearing Reduction Clearing (70-80°C) rinsing->reduction_clearing final_rinse Final Rinse & Dry reduction_clearing->final_rinse testing Sublimation Fastness Testing (ISO 105-P01) final_rinse->testing

Caption: Experimental workflow for dyeing and testing this compound.

troubleshooting_logic start Poor Sublimation Fastness Observed check_temp Is Heat Setting Temperature > 200°C? start->check_temp check_rc Was Reduction Clearing Performed? check_temp->check_rc No lower_temp Action: Lower Heat Setting Temperature check_temp->lower_temp Yes check_aux Are Cationic Auxiliaries Used? check_rc->check_aux Yes perform_rc Action: Implement/Optimize Reduction Clearing check_rc->perform_rc No change_aux Action: Select Non-ionic or Anionic Auxiliaries check_aux->change_aux Yes review_process Action: Review Entire Dyeing Protocol check_aux->review_process No

References

Technical Support Center: Optimization of Dyeing Parameters for Disperse Orange 31 on Polyester/Cotton Blends

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the optimization of dyeing parameters for Disperse Orange 31 on polyester/cotton (PET/CO) blended fabrics.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the dyeing process in a question-and-answer format.

Issue: Uneven Dyeing or Patchy Color

  • Question: Why is the color of my dyed polyester/cotton blend fabric uneven or patchy?

  • Answer: Uneven dyeing, or poor levelness, can be caused by several factors:

    • Improper Pre-treatment: The fabric must be thoroughly scoured and bleached to remove impurities, oils, and sizes that can hinder uniform dye uptake.[1]

    • Inadequate Dispersion of Dye: Disperse dyes have low water solubility and must be properly dispersed. Ensure the dye is pasted with a dispersing agent before adding it to the dyebath.

    • Incorrect Rate of Temperature Rise: Raising the temperature of the dyebath too quickly can cause the dye to rush onto the polyester fiber, leading to unlevel dyeing. A gradual temperature rise is crucial.[2][3]

    • Poor Dyebath Circulation: Inadequate circulation of the dye liquor in the dyeing machine can result in localized high concentrations of dye and uneven application.

    • Dye Agglomeration: At high temperatures, some disperse dyes can agglomerate. The use of a suitable dispersing and leveling agent is recommended to prevent this.[4]

Issue: Poor Color Yield or Pale Shades

  • Question: The final shade of the fabric is much lighter than expected. What could be the cause?

  • Answer: A low color yield can be attributed to the following:

    • Sub-optimal Dyeing Temperature: Disperse dyes require high temperatures (typically 120-130°C for high-temperature dyeing) to penetrate the polyester fiber.[5][6] Insufficient temperature will result in poor dye uptake.

    • Incorrect pH: The dyebath for disperse dyeing of polyester should be acidic, typically in the pH range of 4.5-5.5, to ensure dye stability and optimal exhaustion.[4]

    • Insufficient Dyeing Time: The duration of the dyeing cycle at the optimal temperature is critical for allowing the dye to diffuse into the polyester fibers.

    • Presence of Oligomers: Polyester fibers can release low molecular weight polymers called oligomers during high-temperature dyeing, which can interfere with the dyeing process.

Issue: Staining of the Cotton Portion

  • Question: After dyeing, the cotton portion of the blend is heavily stained with this compound. How can this be resolved?

  • Answer: Disperse dyes have a high affinity for polyester but can also stain cotton, leading to poor wash fastness. This issue is addressed through a process called "reduction clearing."

    • Reduction Clearing: After dyeing the polyester component, a reduction clearing bath is used to strip the unfixed disperse dye from the surface of both fibers, particularly the cotton.[7][8][9][10] This is typically done with a solution of sodium hydrosulfite and caustic soda.[10]

Issue: Poor Wash Fastness

  • Question: The color of the dyed fabric bleeds during washing. How can I improve the wash fastness?

  • Answer: Poor wash fastness is often a direct result of inadequate removal of unfixed dye.

    • Effective Reduction Clearing: A thorough reduction clearing process is essential to remove all loose dye particles from the fabric surface.[7][8][9][10]

    • Proper Rinsing: After reduction clearing, the fabric must be thoroughly rinsed to remove the clearing chemicals and the stripped dye.

Issue: Shade Variation Between Batches

  • Question: I am experiencing inconsistent color results from one dyeing batch to the next. What could be the reason?

  • Answer: Shade variation between batches can be caused by a lack of precise control over the dyeing parameters:

    • Inconsistent Process Parameters: Ensure that the temperature, time, pH, and liquor ratio are precisely controlled and are the same for every batch.

    • Water Hardness: Variations in water hardness can affect the dispersion of the dye and the effectiveness of auxiliaries.

    • Fabric Pre-treatment: Inconsistent pre-treatment of the fabric can lead to variations in its dye uptake.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for dyeing polyester/cotton blends with this compound?

A1: For the polyester component, the optimal dyeing temperature using the high-temperature exhaust method is typically between 120°C and 130°C.[5][6] In the continuous Thermosol process, fixation temperatures are higher, usually in the range of 190°C to 220°C.[11]

Q2: What is the ideal pH for the dyebath when using this compound?

A2: The dyebath should be maintained at an acidic pH, typically between 4.5 and 5.5, for optimal performance of the disperse dye.[4]

Q3: Can I dye both the polyester and cotton fibers in a single bath?

A3: Yes, one-bath dyeing methods exist for polyester/cotton blends.[12][13][14][15] These processes often involve using a combination of disperse and reactive dyes that can be applied under similar conditions or by carefully controlling the pH and temperature throughout the dyeing cycle.

Q4: What is the purpose of a dispersing agent in the dyeing process?

A4: A dispersing agent is crucial for keeping the sparingly soluble disperse dye particles finely and evenly distributed in the water, preventing them from clumping together and ensuring a level dyeing.

Q5: What is reduction clearing and why is it necessary?

A5: Reduction clearing is a post-dyeing treatment that uses a reducing agent (like sodium hydrosulfite) in an alkaline solution to remove any unfixed disperse dye from the fiber surface.[7][8][9][10] This is especially important for polyester/cotton blends to clear the dye from the cotton portion and improve the overall wash fastness of the fabric.[2][10]

Data Presentation

The following tables summarize the key parameters for the optimization of dyeing this compound on polyester/cotton blends.

Table 1: Optimal Parameters for High-Temperature Exhaust Dyeing of Polyester

ParameterOptimal RangeRemarks
Dyeing Temperature 120 - 130 °CEssential for dye penetration into the polyester fiber.[5][6]
pH of Dyebath 4.5 - 5.5Maintained with acetic acid for dye stability.[4]
Time at Temperature 30 - 60 minutesDependent on the depth of shade required.
Liquor Ratio 1:10 - 1:20Should be kept consistent for reproducibility.
Dispersing/Leveling Agent 0.5 - 1.0 g/LTo ensure even dye distribution.

Table 2: Parameters for Thermosol Dyeing of Polyester

ParameterOptimal RangeRemarks
Padding Temperature Room Temperature
Dryer Temperature 100 - 120 °CTo evaporate water before fixation.
Thermosol Temperature 190 - 220 °CFor dye fixation on the polyester.[11]
Thermosol Time 60 - 90 secondsVaries with fabric weight and construction.
Migration Inhibitor 10 - 20 g/LTo prevent dye migration during drying.

Table 3: Fastness Properties of this compound

Fastness PropertyRating (ISO Scale 1-5)Remarks
Light Fastness Generally GoodCan vary depending on the depth of shade.
Wash Fastness Good to Excellent (with proper reduction clearing)Dependent on the complete removal of surface dye.[5]
Sublimation Fastness Moderate to GoodImportant for post-dyeing heat treatments.[5][16]
Rubbing Fastness Good

Experimental Protocols

1. High-Temperature Exhaust Dyeing (Two-Bath Method)

This method involves dyeing the polyester and cotton components in separate baths.

  • Step 1: Pre-treatment

    • Scour and bleach the polyester/cotton blend fabric to ensure it is clean and absorbent.

  • Step 2: Dyeing the Polyester Component

    • Prepare a dyebath with a liquor ratio of 1:15.

    • Set the pH of the bath to 4.5-5.5 using acetic acid.

    • Add a dispersing/leveling agent (e.g., 0.5 g/L).

    • Paste the required amount of this compound with a small amount of water and the dispersing agent, then add it to the dyebath.

    • Introduce the fabric into the dyebath at 60°C.

    • Raise the temperature to 130°C at a rate of 1.5°C/minute.

    • Hold the temperature at 130°C for 45-60 minutes.

    • Cool the dyebath to 70°C.

  • Step 3: Reduction Clearing

    • Drain the dyebath.

    • Prepare a fresh bath with 2 g/L sodium hydrosulfite and 2 g/L caustic soda.

    • Treat the fabric at 70-80°C for 15-20 minutes.

    • Drain the bath and rinse the fabric thoroughly with hot and then cold water.

  • Step 4: Dyeing the Cotton Component (with a suitable reactive dye)

    • Prepare a new dyebath according to the recipe for the chosen reactive dye.

    • Dye the cotton component following the standard procedure for the selected reactive dye.

    • Rinse and soap the fabric to remove unfixed reactive dye.

  • Step 5: Drying

    • Dry the dyed fabric.

2. Continuous Thermosol Dyeing

This is a continuous process suitable for large production volumes.

  • Step 1: Padding

    • Prepare a padding liquor containing this compound, a migration inhibitor, and a wetting agent.

    • Pass the fabric through the padding mangle to achieve a uniform pick-up (typically 60-70%).

  • Step 2: Drying

    • Dry the padded fabric in a hot flue or infrared dryer at 100-120°C.

  • Step 3: Thermofixation

    • Pass the dried fabric through a Thermosol unit at 190-220°C for 60-90 seconds to fix the disperse dye on the polyester fibers.[11]

  • Step 4: Chemical Padding (for Cotton)

    • Cool the fabric and then pad it with a solution containing the chemicals required for fixing the dye on the cotton portion (e.g., for vat or reactive dyes).

  • Step 5: Steaming

    • Pass the fabric through a steamer to fix the dye on the cotton.

  • Step 6: Washing and Soaping

    • Thoroughly wash and soap the fabric in a continuous washing range to remove unfixed dye and chemicals.

  • Step 7: Drying

    • Dry the final fabric.

Visualizations

Experimental_Workflow_Exhaust_Dyeing cluster_pretreatment Pre-treatment cluster_polyester_dyeing Polyester Dyeing cluster_clearing Reduction Clearing cluster_cotton_dyeing Cotton Dyeing cluster_drying Drying Pretreatment Scouring & Bleaching Dyebath_Prep_PET Prepare Dyebath (this compound, pH 4.5-5.5) Pretreatment->Dyebath_Prep_PET Dyeing_PET Dye at 130°C Dyebath_Prep_PET->Dyeing_PET Reduction_Clearing Reduction Clearing (70-80°C) Dyeing_PET->Reduction_Clearing Rinsing Hot & Cold Rinse Reduction_Clearing->Rinsing Dyebath_Prep_CO Prepare Dyebath (Reactive Dye) Rinsing->Dyebath_Prep_CO Dyeing_CO Dye Cotton Dyebath_Prep_CO->Dyeing_CO Soaping Soaping & Rinsing Dyeing_CO->Soaping Drying Final Drying Soaping->Drying Logical_Relationships_Dyeing_Parameters cluster_parameters Key Dyeing Parameters cluster_outcomes Dyeing Outcomes Temp Temperature Color_Yield Color Yield Temp->Color_Yield Increases Levelness Levelness (Evenness) Temp->Levelness Affects Reproducibility Reproducibility Temp->Reproducibility Critical Time Time Time->Color_Yield Increases Time->Reproducibility Critical pH pH pH->Color_Yield Optimizes Fastness Fastness Properties (Wash, Light, etc.) pH->Fastness Affects pH->Reproducibility Critical Auxiliaries Auxiliaries (Dispersing/Leveling Agents) Auxiliaries->Color_Yield Improves Auxiliaries->Levelness Improves

References

troubleshooting guide for levelness issues in Disperse Orange 31 dyeing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting levelness issues when dyeing with Disperse Orange 31.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of unlevel dyeing with this compound?

A1: Unlevel dyeing with this compound on polyester substrates typically stems from a few key areas: improper control of dyeing temperature, incorrect pH of the dyebath, inadequate dye dispersion, incorrect selection or concentration of leveling agents, and poor fabric preparation.[1][2][3] Any of these factors can lead to variations in the rate of dye uptake, resulting in streaky or patchy coloration.

Q2: My dyed fabric shows shade variation from one end to the other. What could be the cause?

A2: This issue, often referred to as "ending" or "tailing," can be caused by fluctuations in temperature or pH during the dyeing cycle.[2] It can also be a result of poor circulation of the dye liquor in the dyeing machine. Ensure that your equipment is functioning correctly and that the temperature and pH are maintained at a constant level throughout the process.

Q3: I am observing specks or spots on my dyed fabric. How can I prevent this?

A3: Dye spots are usually a result of dye agglomeration.[4] This can happen if the dye is not properly dispersed before being added to the dyebath, or if the dispersing agent is not effective or used in the wrong concentration. It is crucial to prepare a fine, stable dispersion of this compound before starting the dyeing process.

Q4: The color of my fabric is lighter than expected and appears uneven. What went wrong?

A4: A pale and uneven shade can be due to several factors. The dyeing temperature may not have reached the optimal level for this specific dye, or the holding time at the peak temperature might have been too short.[3] Additionally, an incorrect pH can affect the dye's exhaustion onto the fiber.[5] Review your dyeing parameters against the recommended guidelines.

Q5: Can the quality of the polyester substrate affect the dyeing levelness?

A5: Absolutely. Variations in the polyester, such as differences in heat-setting history or the presence of residual oils and sizes from manufacturing, can lead to differential dye uptake and unlevelness. Thorough pre-treatment of the fabric to ensure uniform cleanliness and absorbency is a critical step for achieving level dyeing.[6]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving levelness issues in this compound dyeing.

Diagram: Troubleshooting Workflow for Levelness Issues

TroubleshootingWorkflow cluster_prep Fabric Preparation cluster_dispersion Dye Dispersion cluster_params Dyeing Parameters cluster_aux Auxiliaries start Unlevel Dyeing Observed prep Check Fabric Preparation start->prep Start Here scouring Adequate Scouring/Cleaning? prep->scouring dispersion Verify Dye Dispersion pre_disperse Proper Pre-dispersion? dispersion->pre_disperse params Review Dyeing Parameters temp Correct Temperature Profile? params->temp aux Evaluate Auxiliaries dispersant Correct Dispersing Agent/Conc.? aux->dispersant level Level Dyeing Achieved scouring->prep No, Re-prepare heatset Uniform Heat-setting? scouring->heatset Yes heatset->prep No, Re-prepare heatset->dispersion Yes pre_disperse->dispersion No, Re-disperse stability Dispersion Stability? pre_disperse->stability Yes stability->dispersion No, Check Dispersant stability->params Yes temp->params No, Adjust Profile ph Optimal pH Maintained? temp->ph Yes ph->params No, Adjust pH time Sufficient Dyeing Time? ph->time Yes time->params No, Increase Time time->aux Yes dispersant->aux No, Adjust leveling Appropriate Leveling Agent/Conc.? dispersant->leveling Yes leveling->start No, Re-evaluate leveling->level Yes, Problem Solved

Caption: Troubleshooting logic for addressing uneven dyeing issues.

Quantitative Data Summary

For optimal levelness in this compound dyeing on polyester, the following parameters are recommended. Note that these are starting points and may require optimization based on specific machinery and substrate characteristics.

ParameterRecommended RangeNotes
Dyeing Temperature 125°C - 135°CThe critical temperature range for dye uptake is typically between 80°C and 130°C. A slower rate of temperature rise in this range (e.g., 1-2°C/minute) is crucial for level dyeing.[2]
pH of Dyebath 4.5 - 5.5A weakly acidic medium is essential for the stability of most disperse dyes, including those with ester groups that are prone to hydrolysis at higher pH.[5][7]
Dispersing Agent 0.5 - 2.0 g/LThe concentration should be optimized to ensure a stable dye dispersion throughout the dyeing process.[8]
Leveling Agent 0.5 - 2.0 g/LActs as a retarder to slow down the initial dye uptake, promoting more even distribution. The specific type and concentration will depend on the dye's properties and the desired levelness.[8]
Liquor Ratio 10:1 to 20:1A lower liquor ratio can sometimes lead to unlevelness if circulation is not optimal.
Dyeing Time 30 - 60 minutesAt peak temperature, to allow for sufficient dye migration and fixation.

Experimental Protocols

Protocol for Dye Migration Test

This test helps to assess the potential for a dye to level out by migrating from areas of high concentration to areas of low concentration.

Materials:

  • Dyed polyester fabric sample (intentionally dyed unevenly or a deeply dyed swatch)

  • Undyed polyester fabric sample of the same quality

  • A laboratory dyeing apparatus (e.g., a beaker dyer)

  • A solution containing a leveling agent (e.g., 1-2 g/L) and a pH buffer to maintain pH 4.5-5.5.

Procedure:

  • Cut a piece of the dyed fabric and a piece of the undyed fabric of the same size.

  • Stitch the two pieces of fabric together.

  • Prepare a blank dyebath containing the leveling agent and pH buffer, but no dye.

  • Place the stitched fabric sample in the blank dyebath.

  • Raise the temperature to the dyeing temperature (e.g., 130°C) and hold for a specified time (e.g., 30-60 minutes).

  • Cool down the bath, remove the fabric, rinse, and dry.

  • Visually or spectrophotometrically assess the transfer of dye from the dyed fabric to the undyed fabric. A significant transfer indicates good migration properties, which contributes to better leveling.

Protocol for Spectrophotometric Evaluation of Dyeing Levelness

This method provides a quantitative measure of the uniformity of a dyeing.

Materials:

  • Dyed fabric sample

  • A reflectance spectrophotometer

Procedure:

  • Condition the dyed fabric sample at a standard temperature and humidity.

  • Select at least five different areas of the fabric sample to measure. These should be chosen to be representative of the overall dyeing.

  • At each selected area, measure the color coordinates (e.g., CIELAB L, a, b* values) or the reflectance values across the visible spectrum (400-700 nm) using the spectrophotometer.

  • Calculate the mean and standard deviation of the color values (e.g., L, a, b*) or reflectance values at key wavelengths.

  • A lower standard deviation indicates a more level dyeing. The color difference (ΔEab) between the different measured points can also be calculated. A smaller average ΔEab value signifies better levelness.

Diagram: Experimental Workflow for Levelness Evaluation

LevelnessEvaluation cluster_migration Migration Test cluster_spectro Spectrophotometry start Dyed Fabric Sample migration_test Dye Migration Test start->migration_test spectro_test Spectrophotometric Evaluation start->spectro_test visual_assessment Visual Assessment start->visual_assessment prep_migration Prepare Sample (Dyed + Undyed) migration_test->prep_migration measure_points Measure Multiple Points spectro_test->measure_points run_migration Run in Blank Dyebath prep_migration->run_migration assess_migration Assess Dye Transfer run_migration->assess_migration assess_migration->visual_assessment calc_stats Calculate Mean, SD, ΔE* measure_points->calc_stats interpret_results Interpret Levelness calc_stats->interpret_results interpret_results->visual_assessment

Caption: Workflow for evaluating the levelness of a dyed fabric.

References

Technical Support Center: Reduction and Treatment of Disperse Orange 31 in Textile Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on the reduction and treatment of Disperse Orange 31 in textile wastewater.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work on the degradation of this compound using various treatment methods.

Advanced Oxidation Processes (AOPs) - Fenton/Photo-Fenton Treatment
Issue Potential Cause Troubleshooting Steps
Low degradation efficiency Suboptimal pH: The Fenton reaction is highly pH-dependent, with optimal performance typically in the acidic range (pH 2-4).1. Ensure the pH of the wastewater is adjusted to the optimal range (typically around 3) before adding the Fenton reagents. 2. Monitor the pH throughout the reaction, as it may change, and adjust if necessary.
Incorrect Fe²⁺/H₂O₂ ratio: The ratio of ferrous iron to hydrogen peroxide is critical for maximizing hydroxyl radical generation.1. Experimentally optimize the Fe²⁺/H₂O₂ molar ratio. Start with commonly used ratios (e.g., 1:5, 1:10, 1:20) and narrow down to the most effective one for your specific wastewater composition.
Insufficient reagent concentration: The concentrations of Fe²⁺ and H₂O₂ may be too low for the initial dye concentration.1. Systematically increase the dosage of both Fe²⁺ and H₂O₂ while maintaining the optimal ratio. 2. Be aware that excessive concentrations can lead to scavenging of hydroxyl radicals, reducing efficiency.
Presence of interfering substances: Other organic and inorganic compounds in the wastewater can compete for hydroxyl radicals.1. Consider a pre-treatment step (e.g., coagulation-flocculation) to remove some of the interfering substances. 2. Increase the Fenton reagent dosage to account for the higher oxidant demand.
Reaction stops prematurely Depletion of Fe²⁺: Ferrous iron is consumed during the reaction. In Photo-Fenton, UV light helps regenerate Fe²⁺ from Fe³⁺.1. For the Fenton process, consider adding Fe²⁺ in a stepwise manner to sustain the reaction. 2. For the Photo-Fenton process, ensure the UV lamp is functioning correctly and the solution is adequately exposed to the light.
Decomposition of H₂O₂: Hydrogen peroxide can decompose into water and oxygen without generating hydroxyl radicals, especially at higher pH and temperatures.1. Control the reaction temperature. 2. Add H₂O₂ in a controlled manner (e.g., dropwise) rather than all at once.
Formation of iron sludge Precipitation of Fe(OH)₃: As the pH increases (often as a result of the reaction), ferric iron precipitates as ferric hydroxide.1. Maintain the pH in the acidic range during the reaction. 2. After the reaction, increase the pH to >7 to intentionally precipitate the iron for easier removal by filtration or sedimentation.
Biological Treatment - Enzymatic (Laccase) Degradation
Issue Potential Cause Troubleshooting Steps
Low decolorization rate Suboptimal pH and temperature: Laccase activity is highly dependent on pH and temperature.1. Determine the optimal pH and temperature for the specific laccase being used. For many fungal laccases, the optimal pH is acidic. 2. Ensure the reaction is carried out under these optimal conditions.
Enzyme inhibition: Components in the textile wastewater (e.g., high salt concentrations, heavy metals, surfactants) can inhibit laccase activity.1. Pre-treat the wastewater to remove potential inhibitors. 2. Consider using a higher concentration of the enzyme. 3. Investigate the use of laccases from extremophilic organisms that may be more resistant to inhibitors.
Absence of a suitable mediator: The degradation of some dyes by laccase is more efficient in the presence of a mediator.1. Experiment with the addition of common laccase mediators such as 1-hydroxybenzotriazole (HBT) or violuric acid. 2. Optimize the concentration of the mediator.
Enzyme instability Harsh reaction conditions: Extreme pH, high temperatures, or the presence of proteases can lead to enzyme denaturation.1. Operate within the known stability range of the laccase. 2. Consider immobilizing the laccase on a solid support to improve its stability and facilitate reuse.
Physical Methods - Adsorption on Activated Carbon
Issue Potential Cause Troubleshooting Steps
Low dye removal Inappropriate pH: The surface charge of the activated carbon and the ionization of the dye molecule are pH-dependent, affecting adsorption.1. Investigate the effect of pH on the adsorption of this compound. For some disperse dyes, acidic conditions are favorable.[1]
Insufficient adsorbent dosage: The amount of activated carbon may not be enough to adsorb the dye.1. Increase the dosage of activated carbon and observe the effect on dye removal.
Competition from other molecules: Other organic compounds in the wastewater can compete with the dye for adsorption sites.1. Pre-treat the wastewater to reduce the concentration of other organic pollutants.
Slow adsorption rate Mass transfer limitations: The diffusion of the dye from the bulk solution to the pores of the activated carbon may be slow.1. Increase the agitation speed to reduce external mass transfer resistance. 2. Use activated carbon with a smaller particle size to reduce internal diffusion path length.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for treating this compound in textile wastewater?

A1: The most common methods for treating this compound and other disperse dyes in textile wastewater can be broadly categorized into physical, chemical, and biological treatments.[2] These include:

  • Physical methods: Adsorption onto materials like activated carbon, and coagulation-flocculation.[1][3]

  • Chemical methods: Advanced Oxidation Processes (AOPs) such as Fenton and photo-Fenton oxidation, and ozonation.[4][5]

  • Biological methods: Enzymatic degradation using enzymes like laccase, and treatment with activated sludge.[2][6]

Q2: What is the expected removal efficiency for this compound with different treatment methods?

A2: The removal efficiency of this compound can vary significantly depending on the treatment method and the specific experimental conditions. Below is a summary of reported efficiencies for Disperse Orange 30 (a structurally similar dye) and other orange dyes, which can provide an indication of expected performance.

Treatment MethodDyeInitial ConcentrationKey ConditionsRemoval Efficiency (%)Reference
AdsorptionDisperse Orange 30-Activated carbon from Holm Oak acorns, pH 2, 750°C carbonization93.5
AdsorptionDisperse Orange 25-Cenosphere adsorbent81[5]
Fenton ProcessDisperse Orange 288-Nano-iron modified goldmine waste as catalystBetter than standard Fenton
Enzymatic (Laccase)Disperse Dyes (mix)50 mg/LPycnoporus laccase, pH 4, 65°C, 0.15 mM HBT51-96[2]
PhotocatalysisOrange G50 mg/LBismuth molybdate catalyst, visible light~96[7]

Q3: How can I determine the concentration of this compound in my wastewater samples?

A3: The concentration of this compound can be determined using a UV-Vis spectrophotometer. You will first need to determine the maximum absorbance wavelength (λmax) of the dye. Then, you can create a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of your unknown samples can then be calculated from their absorbance using the Beer-Lambert law.[8]

Q4: Are there any byproducts formed during the degradation of this compound that I should be concerned about?

A4: Yes, the degradation of azo dyes like this compound, especially through oxidative processes, can lead to the formation of various intermediate byproducts. While the goal of treatment is complete mineralization to CO₂, H₂O, and inorganic ions, incomplete degradation can result in the formation of smaller organic molecules. Some of these intermediates, such as aromatic amines, can be more toxic than the parent dye.[9] It is therefore important to not only monitor the color removal but also the reduction in Total Organic Carbon (TOC) and to conduct toxicity assays on the treated effluent.

Experimental Protocols

Protocol 1: Fenton Oxidation of this compound

Objective: To degrade this compound in an aqueous solution using the Fenton process.

Materials:

  • This compound solution of known concentration.

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O).

  • Hydrogen peroxide (H₂O₂, 30%).

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment.

  • Beakers, magnetic stirrer, pH meter.

  • UV-Vis spectrophotometer.

Procedure:

  • Prepare a stock solution of this compound in deionized water.

  • In a beaker, place a known volume of the dye solution.

  • Adjust the initial pH of the solution to 3.0 using H₂SO₄ or NaOH while stirring.

  • Add the required amount of FeSO₄·7H₂O to achieve the desired Fe²⁺ concentration (e.g., 20 mg/L). Stir until dissolved.

  • Initiate the reaction by adding the required amount of H₂O₂ to achieve the desired H₂O₂ concentration (e.g., 100 mg/L).

  • Start a timer and take samples at regular intervals (e.g., 5, 10, 20, 30, 60 minutes).

  • Immediately quench the reaction in the collected samples by adding a small amount of a strong base (like NaOH) to raise the pH above 8, which stops the Fenton reaction.

  • Centrifuge or filter the samples to remove the precipitated iron hydroxide.

  • Measure the absorbance of the supernatant at the λmax of this compound using a UV-Vis spectrophotometer.

  • Calculate the degradation efficiency at each time point.

Protocol 2: Enzymatic Degradation of this compound using Laccase

Objective: To decolorize this compound using a laccase enzyme.

Materials:

  • This compound solution of known concentration.

  • Laccase enzyme solution (e.g., from Trametes versicolor or Pycnoporus sanguineus).

  • Citrate-phosphate buffer (or another suitable buffer for the chosen laccase).

  • 1-hydroxybenzotriazole (HBT) as a mediator (optional).

  • Spectrophotometer, incubator shaker.

Procedure:

  • Prepare a stock solution of this compound.

  • Prepare the appropriate buffer solution and adjust its pH to the optimal value for the laccase (e.g., pH 4.0).

  • In a reaction vessel, combine the buffer, the dye solution to the desired final concentration (e.g., 50 mg/L), and the laccase solution to the desired activity (e.g., 0.33 U/mL).[2]

  • If using a mediator, add HBT to the desired concentration (e.g., 0.15 mM).[2]

  • Incubate the reaction mixture at the optimal temperature for the laccase (e.g., 65°C) in an incubator shaker for a set period (e.g., 3 hours).[2]

  • Take samples at regular intervals.

  • Measure the absorbance of the samples at the λmax of this compound.

  • Calculate the decolorization efficiency over time.

Visualizations

Experimental_Workflow_Fenton cluster_prep Preparation cluster_reaction Fenton Reaction cluster_analysis Analysis Dye_Solution This compound Solution pH_Adjustment Adjust pH to ~3 Dye_Solution->pH_Adjustment Add_FeSO4 Add FeSO₄ pH_Adjustment->Add_FeSO4 Add_H2O2 Add H₂O₂ Add_FeSO4->Add_H2O2 Reaction_Mixture Reaction & Sampling Add_H2O2->Reaction_Mixture Quench Quench Reaction (raise pH) Reaction_Mixture->Quench Separate Centrifuge/Filter Quench->Separate Measure Measure Absorbance (UV-Vis) Separate->Measure Calculate Calculate Degradation % Measure->Calculate

Caption: Workflow for Fenton oxidation of this compound.

Degradation_Pathway_Azo_Dye A This compound (Azo Dye) B Hydroxyl Radical (•OH) Attack C Cleavage of Azo Bond (-N=N-) A->C B->C Initiates Degradation D Aromatic Amines & Other Intermediates C->D E Further Oxidation D->E F Ring Opening E->F G Smaller Aliphatic Compounds F->G H Complete Mineralization G->H I CO₂ + H₂O + Inorganic Ions H->I

Caption: Generalized degradation pathway of an azo dye by hydroxyl radicals.

References

enhancing the quantum yield of photocatalytic degradation of Disperse Orange 31

Author: BenchChem Technical Support Team. Date: December 2025

Of course. Here is a technical support center with troubleshooting guides and FAQs for .

Technical Support Center: Photocatalytic Degradation of Disperse Orange 31

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and comparative data to enhance the quantum yield of photocatalytic degradation of this compound and analogous azo dyes.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the photocatalytic degradation of azo dyes?

A1: The process begins when a semiconductor photocatalyst absorbs photons with energy equal to or greater than its band gap, generating electron-hole pairs (e⁻/h⁺)[1][2]. These charge carriers migrate to the catalyst's surface. The holes (h⁺) can directly oxidize the dye molecules or react with water to form highly reactive hydroxyl radicals (•OH). The electrons (e⁻) can react with adsorbed oxygen to produce superoxide radicals (•O₂⁻), which can further lead to the formation of other reactive oxygen species (ROS). These ROS are powerful oxidizing agents that break down the complex aromatic structure of the this compound dye into simpler, less toxic compounds, and ideally, complete mineralization to CO₂, H₂O, and mineral acids[2][3].

Q2: Why is my degradation efficiency unexpectedly low?

A2: Low degradation efficiency can stem from several factors:

  • Suboptimal Catalyst Concentration: Too little catalyst provides insufficient active sites for the reaction. Conversely, an excessive amount can lead to turbidity, which scatters the light and reduces photon penetration into the solution[4].

  • High Initial Dye Concentration: A high concentration of dye molecules can saturate the catalyst surface, preventing light from reaching the active sites. This "inner filter" effect reduces photonic efficiency[4][5].

  • Incorrect pH: The pH of the solution affects the surface charge of the photocatalyst and the dye molecule's form, influencing the adsorption of the dye onto the catalyst surface, which is often a crucial first step[4][6]. For many oxide catalysts like TiO₂, acidic conditions are often favorable for the degradation of anionic dyes[7].

  • Catalyst Deactivation: The catalyst surface can be poisoned by reaction intermediates or other ions present in the solution.

  • Poor Light Source Intensity or Wavelength: The light source must emit photons with sufficient energy (i.e., appropriate wavelength) to excite the semiconductor. Low intensity will result in a lower rate of electron-hole pair generation.

Q3: How can I improve the quantum yield of the reaction?

A3: To enhance the quantum yield, focus on these strategies:

  • Optimize Experimental Parameters: Systematically vary catalyst loading, initial dye concentration, and pH to find the optimal conditions for your specific system.

  • Add an Electron Scavenger: Adding an oxidizing agent like hydrogen peroxide (H₂O₂) can significantly enhance degradation. H₂O₂ acts as an electron scavenger, preventing the recombination of photogenerated electron-hole pairs, which is a major limiting factor in photocatalysis. This leads to a higher concentration of hydroxyl radicals and improved efficiency[1].

  • Select an Efficient Photocatalyst: The choice of catalyst is critical. Materials with a narrow band gap can utilize visible light more effectively. Composites or heterojunctions (e.g., g-C₃N₄-based materials, Cu-Ti-Oxide bentonite) are designed to improve charge separation and light absorption[3][8].

  • Increase Surface Area: Catalysts with a higher surface area provide more active sites for the reaction to occur[4].

Q4: Can the photocatalyst be reused? How do I test its stability?

A4: Yes, a key advantage of heterogeneous photocatalysis is the ability to reuse the catalyst. To test stability, after a degradation cycle, separate the catalyst from the solution via centrifugation or filtration. Wash it with distilled water and ethanol to remove any adsorbed species, dry it, and then use it in a subsequent cycle under the same experimental conditions. A slight decrease in efficiency over several cycles is common, but a stable catalyst should maintain high activity for multiple runs[1][8].

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem Possible Cause(s) Suggested Solution(s)
Low or no degradation observed. 1. Inactive photocatalyst.2. Insufficient light energy or intensity.3. Recombination of electron-hole pairs.1. Verify the catalyst's properties (e.g., crystal phase, band gap). Synthesize a fresh batch or use a commercial standard like P25 TiO₂ for comparison.2. Ensure your lamp's emission spectrum overlaps with the catalyst's absorption spectrum. Check the lamp's age and output.3. Add an optimal concentration of an electron acceptor like H₂O₂ to the reaction mixture[1].
Degradation rate decreases rapidly over time. 1. Catalyst deactivation by intermediates.2. Saturation of catalyst surface.3. Photodegradation of the catalyst itself (photocorrosion).1. Wash the catalyst thoroughly between cycles. Consider modifying the catalyst surface to prevent poisoning.2. Decrease the initial dye concentration or increase the catalyst loading[4][5].3. Choose a more photochemically stable catalyst. For example, g-C₃N₄ and TiO₂ are known for their high stability[8].
Inconsistent or non-reproducible results. 1. Inconsistent catalyst dispersion.2. Fluctuations in lamp output or temperature.3. Inaccurate pH measurement/control.1. Sonicate the suspension before starting the experiment to ensure a uniform dispersion of the catalyst.2. Allow the lamp to warm up and stabilize before starting the irradiation. Use a reactor with temperature control (e.g., a water jacket)[1].3. Calibrate the pH meter before each experiment. Ensure the pH is stable before starting irradiation.
Difficulty separating the catalyst after the experiment. 1. Very small nanoparticle size.1. Use a catalyst immobilized on a substrate (e.g., glass slides, non-woven fibers)[7][9].2. Synthesize a composite with magnetic properties for easy separation with a magnet.3. Use a higher-speed centrifuge or membrane filtration.

Data and Performance Metrics

The following tables summarize quantitative data from studies on analogous orange dyes to provide a baseline for comparison.

Table 1: Effect of Operational Parameters on Orange G Degradation using Bi₂MoO₆ [1]

ParameterRange TestedOptimal ConditionResulting Degradation
Catalyst Loading-1.0 g/L~96% in 8 hours
Initial Dye Conc.20 - 50 mg/L20 mg/L~98% in 5 hours
H₂O₂ Concentration-1.4 mol/LSignificantly enhanced rate
pH3 - 117~96% degradation
Irradiation Time-5 - 8 hours>95% degradation

Table 2: Comparison of Different Photocatalytic Systems for Orange Dye Degradation

PhotocatalystDyeLight SourceDegradation AchievedTime (min)Reference
MMT-Cu₃TiO₅Orange GVisible Light (LC8 Lamp)100%120[3]
MMT-TiO₂Orange GVisible Light (LC8 Lamp)~80%180[3]
g-C₃N₄@MoS₂/TiO₂Methyl OrangeVisible Light98%-[8]
Ag-decorated g-C₃N₄Methyl OrangeVisible Light98.7%120[8]
BiOI/HKUST-1Orange IIVisible Light (Xenon Lamp)~99%60[10]

Experimental Protocols

Protocol 1: General Photocatalytic Degradation Experiment

  • Preparation: Prepare a stock solution of this compound in deionized water.

  • Reaction Setup: Add a specific volume of the dye stock solution to a cylindrical glass reactor to achieve the desired initial concentration (e.g., 20 mg/L)[1].

  • Catalyst Addition: Weigh the desired amount of photocatalyst (e.g., 1 g/L) and add it to the dye solution[1].

  • Equilibration: Stir the suspension in complete darkness for 30-60 minutes to establish adsorption-desorption equilibrium between the dye and the catalyst surface[1][10]. Take an initial sample (t=0) after this step.

  • Initiate Photocatalysis: Turn on the light source (e.g., Tungsten, Xenon, or UV lamp) positioned to irradiate the suspension uniformly. Continue stirring to keep the catalyst suspended[9].

  • Sampling: At regular time intervals (e.g., 15, 30, 60, 90, 120 min), withdraw aliquots of the suspension.

  • Sample Preparation: Immediately filter the withdrawn sample through a 0.45 µm syringe filter to remove the catalyst particles and quench the reaction[10].

  • Analysis: Measure the absorbance of the filtrate at the maximum absorption wavelength (λ_max) of this compound using a UV-Vis spectrophotometer. The degradation percentage can be calculated using the formula: Degradation % = ((A₀ - Aₜ) / A₀) * 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

Protocol 2: Synthesis of BiOI/HKUST-1 Photocatalyst [10]

  • Prepare Solution A: Disperse 0.485 g of Bi(NO₃)₃·5H₂O in a mixed solution of 20 mL ethylene glycol (EG) and 5 mL acetic acid.

  • Prepare Solution B: Dissolve a specific mass of HKUST-1 (e.g., 0.461 g) and 0.166 g of KI in 25 mL of EG and stir well.

  • Combine: Slowly drip Solution A into Solution B while stirring continuously to form a mixture.

  • Solvothermal Reaction: Transfer the mixture to a 100 mL Teflon-lined autoclave and heat it in a furnace at a specific temperature (e.g., 120 °C) for 6 hours.

  • Cooling and Washing: Allow the autoclave to cool to room temperature. Collect the product by centrifugation, then wash it three times with deionized water and three times with anhydrous ethanol.

  • Drying: Dry the final composite photocatalyst in an oven at 60 °C for 12 hours.

Visualizations and Diagrams

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_solution Prepare Dye Solution add_catalyst Add & Disperse Photocatalyst prep_solution->add_catalyst  Set Conc. & Dose dark_adsorption Equilibrate in Dark (30 min) add_catalyst->dark_adsorption irradiation Irradiate with Light Source dark_adsorption->irradiation  Start Reaction sampling Withdraw Aliquots at Intervals irradiation->sampling filtration Filter to Remove Catalyst sampling->filtration uv_vis Measure Absorbance (UV-Vis) filtration->uv_vis

Caption: Workflow for a typical photocatalytic degradation experiment.

Mechanism of Photocatalysis

Photocatalysis_Mechanism cluster_catalyst Semiconductor Photocatalyst cluster_reactions Surface Reactions VB Valence Band (VB) h⁺ CB Conduction Band (CB) VB->CB e⁻ h2o H₂O VB->h2o Oxidation o2 O₂ CB->o2 Reduction oh_rad •OH (Hydroxyl Radical) h2o->oh_rad o2_rad •O₂⁻ (Superoxide Radical) o2->o2_rad Products Degradation Products (CO₂, H₂O, etc.) oh_rad->Products o2_rad->Products Dye This compound Dye->Products Degradation Light Photon (hν) Light->VB Excitation

Caption: Simplified mechanism of dye degradation via photocatalysis.

Troubleshooting Flowchart

Troubleshooting start Problem: Low Degradation Efficiency q_params Are experimental parameters (pH, catalyst dose, dye conc.) optimized? start->q_params s_params Solution: Perform optimization studies. Vary one parameter at a time. q_params->s_params No q_light Is the light source appropriate (wavelength) and intense enough? q_params->q_light Yes s_light Solution: Check lamp specifications and age. Ensure it matches the catalyst's band gap. q_light->s_light No q_recomb Is e⁻/h⁺ recombination a limiting factor? q_light->q_recomb Yes s_recomb Solution: Add an electron scavenger like H₂O₂. Use a heterojunction catalyst to improve charge separation. q_recomb->s_recomb Likely q_catalyst Is the catalyst active and stable? q_recomb->q_catalyst Unlikely s_catalyst Solution: Check catalyst with a standard dye. Perform reusability tests. q_catalyst->s_catalyst No

References

addressing challenges in the quantitative analysis of Disperse Orange 31 in dyed fabrics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the quantitative analysis of Disperse Orange 31 in dyed fabrics. This resource is intended for researchers, scientists, and professionals in drug development who may be working with or analyzing this compound in textile matrices.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction and quantitative analysis of this compound.

Question: Why is the extraction of this compound from my polyester fabric incomplete?

Answer: Incomplete extraction is a common challenge and can be attributed to several factors:

  • Inappropriate Solvent Selection: this compound, being a disperse dye, has low water solubility.[1] Effective extraction from hydrophobic fibers like polyester requires organic solvents that can swell the polymer matrix and solubilize the dye.[2]

  • Suboptimal Extraction Temperature: Higher temperatures generally increase extraction efficiency by promoting fiber swelling and enhancing dye solubility. However, excessively high temperatures can degrade the dye.

  • Insufficient Extraction Time: The dye requires adequate time to diffuse from the fabric into the solvent.

  • Poor Solvent-to-Fabric Ratio: A sufficient volume of solvent is necessary to ensure complete immersion of the fabric and to create a significant concentration gradient that drives the extraction process.

Troubleshooting Steps:

  • Solvent Optimization: If you are observing low yields, consider switching to or testing a different solvent system. Chlorobenzene and methanol are commonly used for extracting disperse dyes from polyester.[2]

  • Temperature Adjustment: For methanol extraction, a temperature of around 50°C with sonication can be effective.[3] For chlorobenzene, higher temperatures may be required.[2]

  • Increase Extraction Time: Extend the duration of the extraction process to allow for more complete diffusion of the dye.

  • Enhance Agitation: Ensure the sample is continuously agitated or sonicated during extraction to improve solvent penetration and dye dissolution.

  • Multiple Extraction Cycles: Performing two or three consecutive extractions on the same fabric sample with fresh solvent can significantly improve recovery.

Question: I am observing matrix interference in my HPLC analysis. How can I mitigate this?

Answer: Matrix effects, where other co-extracted compounds from the fabric or finishing agents interfere with the analysis of this compound, can lead to inaccurate quantification.

Troubleshooting Steps:

  • Sample Cleanup: Implement a solid-phase extraction (SPE) step after the initial solvent extraction to remove interfering substances.

  • Method Specificity: Ensure your HPLC method has sufficient selectivity for this compound. This can be achieved by optimizing the mobile phase composition and gradient.

  • Use of a Diode Array Detector (DAD): A DAD allows for the examination of the entire UV-Vis spectrum of the analyte peak, which can help in identifying co-eluting impurities.

  • Mass Spectrometric Detection (LC-MS): For highly complex matrices, LC-MS provides superior selectivity and can distinguish the analyte from interferences based on its mass-to-charge ratio.

Question: My calibration curve for this compound is not linear. What are the possible causes?

Answer: A non-linear calibration curve can arise from several issues:

  • Detector Saturation: The concentration of your standards may be too high, leading to saturation of the detector.

  • Inaccurate Standard Preparation: Errors in the dilution of the stock solution can lead to non-linear responses.

  • Instrumental Issues: Problems with the HPLC pump, injector, or detector can affect the linearity of the response.

Troubleshooting Steps:

  • Dilute Standards: Prepare a new set of calibration standards at lower concentrations.

  • Verify Standard Preparation: Carefully re-prepare the stock and working standard solutions.

  • Instrument Maintenance: Perform routine maintenance on your HPLC system, including checking for leaks, cleaning the detector flow cell, and ensuring the pump is delivering a stable flow rate.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a single azo disperse dye with the chemical formula C19H19N5O4.[1] It is used for dyeing synthetic fibers such as polyester and acetate.[4]

Q2: What is the recommended starting method for HPLC analysis of this compound?

A2: Based on the standard methods for disperse dyes, a reversed-phase HPLC method using a C18 column is recommended.[5] A gradient elution with a mobile phase consisting of an ammonium acetate buffer and acetonitrile is a good starting point.[5] Detection can be performed using a DAD or UV-Vis detector at a wavelength near the maximum absorbance of the dye.

Q3: What is the maximum absorbance wavelength (λmax) for this compound?

Q4: Which solvent is best for extracting this compound from polyester?

A4: The choice of solvent can depend on safety considerations and available equipment. Methanol is a commonly used and effective solvent, especially when combined with sonication at an elevated temperature (e.g., 50°C).[3] Chlorobenzene is also reported to be effective but is more hazardous.[2]

Q5: How can I ensure the accuracy of my quantitative results?

A5: To ensure accuracy, it is crucial to validate your analytical method. This includes assessing linearity, accuracy (through recovery studies with spiked samples), precision (repeatability), and determining the limit of detection (LOD) and limit of quantification (LOQ).[6] Using a certified reference material, if available, is also highly recommended.

Experimental Protocols

Protocol 1: Extraction of this compound from Polyester Fabric

This protocol provides a general procedure for the solvent extraction of this compound.

Materials:

  • Dyed polyester fabric sample

  • Methanol (HPLC grade)

  • Volumetric flasks

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.45 µm)

Procedure:

  • Cut a representative sample of the dyed fabric into small pieces (approximately 2x2 mm).

  • Accurately weigh about 1.0 g of the cut fabric and place it into a conical flask.

  • Add 20 mL of methanol to the flask.

  • Place the flask in an ultrasonic bath and sonicate at 50°C for 30 minutes.[3]

  • After sonication, centrifuge the sample to separate the fabric from the extract.

  • Carefully decant the supernatant (the methanol extract) into a clean volumetric flask.

  • Repeat the extraction process (steps 3-6) on the fabric residue with a fresh portion of methanol to ensure complete extraction.

  • Combine the extracts and adjust the final volume with methanol.

  • Filter the final extract through a 0.45 µm syringe filter before HPLC or spectrophotometric analysis.

Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a starting point for the HPLC analysis of this compound, based on the DIN 54231 standard method for disperse dyes.[5]

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Quaternary or Binary Gradient Pump, Autosampler, Column Oven, DAD or UV-Vis Detector
Column C18, 5 µm, 2.1 x 150 mm
Mobile Phase A 10 mM Ammonium acetate (pH 3.6)
Mobile Phase B Acetonitrile
Gradient 0 min: 40% B, 7 min: 60% B, 17 min: 98% B, 24 min: 98% B, then return to initial conditions
Flow Rate 0.30 mL/min
Column Temperature 30°C
Injection Volume 5 µL
Detection DAD (scan 210-800 nm), or UV-Vis at an appropriate wavelength (start with 443 nm)

Procedure:

  • Prepare a stock solution of this compound standard in methanol.

  • From the stock solution, prepare a series of calibration standards by serial dilution.

  • Inject the calibration standards into the HPLC system to construct a calibration curve.

  • Inject the filtered fabric extract.

  • Quantify the amount of this compound in the extract by comparing its peak area to the calibration curve.

Quantitative Data Summary

Table 1: Proposed HPLC Parameters for this compound Analysis (based on DIN 54231 for Disperse Dyes)[5]

ParameterValue
Column C18, 5 µm, 2.1 x 150 mm
Mobile Phase A: 10 mM Ammonium acetate (pH 3.6), B: Acetonitrile
Flow Rate 0.30 mL/min
Detection Wavelength Start with 443 nm (based on Disperse Orange 3) and optimize
Column Temperature 30°C

Table 2: Extraction Methods for Disperse Dyes from Polyester

SolventTemperatureTimeAgitationReference
Methanol50°C30 minSonication[3]
ChlorobenzeneBoiling PointNot specifiedNot specified[2]
Methylene ChlorideBoiling PointNot specifiedImmersion[2]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Dye Extraction cluster_analysis Quantitative Analysis s1 Weigh Dyed Fabric Sample s2 Cut Fabric into Small Pieces s1->s2 e1 Add Methanol s2->e1 e2 Sonicate at 50°C for 30 min e1->e2 e3 Centrifuge and Collect Supernatant e2->e3 e4 Repeat Extraction e3->e4 e5 Combine and Filter Extracts e4->e5 a2 HPLC-DAD Analysis e5->a2 For HPLC a3 Spectrophotometric Analysis e5->a3 For Spectrophotometry a1 Prepare Calibration Standards a1->a2 a1->a3 a4 Data Processing and Quantification a2->a4 a3->a4

Caption: Experimental workflow for the quantitative analysis of this compound.

Troubleshooting_Workflow cluster_problems Identify the Issue cluster_solutions_recovery Solutions for Low Recovery cluster_solutions_peakshape Solutions for Poor Peak Shape cluster_solutions_calibration Solutions for Non-Linearity start Problem Encountered p1 Low/No Recovery start->p1 p2 Poor Peak Shape (HPLC) start->p2 p3 Non-Linear Calibration start->p3 s1_1 Check Extraction Solvent p1->s1_1 s2_1 Adjust Mobile Phase pH p2->s2_1 s3_1 Dilute Standards p3->s3_1 s1_2 Increase Extraction Temp/Time s1_1->s1_2 s1_3 Perform Multiple Extractions s1_2->s1_3 end Problem Resolved s1_3->end s2_2 Check for Column Contamination s2_1->s2_2 s2_3 Ensure Sample is Fully Dissolved s2_2->s2_3 s2_3->end s3_2 Re-prepare Stock Solution s3_1->s3_2 s3_3 Check Instrument Performance s3_2->s3_3 s3_3->end

Caption: Troubleshooting decision tree for common analytical issues.

References

influence of pH and auxiliary chemicals on Disperse Orange 31 dyeing performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of C.I. Disperse Orange 31 in dyeing processes. It includes detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions regarding the influence of pH and auxiliary chemicals on dyeing performance.

Troubleshooting Guide

This section addresses common problems encountered during dyeing experiments with this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the final shade of my dyed polyester fabric uneven or patchy?

Uneven dyeing can result from several factors throughout the dyeing process. The primary causes include:

  • Improper Dye Dispersion: this compound, like other disperse dyes, has low water solubility. If the dye is not properly dispersed, particles can agglomerate and cause spotting or uneven color.

  • Rapid Temperature Rise: Increasing the temperature of the dyebath too quickly can cause the dye to rush onto the fabric surface, leading to poor penetration and unevenness.[1]

  • Incorrect pH: While disperse dyes are relatively stable in a weakly acidic medium, significant deviations from the optimal pH range of 4.5-5.5 can affect dye stability and uptake.[2][3]

  • Insufficient Dispersing Agent: An inadequate amount of dispersing agent can lead to dye particle aggregation, especially at high temperatures.[1]

  • Poor Fabric Preparation: Residual oils, sizes, or other impurities on the polyester fabric can hinder uniform dye uptake.

Solutions:

  • Ensure the dye is pre-dispersed in warm water with a dispersing agent before adding it to the dyebath.

  • Control the heating rate of the dyebath, typically around 1-2°C per minute.[4]

  • Use a buffer system, such as an acetic acid/sodium acetate buffer, to maintain the pH of the dyebath between 4.5 and 5.5.[5]

  • Use an effective dispersing agent at the recommended concentration to maintain a stable dye dispersion throughout the dyeing cycle.

  • Thoroughly scour and rinse the polyester fabric before dyeing to remove any impurities.

Q2: The color fastness of my dyed fabric is poor, especially to washing and rubbing. What could be the cause?

Poor fastness properties are often due to unfixed dye remaining on the fiber surface.

  • Inadequate Reduction Clearing: After dyeing, a "reduction clearing" step is crucial to remove any dye particles adhering to the surface of the polyester fibers. If this step is omitted or not performed correctly, the unfixed dye will easily rub off or bleed during washing.

  • Dye Agglomeration: Large dye particles that are not able to penetrate the fiber can be filtered by the fabric and remain on the surface, leading to poor rubbing fastness.[1]

Solutions:

  • Perform a thorough reduction clearing after dyeing using a solution of sodium hydrosulfite and caustic soda. This process strips the unfixed dye from the surface.

  • Ensure proper dispersion of the dye and use an appropriate dispersing agent to prevent agglomeration.

Q3: My dyed fabric shows shade variations from batch to batch. How can I improve reproducibility?

Batch-to-batch inconsistency is a common challenge in dyeing and can be attributed to several variables.[6]

  • Inconsistent Process Parameters: Minor variations in temperature, time, pH, and liquor ratio between batches can lead to noticeable differences in shade.[2]

  • Water Hardness: The presence of metal ions like calcium and magnesium in the water can interfere with dispersing agents and affect the shade.

  • Variation in Auxiliary Chemicals: Different batches or sources of auxiliary chemicals may have slight variations in concentration or activity.

Solutions:

  • Strictly control all dyeing parameters, including the temperature ramping rate, holding times, pH, and liquor ratio.

  • Use deionized or softened water for the dyebath to eliminate the effects of water hardness. The addition of a sequestering agent can also be beneficial.

  • Use high-quality auxiliary chemicals from a reliable source and ensure accurate measurement for each batch.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for dyeing polyester with this compound, and why is it important?

The optimal pH for dyeing polyester with disperse dyes, including this compound, is in the weakly acidic range of 4.5 to 5.5.[2][3][5] Maintaining this pH is critical for several reasons:

  • Dye Stability: Many disperse dyes, particularly those with azo structures like this compound, can undergo hydrolysis under alkaline conditions, especially at the high temperatures used for polyester dyeing. This can lead to a change in color and a reduction in color strength.[3][7]

  • Polyester Fiber Integrity: While polyester is generally resistant to weak acids, strong alkaline conditions at high temperatures can cause surface saponification of the fiber, which can affect the fabric's handle and appearance.

  • Consistent Dyeing Performance: A stable pH ensures reproducible dye uptake and shade from batch to batch.

Q2: What is the role of a dispersing agent in the dyeing process with this compound?

Dispersing agents are essential auxiliary chemicals in disperse dyeing. Their primary functions are:

  • To maintain a stable dispersion: Disperse dyes have very low solubility in water. Dispersing agents surround the fine dye particles, preventing them from clumping together (agglomerating) and settling out of the dye bath.[8]

  • To ensure uniform dyeing: A stable and fine dispersion allows for even distribution of the dye throughout the liquor, which is crucial for achieving a level and uniform coloration on the fabric.[8]

  • To prevent filtration: If dye particles agglomerate, they can be filtered out by the textile material, leading to unlevel dyeing and poor surface fastness.

Q3: When should I use a carrier in the dyeing process, and what are its effects?

A carrier is an organic compound that acts as a swelling agent for polyester fibers.[9] It is typically used in atmospheric dyeing conditions (at or near the boil, around 100°C) to achieve deeper shades.[10]

  • Mechanism of Action: Carriers reduce the glass transition temperature of the polyester, making the polymer chains more mobile and allowing the dye molecules to penetrate the fiber more easily at lower temperatures.[9]

  • Impact on Dyeing: The use of a carrier can significantly increase the rate of dyeing and the final color yield at atmospheric pressure.

  • Potential Drawbacks: Carriers can have some disadvantages, including an unpleasant odor, potential toxicity, and a negative impact on the light fastness of the dyed fabric. They must be thoroughly removed from the fabric after dyeing.[9] For high-temperature dyeing (around 130°C), a carrier is generally not necessary as the high temperature provides sufficient energy for the dye to penetrate the fiber.

Experimental Protocols

High-Temperature Exhaust Dyeing of Polyester with this compound

This protocol describes a standard laboratory procedure for dyeing a 10g sample of 100% polyester fabric.

Materials and Equipment:

  • 10g scoured 100% polyester fabric

  • C.I. This compound

  • Dispersing agent (e.g., a lignosulfonate or naphthalene sulfonate-based product)

  • Acetic acid (glacial) and Sodium acetate (for buffer)

  • Sodium hydrosulfite

  • Sodium hydroxide (caustic soda)

  • Laboratory dyeing machine (e.g., a glycerin bath or infrared dyeing machine)

  • Beakers, graduated cylinders, and a magnetic stirrer

  • pH meter

  • Spectrophotometer for color measurement (optional)

Procedure:

  • Preparation of the Dyebath:

    • Set the liquor-to-goods ratio to 20:1. For a 10g fabric sample, the total volume of the dyebath will be 200 mL.

    • In a beaker, prepare the dye dispersion. For a 1% on weight of fabric (owf) dyeing, weigh 0.1g of this compound. Add a small amount of warm water and 0.2g (1 g/L) of dispersing agent. Stir to form a smooth paste, then gradually add more water up to about 50 mL.

    • In the dyeing vessel, add approximately 140 mL of deionized water.

    • Add 0.2g (1 g/L) of dispersing agent to the dyeing vessel.

    • Prepare a pH 5 buffer solution using acetic acid and sodium acetate. Add this to the dyeing vessel to achieve and maintain the target pH.

    • Add the prepared dye dispersion to the dyeing vessel and make up the final volume to 200 mL with deionized water.

  • Dyeing Cycle:

    • Place the polyester fabric sample in the dyebath at 50-60°C.

    • Run the machine for 10 minutes to ensure the fabric is thoroughly wetted.

    • Increase the temperature to 130°C at a rate of 2°C per minute.[4]

    • Hold the temperature at 130°C for 40-60 minutes to allow for dye penetration and fixation.[4][5]

    • Cool the dyebath to 80°C at a rate of 2.5°C per minute.[4]

  • Rinsing:

    • Drain the dyebath.

    • Rinse the dyed fabric with hot water, then with cold water.

  • Reduction Clearing:

    • Prepare a clearing bath with a liquor ratio of 20:1. For a 10g sample, this will be 200 mL.

    • The bath should contain 2 g/L of sodium hydrosulfite and 2 g/L of caustic soda.

    • Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes.

    • Drain the clearing bath.

  • Final Rinsing and Drying:

    • Rinse the fabric thoroughly with hot water, followed by a cold water rinse.

    • Neutralize the fabric with a dilute solution of acetic acid (0.5-1.0 g/L) if necessary.

    • Rinse again with cold water.

    • Squeeze or centrifuge the fabric to remove excess water and then air-dry or oven-dry at a moderate temperature.

Data Presentation

Table 1: Fastness Properties of C.I. This compound on Polyester

Fastness TestStandardRating
Light FastnessISO 105-B026
Washing Fastness (Staining on Cotton)ISO 105-C065
Washing Fastness (Change in Shade)ISO 105-C064-5
Sublimation FastnessISO 105-P015
Rubbing Fastness (Dry)ISO 105-X124
Rubbing Fastness (Wet)ISO 105-X124

(Note: Fastness ratings are on a scale of 1 to 5, with 5 being the best, except for light fastness which is on a scale of 1 to 8, with 8 being the best. Data sourced from a typical supplier data sheet.)

Visualizations

dyeing_workflow cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Treatment prep_fabric Scour Polyester Fabric prep_dyebath Prepare Dyebath (Dye, Auxiliaries, pH 4.5-5.5) start_dyeing Load Fabric at 60°C prep_dyebath->start_dyeing ramp_up Heat to 130°C (2°C/min) start_dyeing->ramp_up hold Hold at 130°C (45-60 min) ramp_up->hold ramp_down Cool to 80°C hold->ramp_down rinse1 Hot & Cold Rinse ramp_down->rinse1 red_clear Reduction Clearing (80°C, 20 min) rinse1->red_clear rinse2 Hot & Cold Rinse red_clear->rinse2 neutralize Neutralize & Final Rinse rinse2->neutralize dry Dry Fabric neutralize->dry

Caption: High-temperature exhaust dyeing workflow for polyester with this compound.

troubleshooting_uneven_dyeing q_node q_node a_node a_node start Uneven Dyeing Observed q1 Was dye pre-dispersed correctly? start->q1 a1_yes Check heating rate q1->a1_yes Yes a1_no Action: Improve dye dispersion technique q1->a1_no No q2 Was heating rate < 2°C/min? a1_yes->q2 a2_yes Check pH control q2->a2_yes Yes a2_no Action: Reduce heating rate q2->a2_no No q3 Was pH maintained at 4.5-5.5? a2_yes->q3 a3_yes Check auxiliary concentrations q3->a3_yes Yes a3_no Action: Use buffer, verify pH q3->a3_no No q4 Were auxiliaries dosed correctly? a3_yes->q4 a4_yes Investigate fabric preparation q4->a4_yes Yes a4_no Action: Recalculate and verify dosages q4->a4_no No

References

role of dispersing agents in preventing agglomeration of Disperse Orange 31

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the agglomeration of Disperse Orange 31 during their experiments.

Troubleshooting Guide: Agglomeration of this compound

Agglomeration of this compound can lead to inconsistent results, including uneven color distribution and reduced color strength. This guide provides a systematic approach to troubleshoot and resolve common issues.

Problem: Observation of dye particle aggregates, specks, or filter clogging.

Initial Assessment Workflow

start Agglomeration Observed check_dispersant Step 1: Verify Dispersing Agent - Correct type? - Correct concentration? - Proper dissolution? start->check_dispersant check_dispersion Step 2: Evaluate Dispersion Quality - Particle size analysis - Visual inspection check_dispersant->check_dispersion check_water Step 3: Analyze Water Quality - Hardness (Ca²⁺, Mg²⁺) - Presence of other ions check_dispersion->check_water check_process Step 4: Review Experimental Parameters - pH of dye bath - Temperature ramp rate - Stirring/agitation speed check_water->check_process solution Implement Corrective Actions check_process->solution

Caption: Troubleshooting workflow for this compound agglomeration.

Detailed Troubleshooting Steps in Q&A Format

Q1: How do I know if the dispersing agent is the cause of agglomeration?

A1: Issues with the dispersing agent are a primary cause of agglomeration. Verify the following:

  • Correct Type: Ensure you are using a dispersing agent suitable for disperse dyes. Anionic dispersants like lignosulfonates and naphthalene sulfonates are commonly used.[1][2] For high-temperature applications, a thermally stable dispersant is crucial.

  • Concentration: An insufficient concentration of the dispersing agent will not adequately coat the dye particles, leading to aggregation. Conversely, excessive amounts can sometimes cause issues. Refer to the manufacturer's guidelines for the recommended concentration for this compound.

  • Dissolution: Ensure the dispersing agent is fully dissolved in the medium before adding the dye. Incomplete dissolution can lead to localized areas of poor dispersion.

Q2: What should I do if I suspect poor dispersion quality?

A2: If you have ruled out issues with the dispersing agent itself, assess the quality of your dye dispersion.

  • Particle Size Analysis: If equipment is available, measure the particle size distribution of your dye dispersion. A high-quality dispersion should have a narrow distribution with a small mean particle size. An increasing particle size over time indicates instability and agglomeration.

  • Visual Inspection: A simple "spot test" can be performed by placing a drop of the dispersion on filter paper. A well-dispersed dye will show a uniform circle of color, while an agglomerated dye will show specks or an uneven color distribution.

Q3: Could the water quality be contributing to the agglomeration?

A3: Yes, water quality plays a significant role in the stability of disperse dyes.

  • Water Hardness: High concentrations of calcium and magnesium ions (hard water) can interact with anionic dispersing agents, reducing their effectiveness and leading to dye agglomeration.[3] The use of deionized or distilled water is highly recommended. If using tap water, consider adding a chelating agent to sequester these ions.

  • Other Contaminants: The presence of other ions or impurities can also affect the stability of the dispersion.

Q4: I've checked my materials and water. What experimental parameters should I review?

A4: The conditions of your experiment can induce agglomeration even with a proper formulation.

  • pH Control: Disperse dyes, particularly those with an azo structure like this compound, are sensitive to pH. The optimal pH for most disperse dye baths is in the weakly acidic range of 4.5 to 5.5.[4] A pH outside of this range can lead to instability and agglomeration.

  • Temperature: Rapid heating of the dye bath can cause localized temperature gradients, leading to the destabilization of the dispersion. A controlled and gradual increase in temperature is recommended.

  • Agitation: Inadequate or excessive agitation can be problematic. Insufficient stirring may not keep the particles suspended, while overly vigorous agitation can sometimes promote particle collision and aggregation. The agitation speed should be optimized for your specific setup.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a dispersing agent with this compound?

A1: this compound has very low solubility in water. Dispersing agents are crucial for preventing the fine dye particles from clumping together (agglomerating).[5][6] They achieve this by adsorbing onto the surface of the dye particles, creating a barrier that keeps them separated and suspended in the experimental medium. This ensures a uniform distribution of the dye.

Q2: What are the common types of dispersing agents used for this compound?

A2: The most common types of dispersing agents for disperse dyes are anionic surfactants. These include:

  • Lignosulfonates: Derived from lignin, these are a cost-effective option.

  • Naphthalene Sulfonate Formaldehyde Condensates: These are synthetic and offer good thermal stability.

  • Polycarboxylates: These can also be effective dispersants.[7]

Q3: How does the chemical structure of a dispersing agent prevent agglomeration?

A3: Dispersing agents typically have a two-part structure: an "anchor" group that adsorbs to the dye particle surface and a "stabilizing" chain that extends into the surrounding liquid. This creates a repulsive barrier between particles through one of two primary mechanisms:

  • Electrostatic Stabilization: The stabilizing chains carry a charge (usually negative for anionic dispersants), causing the dye particles to repel each other.

  • Steric Hindrance: The physical presence of the polymer chains extending from the particle surfaces prevents them from getting close enough to aggregate.

Mechanism of Dispersing Agent Action

cluster_0 Without Dispersing Agent cluster_1 With Dispersing Agent Dye1 Dye Dye2 Dye Dye1->Dye2 Attraction Agglomerate Agglomerate Dye3 Dye Dye4 Dye Dye3->Dye4 Repulsion Dispersant1 Dispersant2 Dispersant3 Dispersant4 Dispersant5 Dispersant6

Caption: How dispersing agents prevent dye agglomeration.

Q4: Is there quantitative data on the effectiveness of different dispersing agents for Disperse Orange dyes?

A4: While specific data for this compound is limited in readily available literature, a study on the related C.I. Disperse Orange 30 showed the effectiveness of comb-like polycarboxylate dispersants. The performance was evaluated by measuring the zeta potential, which is an indicator of the stability of a dispersion. A more negative zeta potential generally indicates better electrostatic stabilization and a more stable dispersion.

Table 1: Zeta Potential of C.I. Disperse Orange 30 with Different Dispersants

Dispersant Type Macromonomer Molecular Weight ( g/mol ) Zeta Potential (mV)
Comb-like Polycarboxylate 200 -25
Comb-like Polycarboxylate 400 -30
Comb-like Polycarboxylate 600 -35
Comb-like Polycarboxylate 800 -32

Data adapted from a study on C.I. Disperse Orange 30.[7]

This data suggests that the molecular structure of the dispersing agent can significantly impact the stability of the dye dispersion.

Experimental Protocols

Protocol 1: Evaluation of Dispersing Agent Effectiveness by Spot Test

Objective: To quickly assess the dispersing quality of a this compound formulation.

Materials:

  • This compound

  • Dispersing agent(s) to be tested

  • Deionized water

  • Whatman No. 1 filter paper (or equivalent)

  • Beakers

  • Magnetic stirrer and stir bar

  • Pipette

Methodology:

  • Prepare a stock solution of the dispersing agent in deionized water at the desired concentration.

  • In a beaker, add the appropriate amount of the dispersing agent solution.

  • While stirring, slowly add the this compound powder to create a dispersion with a specific dye concentration (e.g., 10 g/L).

  • Continue stirring for a set amount of time (e.g., 15 minutes) to ensure thorough mixing.

  • Using a pipette, place one drop of the dispersion onto the center of a piece of filter paper.

  • Allow the drop to spread and dry completely.

  • Evaluation:

    • Good Dispersion: A uniform, circular spot of color with no visible particles or specks. The edges of the spot should be even.

    • Poor Dispersion (Agglomeration): A non-uniform spot with visible specks of dye. There may be a colored ring with a less colored or uncolored center, indicating that the dye particles have not spread with the water.

Protocol 2: High-Temperature Dispersion Stability Test

Objective: To evaluate the stability of a this compound dispersion under elevated temperature conditions, simulating a dyeing process.

Materials:

  • Prepared this compound dispersion (from Protocol 1)

  • High-temperature, high-pressure dyeing apparatus or a sealed, pressure-safe vessel for heating

  • Whatman No. 1 filter paper (or equivalent)

  • Buchner funnel and vacuum flask

Methodology:

  • Place a known volume (e.g., 100 mL) of the prepared this compound dispersion into the dyeing apparatus or heating vessel.

  • Seal the vessel and heat the dispersion to the desired test temperature (e.g., 130°C) at a controlled rate (e.g., 2°C/minute).

  • Hold the dispersion at the target temperature for a specified duration (e.g., 60 minutes).

  • Cool the dispersion back to room temperature.

  • Set up the vacuum filtration apparatus with a pre-weighed piece of filter paper.

  • Filter the entire volume of the cooled dispersion.

  • Rinse the vessel with a small amount of deionized water and pass this through the filter paper to collect any remaining dye particles.

  • Dry the filter paper in an oven until a constant weight is achieved.

  • Evaluation:

    • High Stability: Little to no residue on the filter paper. The filter paper should be only lightly stained with the dye color.

    • Poor Stability (Agglomeration): A significant amount of solid dye residue collected on the filter paper, indicating that the dye particles agglomerated at high temperatures. The weight of the residue can be used for a quantitative comparison between different dispersing agents.

References

impact of milling and particle size on the quality of Disperse Orange 31 dispersion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of milling and particle size on the quality of Disperse Orange 31 dispersions. It is intended for researchers, scientists, and professionals in drug development and materials science who work with this disperse dye.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of milling this compound?

The primary goal of milling this compound is to reduce its particle size to create a fine, stable aqueous dispersion. For disperse dyes, the desired average particle size is typically between 0.5 to 1 micron to ensure proper dyeing performance and stability.[1] Milling breaks down larger dye crystals into these microscopic particles, which can then be suspended evenly in a liquid medium.[2]

Q2: How does particle size fundamentally impact the quality of a this compound dispersion?

Particle size and its distribution are critical factors that significantly affect the dyeing performance and stability of the dispersion.[3][4] Smaller particles have a higher surface area, which influences their solubility and dissolution rate in the dyebath.[5] A uniform and fine particle size distribution leads to more consistent color yield, better dye penetration into fibers, and a more stable dispersion that is less prone to aggregation and sedimentation.[1][5]

Q3: What are common issues encountered if the particle size of this compound is not optimal?

If the particle size is too large or the distribution is too wide, several problems can arise:

  • Poor Dispersion Stability: Larger particles tend to settle out of the suspension over time, a process known as sedimentation.[5]

  • Aggregation and Flocculation: Particles may clump together (aggregate or flocculate), leading to an unstable dispersion.[1]

  • Inconsistent Dyeing: Non-uniform particle sizes can result in uneven dyeing, color spots, and lower color strength on the substrate.[1]

  • Clogging: In application methods involving fine nozzles or screens, large particles can cause blockages.

Q4: What is the role of a dispersing agent during the milling of this compound?

Dispersing agents are essential for achieving and maintaining a stable dispersion.[5] During milling, these agents adsorb onto the surface of the newly created fine dye particles. This action prevents the particles from re-aggregating by creating repulsive forces (either electrostatic or steric) between them.[2][5] The choice and concentration of the dispersing agent can significantly impact the final average particle size and the long-term stability of the dispersion.[5]

Troubleshooting Guide

Problem: My this compound dispersion is showing signs of particle aggregation and sedimentation shortly after milling.

  • Possible Cause 1: Inadequate Dispersing Agent. The concentration or type of dispersing agent may be incorrect for the system.

    • Solution: Review the dispersant-to-dye weight ratio. An insufficient amount of dispersant will not adequately coat the particle surfaces to prevent aggregation.[5] You may need to screen different types of anionic or non-ionic dispersing agents to find one that is compatible with this compound and your system's chemistry.[1][5]

  • Possible Cause 2: Over-milling. While counterintuitive, excessive milling time can sometimes lead to instability.

    • Solution: Optimize the milling time. It has been shown that for some disperse dyes, a grinding time of 2-5 hours is sufficient.[4] Prolonged milling can generate excessive heat or create ultra-fine particles that are thermodynamically driven to agglomerate.

  • Possible Cause 3: Improper pH or Contaminants. The pH of the dispersion medium can affect the charge on the particles and the efficacy of anionic dispersing agents. The presence of ionic contaminants can also destabilize the dispersion.

    • Solution: Measure and adjust the pH of your dispersion to the optimal range for your chosen dispersing agent. Use deionized or distilled water to avoid introducing interfering ions like calcium and magnesium.

Problem: The color yield from my dispersion is low and inconsistent.

  • Possible Cause 1: Large Particle Size. If the dye particles are too large, their dissolution rate in the dyebath is slow, leading to incomplete dye uptake by the substrate.[5]

    • Solution: Verify your particle size using a particle size analyzer. If the average size is significantly above 1 µm, you will need to adjust your milling parameters (e.g., increase milling time, use smaller grinding media, or adjust the media-to-dye ratio) to achieve a finer grind.[1][4]

  • Possible Cause 2: Wide Particle Size Distribution. A broad distribution means a significant portion of the dye consists of large particles, which dye less efficiently.[1]

    • Solution: Refine your milling process to achieve a narrower particle size distribution. Experiment with different combinations of grinding media sizes (e.g., a mix of 1 mm and 0.1 mm beads) to improve grinding efficiency.[4]

Quantitative Data Summary

The efficiency of the milling process is influenced by several parameters. The tables below summarize the impact of the dispersing agent ratio and grinding media on the final particle size.

Table 1: Effect of Dispersant/Dye Weight Ratio on Average Particle Size

Dispersing Agent TypeDispersant/Dye Weight RatioResulting Average Particle Size (µm)
Lignin Sulphonate0.02 - 0.05< 1.0
TamolVaries by dye structure< 1.0
BerolHigher concentrations needed< 1.0
MonolanHigher concentrations needed< 1.0
(Data summarized from a study on various disperse dyes, indicating that lignin sulphonate was effective at lower concentrations.)[5]

Table 2: Impact of Grinding Media Size and Ratio on Particle Size of this compound

Grinding Media Diameter(s) (mm)Media/Dye Mass RatioGrinding Time (hours)Resulting Particle Size Characteristics
Φ1 / Φ0.1 (1:1 mass ratio)5:1 or 10:12 - 5Efficient reduction to fine particles
Φ3 / Φ1 (1:1 mass ratio)5:1 or 10:12 - 5Efficient reduction to fine particles
Φ110:1Not specifiedFiner than Φ3 mm and Φ6 mm media
Φ310:1Not specifiedCoarser than Φ1 mm media
(Data compiled from a study optimizing grinding parameters for monoazo-structure disperse dyes like this compound.)[4]

Experimental Protocols

Protocol 1: Wet Milling of this compound using a Planetary Ball Mill

This protocol describes a general procedure for the wet milling of this compound to achieve a sub-micron particle size dispersion.

Materials:

  • This compound (crude powder)

  • Deionized water (carrier medium)

  • Dispersing agent (e.g., Lignin Sulphonate)

  • Grinding media (e.g., Zirconium oxide beads, Φ1 mm and Φ0.1 mm)

  • Planetary ball mill with grinding jars

Procedure:

  • Preparation of Pre-dispersion:

    • Weigh the required amounts of this compound, deionized water, and dispersing agent. The mass ratio of grinding media to dye should be between 5:1 and 10:1.[4]

    • In a beaker, mix the dye, water, and dispersing agent to form a slurry. Stir with a magnetic stirrer until the dye is wetted.

  • Loading the Mill:

    • Load the grinding media into the planetary mill jar. A combination of bead sizes (e.g., 1:1 mass ratio of Φ1 mm and Φ0.1 mm) can be used for efficiency.[4]

    • Pour the pre-dispersion slurry into the grinding jar.

    • Securely seal the jar.

  • Milling:

    • Place the jar into the planetary ball mill.

    • Set the desired rotation speed and milling time. A time range of 2-5 hours is a good starting point for optimization.[4]

    • Start the milling process. The planetary motion will cause the beads to collide with and grind the dye particles.

  • Sample Collection and Analysis:

    • After milling, carefully separate the dispersion from the grinding media.

    • Analyze the particle size of the resulting dispersion using a suitable method (e.g., laser diffraction or dynamic light scattering) to confirm it meets the desired specifications (e.g., average size < 1 µm).

Protocol 2: Particle Size Analysis using Laser Diffraction

This protocol outlines the measurement of particle size distribution for a this compound dispersion.

Equipment:

  • Laser diffraction particle size analyzer

  • Dispersion unit for liquid samples

  • Deionized water

Procedure:

  • System Preparation:

    • Ensure the laser diffraction instrument and its liquid dispersion unit are clean and properly aligned.

    • Fill the dispersion unit with deionized water.

  • Background Measurement:

    • Run a background measurement with only the deionized water to subtract any signal from the carrier medium.

  • Sample Measurement:

    • Gently agitate the milled this compound dispersion to ensure it is homogeneous.

    • Slowly add the dispersion drop-wise into the dispersion unit of the analyzer until the recommended obscuration level (typically 10-20%) is reached. The instrument software will indicate this value.

    • Allow the sample to circulate in the unit for a short period to ensure it is uniformly distributed.

    • Initiate the measurement. The instrument will pass a laser beam through the sample and measure the angular pattern of scattered light to calculate the particle size distribution.

  • Data Analysis:

    • The software will generate a report showing the particle size distribution curve and key parameters such as the mean particle size (D50) and the width of the distribution (Span).

Visualizations

experimental_workflow cluster_prep 1. Pre-Dispersion Preparation cluster_milling 2. Wet Milling cluster_analysis 3. Analysis & Quality Control prep1 Weigh Dye, Water, & Dispersant prep2 Mix to Form Slurry prep1->prep2 mill1 Load Grinding Media & Slurry into Mill Jar prep2->mill1 mill2 Operate Planetary Mill (e.g., 2-5 hours) mill1->mill2 analysis1 Separate Dispersion from Media mill2->analysis1 analysis2 Measure Particle Size (e.g., Laser Diffraction) analysis1->analysis2 analysis3 Verify Size < 1 µm analysis2->analysis3

Caption: Experimental workflow for preparing and analyzing this compound dispersion.

logical_relationship cluster_params Milling Parameters cluster_output Dispersion Properties cluster_quality Final Quality p1 Milling Time o1 Particle Size p1->o1 o2 Size Distribution p1->o2 p2 Grinding Media Size p2->o1 p2->o2 p3 Media/Dye Ratio p3->o1 p3->o2 p4 Dispersant Type & Concentration p4->o1 p4->o2 q1 Dispersion Stability o1->q1 q2 Color Yield o1->q2 q3 Dyeing Uniformity o1->q3 o2->q1 o2->q2 o2->q3 troubleshooting_flowchart start Dispersion is Unstable (Aggregation/Sedimentation) q1 Is Particle Size > 1µm? start->q1 a1_yes Optimize Milling: - Increase Time - Use Smaller Media - Adjust Media/Dye Ratio q1->a1_yes Yes q2 Is Dispersant Concentration Sufficient? q1->q2 No end_node Stable Dispersion a1_yes->end_node a2_yes Check for Contaminants or Incorrect pH. Use DI Water. q2->a2_yes Yes a2_no Increase Dispersant Ratio. Consider a Different Agent. q2->a2_no No a2_yes->end_node a2_no->end_node

References

Technical Support Center: Overcoming Matrix Interference in LC/MS/MS Analysis of Disperse Orange 31

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix interference in the Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) analysis of Disperse Orange 31.

Troubleshooting Guide

Matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy and sensitivity of LC/MS/MS analyses. This guide provides a systematic approach to identifying and mitigating these effects when analyzing this compound.

Identifying Matrix Interference

The first step in troubleshooting is to determine if matrix effects are impacting your analysis.

Q1: How can I confirm that matrix effects are the cause of my analytical issues (e.g., poor reproducibility, inaccurate quantification)?

A1: The presence of matrix effects can be confirmed by comparing the signal response of this compound in a pure solvent standard to the response in a sample matrix where the analyte has been spiked post-extraction. A significant difference in signal intensity indicates the presence of matrix interference. A common method is to calculate the matrix effect (ME) percentage as follows:

  • ME (%) = (Peak area of analyte in post-extraction spiked sample / Peak area of analyte in pure solvent) x 100

  • A value of 100% indicates no matrix effect.

  • A value < 100% indicates ion suppression.

  • A value > 100% indicates ion enhancement.

Troubleshooting Workflow

Once matrix interference is confirmed, follow this workflow to diagnose and resolve the issue.

MatrixEffectTroubleshooting start Start: Analytical Issue Observed (e.g., poor reproducibility, low sensitivity) confirm_me Confirm Matrix Effect (Post-extraction spike) start->confirm_me me_present Matrix Effect Confirmed? confirm_me->me_present optimize_sp Optimize Sample Preparation me_present->optimize_sp Yes end_unresolved Consult Instrument Manufacturer or Application Specialist me_present->end_unresolved No (Investigate other sources of error) dilution Dilute Sample Extract optimize_sp->dilution spe Implement Solid-Phase Extraction (SPE) optimize_sp->spe lle Implement Liquid-Liquid Extraction (LLE) optimize_sp->lle check_chromatography Optimize Chromatographic Separation dilution->check_chromatography spe->check_chromatography lle->check_chromatography is_calibration Implement Internal Standard (IS) & Matrix-Matched Calibration check_chromatography->is_calibration end_resolved Issue Resolved is_calibration->end_resolved is_calibration->end_unresolved

Caption: Troubleshooting workflow for matrix interference.

Experimental Protocols

Sample Preparation: Methanol Extraction from Textile Samples

This protocol is a general method for extracting disperse dyes from textile matrices.

Procedure:

  • Weigh 1 gram of the textile sample into a centrifuge tube.

  • Add 20 mL of methanol (MeOH).

  • Sonicate the sample at 50°C for 30 minutes.[1]

  • Centrifuge the sample at 10,000 rpm for 10 minutes.[1]

  • Filter the supernatant through a 0.22 µm PTFE filter.[1]

  • The filtered extract can be directly injected or subjected to further cleanup. For samples with significant matrix effects, the extract can be evaporated to dryness and reconstituted in the initial mobile phase.[1]

Sample Cleanup: Solid-Phase Extraction (SPE) for Aqueous Samples

This protocol is adapted from a method for disperse dyes in environmental water and can be applied to aqueous extracts of various sample types.

Materials:

  • SPE cartridges (e.g., C18 or polymeric sorbent)

  • Methanol (MeOH), Acetonitrile (ACN), Dichloromethane (DCM)

  • Water (LC/MS grade)

  • Nitrogen evaporator

Procedure:

  • Conditioning: Condition the SPE cartridge with one column volume of MeOH followed by one column volume of water.

  • Loading: Load the aqueous sample extract onto the SPE cartridge.

  • Washing: Wash the cartridge with a solvent that removes interferences but retains this compound. A common wash step for disperse dyes is a low percentage of organic solvent in water (e.g., 5-10% MeOH in water).

  • Elution: Elute this compound with a small volume of a strong organic solvent (e.g., MeOH or ACN).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC/MS/MS analysis.

Data Presentation

The following tables summarize quantitative data on matrix effects for disperse dyes in textile samples and the effectiveness of dilution in mitigating these effects.

Table 1: Matrix Effect of Disperse Dyes in Textile Samples at Different Concentrations

Disperse DyeConcentration (ng/mL)Matrix Effect (%)
Disperse Orange1042.1 - 49.5[2]
5071.3 - 87.7[2]
Disperse Red 1710 & 5031.0 - 50.9[2]
Disperse Blue 12410 & 5031.0 - 50.9[2]
Disperse Blue 3510 & 5031.0 - 50.9[2]
Disperse Yellow 4910 & 5031.0 - 50.9[2]

Table 2: Effect of Dilution on Matrix Effect for Azo Dyes in Textile Samples

AnalyteInitial Matrix Effect (%)Matrix Effect after Dilution (%)
Disperse Red 133.1[3]90.1[3]
General Azo Dyes33.1 - 168.7[3]66.5 - 108.7[3]

Frequently Asked Questions (FAQs)

Q2: What are the common sources of matrix interference in the analysis of this compound from textile samples?

A2: Common sources of matrix interference from textiles include:

  • Other dyes and pigments: Textiles are often treated with a mixture of colorants.

  • Finishing agents: Chemicals used to impart properties like wrinkle resistance, water repellency, and flame retardancy.

  • Surfactants and detergents: Residuals from the manufacturing and cleaning processes.

  • Natural components of fibers: For natural textiles like cotton and wool, endogenous compounds can co-extract with the analyte.

Q3: Can I overcome matrix effects by simply diluting my sample extract?

A3: Dilution is often a simple and effective first step to reduce matrix effects.[3][4] By diluting the sample, the concentration of interfering co-eluting substances is reduced, which can lessen their impact on the ionization of this compound. However, it is crucial to ensure that the diluted concentration of your analyte remains above the limit of quantification (LOQ) of your method.[4]

Q4: When should I consider using a more advanced sample preparation technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)?

A4: If dilution is insufficient to mitigate matrix effects or if your analyte concentration is too low to permit dilution, more selective sample preparation techniques are recommended.

  • SPE is effective at removing a broad range of interferences by utilizing a stationary phase to selectively retain the analyte while allowing interfering compounds to be washed away.

  • LLE separates compounds based on their differential solubilities in two immiscible liquids and can be effective for removing highly polar or non-polar interferences.

Q5: How can optimizing my chromatographic conditions help in overcoming matrix interference?

A5: Chromatographic optimization is a powerful tool to separate this compound from co-eluting matrix components. Strategies include:

  • Modifying the mobile phase gradient: A shallower gradient can improve the resolution between the analyte and interfering peaks.

  • Changing the stationary phase: Using a column with a different chemistry (e.g., phenyl-hexyl instead of C18) can alter the retention of both the analyte and interferences, leading to better separation.

  • Adjusting the mobile phase pH: For ionizable analytes, adjusting the pH can change their retention time, moving them away from interfering peaks.

Q6: What is the role of an internal standard in compensating for matrix effects?

A6: An internal standard (IS) is a compound that is chemically similar to the analyte and is added to all samples, standards, and blanks at a constant concentration. An ideal IS will experience similar matrix effects as the analyte. Therefore, any suppression or enhancement of the analyte signal will be mirrored by the IS, allowing for a corrected and more accurate quantification. A stable isotope-labeled version of this compound would be the most effective internal standard.

Q7: What is matrix-matched calibration and when should it be used?

A7: Matrix-matched calibration involves preparing your calibration standards in a blank matrix that is free of the analyte but is otherwise identical to your samples. This approach helps to compensate for matrix effects as the standards and samples will experience similar signal suppression or enhancement. It is particularly useful when it is difficult to completely remove matrix interferences through sample preparation.

References

Validation & Comparative

comparative performance analysis of Disperse Orange 31 and other disperse azo dyes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and textile industry professionals on the performance characteristics of Disperse Orange 31 in comparison to other commercially significant disperse azo dyes. This report details key performance indicators, supported by experimental data and standardized testing protocols, to provide a clear and objective analysis.

Introduction

This compound is a monoazo disperse dye widely utilized in the textile industry for dyeing polyester and its blended fabrics. Its popularity stems from its ability to produce a vibrant red-orange to yellow-red shade with good overall performance. This guide provides a comparative analysis of this compound against other selected disperse azo dyes, focusing on critical performance metrics such as color fastness, dyeing efficiency, and environmental considerations. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding dye selection and application.

Performance Comparison of Disperse Dyes

Table 1: Comparative Fastness Properties of Selected Disperse Azo Dyes on Polyester

Dye NameC.I. NameLight Fastness (Xenon Arc)Wash Fastness (ISO 105-C06)Rubbing/Crocking Fastness (ISO 105-X12)Sublimation Fastness (ISO 105-P01)
This compoundThis compound5-6[1]4-5 (Staining: 5)[1]Dry: 4-5, Wet: 4-54-5[1]
Disperse Orange 25Disperse Orange 255-64Dry: 4-5, Wet: 4-54-5
Disperse Red 167Disperse Red 1677-85 (Staining: 5)-5
Disperse Yellow 54Disperse Yellow 5464-5Dry: 4-5, Wet: 4-54-5
Disperse Yellow 64Disperse Yellow 645-64-5Dry: 4-5, Wet: 4-54-5

Note: Fastness ratings are on a scale of 1 to 5 (or 1 to 8 for light fastness), with higher numbers indicating better performance.

Key Performance Indicators: A Deeper Dive

Light Fastness: The ability of a dye to resist fading upon exposure to light is a critical parameter, especially for textiles intended for apparel and upholstery. This compound exhibits good light fastness, typically rated at 5-6 on the 1-8 blue wool scale[1]. This performance is comparable to other widely used orange and yellow disperse dyes.

Wash Fastness: This property measures the resistance of the dye to desorption and transfer to adjacent fabrics during washing. This compound demonstrates excellent wash fastness, with a rating of 4-5 for color change and minimal staining (rating of 5) on adjacent fabrics[1]. This high rating is crucial for ensuring the longevity of the color in garments that undergo frequent laundering.

Rubbing (Crocking) Fastness: The resistance of a dye to transfer from the fabric surface to another surface by rubbing is essential for preventing color transfer during wear. This compound shows very good to excellent rubbing fastness in both dry and wet conditions.

Sublimation Fastness: This is a measure of the dye's resistance to vaporization and subsequent staining of adjacent materials at high temperatures, a critical factor during storage and ironing. This compound possesses good sublimation fastness, making it suitable for fabrics that will be subjected to heat treatments.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on internationally recognized standards.

Light Fastness Testing (Based on AATCC Test Method 16.3/ISO 105-B02)

This test determines the resistance of a material to the fading effects of light.

  • Apparatus: A xenon arc lamp fading apparatus, equipped with a water-cooled lamp and appropriate filters to simulate natural daylight.

  • Test Specimen: A representative sample of the dyed fabric.

  • Procedure:

    • The specimen is mounted in a sample holder and placed in the xenon arc apparatus.

    • A portion of the specimen is shielded from the light to serve as an unexposed control.

    • The specimen is exposed to the light from the xenon arc lamp under controlled conditions of temperature and humidity.

    • The exposure is continued for a specified period or until a certain degree of fading is observed in a standard reference fabric exposed simultaneously.

    • The change in color of the exposed portion of the specimen is assessed by comparing it with the unexposed portion using the AATCC Gray Scale for Color Change or a spectrophotometer.

  • Evaluation: The light fastness is rated on a scale of 1 to 8, where 8 indicates the highest resistance to fading.

Wash Fastness Testing (Based on ISO 105-C06)

This test evaluates the resistance of a textile's color to domestic or commercial laundering.

  • Apparatus: A launder-ometer or similar apparatus for agitated washing at a controlled temperature and time, stainless steel balls for mechanical action.

  • Test Specimen and Adjacent Fabrics: A specimen of the dyed fabric is stitched together with a multifiber test fabric containing strips of different common fibers (e.g., cotton, wool, polyester, nylon, acetate, acrylic).

  • Procedure:

    • The composite specimen is placed in a stainless-steel container with a specified volume of a standard soap solution and stainless-steel balls.

    • The container is sealed and placed in the launder-ometer, which is then operated at a specified temperature and for a specified duration to simulate a washing cycle.

    • After the washing cycle, the composite specimen is removed, rinsed, and dried.

  • Evaluation: The change in color of the dyed specimen is assessed using the Gray Scale for Color Change. The degree of staining on each strip of the multifiber test fabric is evaluated using the Gray Scale for Staining. Ratings are from 1 to 5, with 5 representing no change or staining.

Rubbing (Crocking) Fastness Testing (Based on ISO 105-X12)

This test determines the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing.

  • Apparatus: A crockmeter, which includes a standard rubbing finger and a means of applying a constant pressure.

  • Test Specimen and Crocking Cloth: A specimen of the dyed fabric and a standard white cotton crocking cloth.

  • Procedure:

    • Dry Rubbing: The dyed specimen is mounted on the base of the crockmeter. A dry crocking cloth is mounted on the rubbing finger. The finger is then passed back and forth over the specimen for a specified number of cycles with a constant downward force.

    • Wet Rubbing: The procedure is repeated with a crocking cloth that has been wetted with distilled water to a specified pickup percentage.

  • Evaluation: The amount of color transferred to the white crocking cloth is assessed using the Gray Scale for Staining. Ratings are from 1 to 5, with 5 indicating no color transfer.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical workflow for evaluating the performance of disperse dyes and the interrelationship of key performance indicators.

Dye_Performance_Evaluation_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Dye_Procurement Dye Procurement (this compound & Comparators) Fabric_Preparation Fabric Preparation (Polyester) Dye_Procurement->Fabric_Preparation Dyeing_Process Dyeing Process (Standardized Conditions) Fabric_Preparation->Dyeing_Process Light_Fastness Light Fastness (AATCC 16.3/ISO 105-B02) Dyeing_Process->Light_Fastness Wash_Fastness Wash Fastness (ISO 105-C06) Dyeing_Process->Wash_Fastness Rubbing_Fastness Rubbing Fastness (ISO 105-X12) Dyeing_Process->Rubbing_Fastness Sublimation_Fastness Sublimation Fastness (ISO 105-P01) Dyeing_Process->Sublimation_Fastness Data_Collection Data Collection (Fastness Ratings) Light_Fastness->Data_Collection Wash_Fastness->Data_Collection Rubbing_Fastness->Data_Collection Sublimation_Fastness->Data_Collection Comparative_Table Comparative Table Generation Data_Collection->Comparative_Table Performance_Analysis Performance Analysis Comparative_Table->Performance_Analysis Conclusion Conclusion Performance_Analysis->Conclusion

Caption: Workflow for the comparative performance evaluation of disperse dyes.

Dye_Selection_Logic Start Dye Selection Requirement End_Use End-Use Application? Start->End_Use Apparel Apparel End_Use->Apparel Yes Automotive Automotive End_Use->Automotive Yes Home_Textiles Home Textiles End_Use->Home_Textiles Yes High_Wash_Fastness High Wash Fastness Required Apparel->High_Wash_Fastness High_Light_Fastness High Light Fastness Required Automotive->High_Light_Fastness Home_Textiles->High_Light_Fastness Home_Textiles->High_Wash_Fastness Select_Dye Select Appropriate Dye (e.g., this compound) High_Light_Fastness->Select_Dye High_Wash_Fastness->Select_Dye High_Sublimation_Fastness High Sublimation Fastness Required High_Sublimation_Fastness->Select_Dye

Caption: Logical relationship for selecting a disperse dye based on end-use requirements.

Environmental and Health Considerations

Azo dyes, including this compound, are a significant class of synthetic colorants. While they offer a wide range of colors and good fastness properties, their environmental impact is a subject of ongoing research and regulation. The primary concern with azo dyes is the potential for the reductive cleavage of the azo bond (-N=N-), which can lead to the formation of aromatic amines, some of which are known carcinogens[2][3][4][5][6].

The discharge of untreated effluents from dyeing processes containing residual dyes and chemicals can lead to water pollution. This can increase the biochemical and chemical oxygen demand in water bodies, affecting aquatic ecosystems[2][5]. Therefore, proper wastewater treatment is crucial in textile dyeing facilities to mitigate these environmental risks.

Conclusion

This compound is a versatile and high-performing disperse azo dye suitable for a wide range of polyester and polyester-blend applications. Its excellent fastness to washing, rubbing, and good light and sublimation fastness make it a reliable choice for textiles requiring durability and color retention. When compared to other disperse azo dyes, its performance is competitive, particularly in terms of its balanced fastness profile. For applications demanding exceptional light fastness, such as automotive textiles, dyes with higher ratings in this specific category, like Disperse Red 167, may be considered. The selection of the most appropriate dye will ultimately depend on the specific performance requirements of the end product, as well as cost and environmental considerations. It is imperative that the application of these dyes is accompanied by responsible manufacturing practices, including effective wastewater treatment, to minimize their environmental footprint.

References

Navigating the Trace Analysis of Disperse Orange 31: A Comparative Guide to LC-MS/MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of trace levels of synthetic dyes like Disperse Orange 31 is critical for safety, quality control, and environmental monitoring. This guide provides a comprehensive comparison of a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the analysis of similar disperse dyes against alternative analytical techniques, supported by experimental data and detailed protocols.

This compound, a monoazo dye, is utilized in the textile industry for dyeing synthetic fibers.[1] Its detection at trace levels is crucial due to potential environmental and health concerns. While specific validated performance data for this compound is limited in publicly available literature, this guide draws upon established methods for the closely related and more commonly analyzed Disperse Orange 3 and other disperse dyes to provide a robust framework for analytical method selection and validation.

Performance Comparison of Analytical Methods

The selection of an analytical method for trace analysis hinges on a variety of factors, including sensitivity, selectivity, speed, and cost. Below is a comparative summary of LC-MS/MS with other common techniques for the analysis of disperse dyes.

Table 1: Quantitative Performance Comparison of Analytical Methods for Disperse Dye Analysis

Validation ParameterLC-MS/MSHPLC-DADGC-MS
Linearity (r²) > 0.99≥ 0.999> 0.999
Limit of Detection (LOD) 0.02 - 1.35 ng/mL0.01 - 0.04 mg/kgNot commonly used for intact dyes
Limit of Quantitation (LOQ) 0.06 - 4.09 ng/mL0.04 - 0.12 mg/kg0.1 µM (for related amines)
Accuracy (Recovery %) 71.3% - 87.7% (for Disperse Orange 37 at 50 ng/mL)96.0% - 102.6%88.4% - 102.9% (for related amines)
Precision (RSD %) 1.1% - 12.9% (at 50 ng/mL)0.16% - 2.01%1.1% - 6.7% (for related amines)
Selectivity Very HighModerate to HighHigh (for volatile amines)
Throughput HighModerateModerate

Note: Data for LC-MS/MS and HPLC-DAD are based on the analysis of a mixture of disperse dyes, including compounds structurally similar to this compound. GC-MS data is typically for the analysis of aromatic amines formed from the reductive cleavage of azo dyes.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. The following sections outline the key experimental protocols for LC-MS/MS, HPLC-DAD, and sample preparation.

LC-MS/MS Method for Disperse Dyes

This method is optimized for the sensitive and selective quantification of a range of disperse dyes.

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for each analyte.

    • Key Parameters: Optimized declustering potential and collision energy for each dye. For Disperse Orange 3, the precursor ion [M+H]⁺ is m/z 243.1.[2]

HPLC-DAD Method for Azo Dyes

This technique is a robust and widely used alternative for the quantification of azo dyes.

  • Instrumentation: A high-performance liquid chromatograph equipped with a Diode Array Detector (DAD).

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient elution typically involving a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: The DAD is set to monitor a range of wavelengths, with specific wavelengths selected for quantification based on the absorbance maxima of the target analytes.

Sample Preparation for Trace Analysis

Proper sample preparation is critical to ensure accurate and reproducible results, especially at trace levels.

  • Textile Samples:

    • A representative portion of the textile sample is accurately weighed.

    • The dye is extracted using a suitable organic solvent (e.g., methanol or chlorobenzene) with the aid of ultrasonication at an elevated temperature (e.g., 50°C for 30 minutes).

    • The extract is centrifuged and filtered to remove particulate matter.

    • The solvent is evaporated, and the residue is reconstituted in the initial mobile phase for analysis.

  • Environmental Water Samples:

    • The water sample is acidified.

    • Solid-Phase Extraction (SPE) is employed to pre-concentrate the analytes. A suitable SPE cartridge is conditioned, and the water sample is loaded.

    • The cartridge is washed to remove interferences.

    • The retained disperse dyes are eluted with an appropriate solvent (e.g., methanol).

    • The eluate is evaporated and reconstituted in the initial mobile phase.

Visualizing the Analytical Workflow

To better illustrate the process, the following diagrams outline the experimental workflow for the LC-MS/MS analysis of this compound.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Textile or Water Sample Extraction Solvent Extraction / SPE Sample->Extraction Cleanup Filtration / Evaporation Extraction->Cleanup Reconstitution Reconstitution in Mobile Phase Cleanup->Reconstitution LC_Separation Liquid Chromatography Separation Reconstitution->LC_Separation ESI_Ionization Electrospray Ionization (ESI) LC_Separation->ESI_Ionization MS_Detection Tandem Mass Spectrometry (MS/MS) ESI_Ionization->MS_Detection Data_Analysis Data Acquisition & Quantification MS_Detection->Data_Analysis

Figure 1. Experimental workflow for the LC-MS/MS analysis of this compound.

Logical Relationships in Method Validation

The validation of an analytical method ensures its suitability for the intended purpose. The following diagram illustrates the key parameters and their logical relationships in the validation process.

Method_Validation Validation Method Validation Specificity Specificity / Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Linearity->LOD Linearity->LOQ Accuracy->Precision

Figure 2. Key parameters in the validation of an analytical method.

References

comparing the photostability and lightfastness of Disperse Orange 31 with alternative dyes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and professionals on the relative lightfastness of key orange disperse dyes, supported by experimental data and standardized testing protocols.

In the realm of textile and materials science, the photostability of a dye is a critical determinant of a product's longevity and aesthetic appeal. For researchers and professionals in drug development, where dyes can be used as markers or components in various formulations, understanding their stability upon light exposure is paramount. This guide provides an objective comparison of the photostability and lightfastness of Disperse Orange 31 against a selection of alternative orange disperse dyes.

Comparative Lightfastness Data

The lightfastness of disperse dyes is commonly evaluated on a scale of 1 to 8, with a higher rating indicating superior resistance to fading upon exposure to light. The following table summarizes the lightfastness ratings of this compound and its alternatives, based on the ISO 105-B02 standard, which utilizes a xenon arc lamp to simulate daylight.

Dye NameC.I. NameChemical ClassLightfastness Rating (ISO 105-B02)
This compoundThis compoundMonoazo6[1]
Disperse Orange 25Disperse Orange 25MonoazoNot explicitly found
Disperse Orange 61Disperse Orange 61Monoazo6-7[2]
Disperse Orange 3Disperse Orange 3:1Monoazo5-6[3]

Analysis: this compound exhibits a good lightfastness rating of 6. Among the compared alternatives, Disperse Orange 61 demonstrates a slightly superior to comparable lightfastness with a rating of 6-7[2]. Disperse Orange 3 shows a slightly lower or comparable lightfastness of 5-6[3]. The chemical structure of the dye, particularly the stability of the azo bond and the presence of certain functional groups, plays a significant role in its resistance to photodegradation. Anthraquinone-based disperse dyes, for instance, are generally known for their very good lightfastness[4].

Experimental Protocols for Lightfastness Testing

The data presented in this guide is based on standardized experimental protocols designed to ensure the reproducibility and comparability of lightfastness testing. The most widely recognized methods are ISO 105-B02 and AATCC Test Method 16.

ISO 105-B02: Colour fastness to artificial light: Xenon arc fading lamp test

This international standard specifies the procedure for determining the resistance of the colour of textiles to the action of an artificial light source representative of natural daylight (D65).

Principle: A specimen of the textile is exposed to artificial light under controlled conditions of temperature and humidity, along with a set of blue wool references. The lightfastness is assessed by comparing the change in colour of the specimen with that of the blue wool references.

Apparatus:

  • Xenon arc lamp: The light source must have a spectral power distribution that simulates natural daylight.

  • Exposure chamber: A chamber with controlled temperature and humidity.

  • Specimen holders: To mount the textile samples.

  • Blue wool references: A set of eight standardized blue wool fabrics with known lightfastness ratings (1-8).

  • Grey Scale for assessing change in colour: Used to evaluate the degree of fading.

Procedure:

  • Sample Preparation: The textile specimens are mounted on cardboard holders.

  • Exposure: The mounted specimens and the blue wool references are simultaneously exposed in the xenon arc test chamber under specified conditions.

  • Evaluation: The fading of the test specimen is periodically compared with the fading of the blue wool references. The lightfastness rating corresponds to the number of the blue wool reference that shows a similar degree of fading.

Lightfastness_Testing_Workflow cluster_preparation Sample Preparation cluster_exposure Exposure cluster_evaluation Evaluation DyeSample Dyed Textile Sample XenonArc Xenon Arc Lamp Exposure (Controlled Temperature & Humidity) DyeSample->XenonArc BlueWool Blue Wool Standards (1-8) BlueWool->XenonArc Comparison Visual Comparison of Fading XenonArc->Comparison Rating Assign Lightfastness Rating (1-8) Comparison->Rating

Fig. 1: Experimental workflow for lightfastness testing.

Logical Relationship of Factors Influencing Photostability

The photostability of a disperse dye is not an intrinsic property but is influenced by a combination of factors related to the dye's molecular structure and its interaction with the substrate and the environment.

Photostability_Factors cluster_dye Dye Properties cluster_environment Environmental Factors Photostability Photostability ChemicalStructure Chemical Structure (Azo vs. Anthraquinone) ChemicalStructure->Photostability FunctionalGroups Functional Groups FunctionalGroups->Photostability Concentration Dye Concentration Concentration->Photostability LightIntensity Light Intensity LightIntensity->Photostability Humidity Humidity Humidity->Photostability Temperature Temperature Temperature->Photostability Gases Atmospheric Gases Gases->Photostability Substrate Substrate Properties Substrate->Photostability

Fig. 2: Factors influencing dye photostability.

References

A Comparative Analysis of Dyeing Performance: Disperse Orange 31 versus Reactive Dyes on Synthetic Fabrics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and textile scientists evaluating the efficacy and fastness properties of Disperse Orange 31 in comparison to reactive dyes for synthetic textile applications. This document provides a detailed overview of their performance on polyester and nylon, supported by experimental data and standardized testing protocols.

Introduction

The coloration of synthetic fabrics is a critical aspect of the textile industry, demanding dyes that not only impart vibrant and consistent shades but also exhibit high fastness to various environmental and domestic stresses. Polyester and nylon, two of the most widely used synthetic fibers, present unique challenges and requirements for dyeing due to their chemical and physical structures. Disperse dyes are the established choice for polyester, while both disperse and certain classes of reactive dyes can be utilized for nylon.

This guide provides an in-depth comparison of the dyeing performance of a representative disperse dye, C.I. This compound, against that of a typical reactive dye on polyester and nylon fabrics. The analysis focuses on key performance indicators, including color yield (K/S values) and color fastness to washing, light, and rubbing, providing valuable data for dye selection and process optimization in textile research and development.

Dyeing Mechanisms: A Fundamental Contrast

The application and fixation of disperse and reactive dyes on synthetic fibers are governed by distinct chemical principles.

Disperse Dyes , such as this compound, are non-ionic, sparingly soluble in water, and exist as fine dispersions in the dyebath. Their application to hydrophobic fibers like polyester relies on a "solid solution" mechanism. At high temperatures (typically 130°C for polyester), the amorphous regions of the fiber swell, allowing the small, non-polar dye molecules to diffuse into the fiber structure and become physically trapped upon cooling.

Reactive Dyes , conversely, are anionic and form a covalent bond with the fiber.[1] While primarily used for cellulosic fibers, certain reactive dyes can be applied to nylon, which possesses amino end groups that can react with the dye molecule under specific pH and temperature conditions.[2] This chemical bond results in excellent wash fastness.[1] The application of reactive dyes to polyester is not a standard industrial practice due to the fiber's lack of reactive sites and hydrophobic nature.

Comparative Performance Data

The following tables summarize the typical dyeing performance of this compound and a representative reactive dye on polyester and nylon fabrics. The data is compiled from various studies and standardized testing methodologies.

Table 1: Dyeing Performance on Polyester Fabric

Performance MetricC.I. This compoundRepresentative Reactive Dye
Color Yield (K/S Value) High (e.g., 5.15 - 8.97 at 100°C with carrier)[3]Not applicable (ineffective dyeing)
Wash Fastness (ISO 105-C06) Excellent (4-5)Not applicable
Light Fastness (Xenon Arc) Good (6)[4]Not applicable
Rubbing Fastness - Dry (ISO 105-X12) Good (4)[4]Not applicable
Rubbing Fastness - Wet (ISO 105-X12) Good (4)[4]Not applicable

Table 2: Dyeing Performance on Nylon Fabric

Performance MetricC.I. This compoundRepresentative Reactive Dye (e.g., Red shade)
Color Yield (K/S Value) GoodGood to Excellent (e.g., K/S values can reach up to 14.4 at pH 4)[5][6]
Wash Fastness (ISO 105-C06) Good (4-5)[7]Excellent (5)[8]
Light Fastness (Xenon Arc) Moderate to Good (5-6)[7]Moderate (Varies with dye structure)[8]
Rubbing Fastness - Dry (ISO 105-X12) GoodGood to Excellent
Rubbing Fastness - Wet (ISO 105-X12) Moderate to GoodGood

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results in dye performance evaluation. The following are outlines of standard experimental protocols for dyeing polyester with disperse dyes and nylon with reactive dyes, as well as for fastness testing.

Dyeing Protocol for Polyester with this compound
  • Fabric Preparation: Scour the polyester fabric with a solution of 1 g/L non-ionic detergent and 1 g/L sodium carbonate at 60°C for 30 minutes to remove impurities. Rinse thoroughly and dry.

  • Dyebath Preparation: Prepare a dyebath with a liquor-to-goods ratio of 20:1. Add a dispersing agent (1 g/L) and acetic acid to adjust the pH to 4.5-5.5.

  • Dye Dispersion: Make a paste of this compound (2% on weight of fabric) with a small amount of water and the dispersing agent. Add this paste to the dyebath.

  • Dyeing Process: Introduce the fabric into the dyebath at 60°C. Raise the temperature to 130°C at a rate of 2°C/minute and hold for 60 minutes.[9]

  • After-treatment (Reduction Clearing): Cool the dyebath to 70°C. Treat the dyed fabric in a fresh bath containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide at 70°C for 20 minutes to remove surface dye.

  • Final Steps: Rinse the fabric thoroughly with hot and then cold water, and finally dry.

Dyeing Protocol for Nylon with a Reactive Dye
  • Fabric Preparation: Scour the nylon fabric as described for polyester.

  • Dyebath Preparation: Prepare a dyebath with a liquor-to-goods ratio of 20:1. Add a leveling agent and adjust the pH to 4 with acetic acid.[5]

  • Dyeing Process: Introduce the fabric into the dyebath at 40°C. Add the pre-dissolved reactive dye (2% on weight of fabric). Raise the temperature to 98°C at a rate of 2°C/minute and hold for 60 minutes.[5]

  • After-treatment: Cool the dyebath. Rinse the dyed fabric thoroughly with cold water.

  • Soaping: Treat the fabric in a fresh bath with 2 g/L of a non-ionic detergent at 80°C for 15 minutes to remove unfixed dye.

  • Final Steps: Rinse thoroughly and dry.

Color Fastness Testing Protocols
  • Wash Fastness (ISO 105-C06): A dyed specimen, in contact with a multi-fiber adjacent fabric, is mechanically agitated in a soap solution at a specified temperature (e.g., 60°C) and time. The change in color of the specimen and the staining of the adjacent fabrics are assessed using grey scales.

  • Light Fastness (ISO 105-B02): A dyed specimen is exposed to a xenon arc lamp, which simulates natural daylight, under controlled conditions. The change in color is assessed by comparing it with a set of blue wool standards.

  • Rubbing Fastness (ISO 105-X12): The dyed specimen is rubbed with a dry and a wet cotton cloth under a specified pressure. The degree of color transfer to the cotton cloths is assessed using a grey scale for staining.

Visualizing the Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental procedures for evaluating the dyeing performance.

Dyeing_Performance_Workflow cluster_prep Fabric Preparation cluster_dyeing Dyeing Process cluster_testing Performance Evaluation cluster_end Analysis Start Start Scour Scouring Start->Scour RinseDry_Prep Rinse & Dry Scour->RinseDry_Prep Dyeing Dyeing RinseDry_Prep->Dyeing Aftertreatment After-treatment Dyeing->Aftertreatment RinseDry_Dye Rinse & Dry Aftertreatment->RinseDry_Dye Color_Yield Color Yield (K/S) RinseDry_Dye->Color_Yield Wash_Fastness Wash Fastness RinseDry_Dye->Wash_Fastness Light_Fastness Light Fastness RinseDry_Dye->Light_Fastness Rubbing_Fastness Rubbing Fastness RinseDry_Dye->Rubbing_Fastness Data_Analysis Data Analysis & Comparison Color_Yield->Data_Analysis Wash_Fastness->Data_Analysis Light_Fastness->Data_Analysis Rubbing_Fastness->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for dyeing and performance evaluation.

Dyeing_Process_Comparison cluster_disperse This compound on Polyester cluster_reactive Reactive Dye on Nylon D_Start Dyebath pH 4.5-5.5 D_Temp Temp: 60°C -> 130°C D_Start->D_Temp D_Hold Hold @ 130°C for 60 min D_Temp->D_Hold D_Cool Cool to 70°C D_Hold->D_Cool D_RC Reduction Clearing D_Cool->D_RC R_Start Dyebath pH 4 R_Temp Temp: 40°C -> 98°C R_Start->R_Temp R_Hold Hold @ 98°C for 60 min R_Temp->R_Hold R_Cool Cool R_Hold->R_Cool R_Soaping Soaping R_Cool->R_Soaping

References

Comparative Toxicological Assessment of Disperse Orange 31 and Its Potential Substitutes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative toxicological assessment of the azo dye Disperse Orange 31 and its potential substitutes, Disperse Red 1 and Disperse Blue 124. The information is compiled from available safety data sheets and scientific literature to aid in the selection of safer alternatives in various applications, including textile dyeing.

Executive Summary

This compound and its alternatives, Disperse Red 1 and Disperse Blue 124, are all disperse dyes commonly used for synthetic fibers like polyester. However, toxicological data reveals significant differences in their hazard profiles. Disperse Blue 124 is identified as a strong skin sensitizer, while Disperse Red 1 is a moderate sensitizer with noted genotoxic effects. Data for this compound is less complete, though it is recognized as a skin sensitizer. This guide presents a summary of the available toxicological data to facilitate a risk-based selection process.

Comparative Toxicological Data

The following table summarizes the available quantitative and qualitative toxicological data for this compound and its potential substitutes. Due to the limited availability of directly comparable quantitative data for this compound, a complete side-by-side numerical comparison is challenging.

Toxicological EndpointThis compoundDisperse Red 1Disperse Blue 124
Acute Oral Toxicity (LD50) > 2000 mg/kg (rat, ATE)[1]No data availableNo data available
Acute Dermal Toxicity (LD50) > 2000 mg/kg (rat, ATE)[1]No data availableNo data available
Skin Irritation/Corrosion Causes skin irritation[2]Not classified as a skin irritant[3]No data available
Eye Irritation/Damage Causes serious eye irritation[2]Not classified as an eye irritant[3]No data available
Skin Sensitization May cause an allergic skin reaction (very weak sensitizer)[4][5]Moderate sensitizer[4]Strong sensitizer[4]
Germ Cell Mutagenicity Not classified as a mutagen[2]Positive in Ames test; induces micronuclei in human lymphocytes and HepG2 cells[6][7]No data available
Carcinogenicity Not classified as a carcinogen[2]Limited evidence of a carcinogenic effect[8]No data available

Experimental Protocols

Detailed methodologies for the key toxicological assays are crucial for interpreting the data and designing further studies.

In Vitro Cytotoxicity Assay
  • Principle: To determine the concentration of a substance that reduces the viability of cultured cells by 50% (IC50).

  • General Protocol:

    • Cell Culture: Human cell lines such as hepatoma cells (HepG2) or keratinocytes are cultured in appropriate media and conditions.

    • Exposure: Cells are seeded in multi-well plates and exposed to a range of concentrations of the test dye for a specified period (e.g., 24, 48, or 72 hours).

    • Viability Assessment: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial activity, or by using fluorescent dyes that differentiate between live and dead cells.

    • Data Analysis: The percentage of cell viability is plotted against the dye concentration, and the IC50 value is calculated from the dose-response curve.

Ames Test (Bacterial Reverse Mutation Assay)
  • Principle: To assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

  • General Protocol:

    • Bacterial Strains: Several strains of S. typhimurium with different mutations in the histidine operon are used.

    • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

    • Exposure: The bacterial strains are exposed to various concentrations of the test dye on a minimal agar plate lacking histidine.

    • Incubation: The plates are incubated for 48-72 hours.

    • Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Murine Local Lymph Node Assay (LLNA)
  • Principle: To determine the skin sensitization potential of a substance by measuring the proliferation of lymphocytes in the draining lymph nodes of mice following dermal application.

  • General Protocol:

    • Animal Model: Typically, CBA/J mice are used.

    • Application: The test substance is applied to the dorsal surface of the ears of the mice for three consecutive days.

    • Proliferation Measurement: On day 6, the mice are injected with a radiolabeled thymidine precursor. After a few hours, the draining auricular lymph nodes are excised, and the incorporation of the radioisotope is measured as an indicator of lymphocyte proliferation.

    • Data Analysis: The stimulation index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3. The EC3 value, the estimated concentration required to produce an SI of 3, is calculated to determine the potency of the sensitizer.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the toxicological assessment process.

Toxicological_Assessment_Workflow cluster_tier1 Tier 1: In Silico & In Vitro Screening cluster_tier2 Tier 2: In Vivo & Mechanistic Studies QSAR QSAR (Quantitative Structure-Activity Relationship) Cytotoxicity In Vitro Cytotoxicity (e.g., MTT, Neutral Red Uptake) QSAR->Cytotoxicity Prioritize Genotoxicity_Screening In Vitro Genotoxicity (e.g., Ames Test) Cytotoxicity->Genotoxicity_Screening Acute_Toxicity Acute Toxicity (Oral, Dermal LD50) Genotoxicity_Screening->Acute_Toxicity If positive or concerns Skin_Sensitization Skin Sensitization (e.g., LLNA) Genotoxicity_Screening->Skin_Sensitization Hazard_Classification Hazard Classification & Risk Assessment Acute_Toxicity->Hazard_Classification Advanced_Genotoxicity In Vivo Genotoxicity (e.g., Micronucleus Test) Skin_Sensitization->Advanced_Genotoxicity If sensitization is high Skin_Sensitization->Hazard_Classification Advanced_Genotoxicity->Hazard_Classification Test_Substance Test Substance (Disperse Dye) Test_Substance->QSAR Test_Substance->Cytotoxicity

Caption: Workflow for the toxicological assessment of disperse dyes.

Potential Safer Alternatives

Given the toxicological concerns associated with some azo disperse dyes, exploring safer alternatives is crucial. The textile industry is actively researching and adopting new dye chemistries and dyeing processes.

  • High-Performance Non-Azo Dyes: Dyes based on alternative chromophores, such as anthraquinone, are being developed to provide bright and fast colors on polyester without the potential for forming carcinogenic aromatic amines.

  • Natural Dyes: While traditionally used for natural fibers, research is ongoing to improve the performance of natural dyes on synthetic fibers like polyester. However, challenges in terms of color fastness and shade range remain.

  • Sustainable Dyeing Processes: Innovations in dyeing technology, such as supercritical fluid dyeing with carbon dioxide, can significantly reduce water consumption and the need for auxiliary chemicals, thereby lowering the overall environmental and health impact of the dyeing process.

Conclusion

The comparative toxicological assessment indicates that while this compound and its potential substitutes, Disperse Red 1 and Disperse Blue 124, are all recognized skin sensitizers, their potency and additional toxicological profiles differ. Disperse Blue 124 exhibits strong sensitization potential, and Disperse Red 1 shows evidence of genotoxicity. The data for this compound is less comprehensive but indicates a weaker sensitization potential. For applications where dermal contact is a concern, careful consideration of these toxicological profiles is essential. The development and adoption of safer, non-azo alternatives and more sustainable dyeing technologies are critical steps toward reducing the health and environmental risks associated with textile dyes. Further research to obtain complete and comparable quantitative toxicological data for these and other disperse dyes is highly recommended.

References

A Comparative Environmental Impact Analysis: Disperse Orange 31 vs. Natural Colorants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Informed Colorant Selection

The selection of colorants in various scientific and industrial applications extends beyond achieving the desired hue; it involves a critical evaluation of their environmental and toxicological profiles. This guide provides a comparative environmental impact analysis of the synthetic azo dye, Disperse Orange 31, and a representative natural colorant, Annatto, derived from the seeds of the Bixa orellana tree. This comparison aims to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions that align with sustainability goals and minimize environmental risk.

Executive Summary

This compound, a member of the azo dye family, is primarily used for dyeing synthetic fibers like polyester. While effective in its application, its aromatic amine structure raises environmental and health concerns. In contrast, natural colorants, such as Annatto, are gaining traction as renewable and biodegradable alternatives. This guide presents a side-by-side comparison of their key environmental impact parameters, supported by available experimental data. Due to the limited availability of specific ecotoxicological data for this compound, data for the closely related Disperse Orange 1 is used as a proxy in the aquatic toxicity comparison, with this assumption being clearly noted.

Quantitative Environmental Impact Data

The following table summarizes the key environmental impact parameters for this compound (and its proxy) and Annatto, along with the common mordant, potassium aluminum sulfate (alum), often used with natural dyes.

ParameterThis compound / Proxy (Disperse Orange 1)Natural Colorant (Annatto) & Mordant (Alum)Source(s)
Aquatic Toxicity
Daphnia magna (48h EC50/LC50)No acute toxic effects observed for Disperse Orange 1 on Daphnia similis.[1]Annatto: Generally considered to have low toxicity.[2] Alum (Potassium aluminum sulfate): 206 mg/L (16h EC50).[3][1][2][3]
Vibrio fischeriNo toxic effects observed for Disperse Orange 1.[1]Data not readily available.[1]
Genotoxicity/Cytotoxicity Genotoxic and cytotoxic effects observed in human HepG2 cells for Disperse Orange 1.[1][4]Annatto is generally considered non-toxic.[5][1][4][5]
Biodegradability Azo dyes are generally poorly biodegradable under aerobic conditions but can be degraded anaerobically to potentially harmful aromatic amines.[6][7][8][9]Annatto exhibits high biodegradability.[2] Tannins (common components of plant-based dyes) are biodegradable by specific microorganisms.[10][11][12][13][14][2][6][7][8][9][10][11][12][13][14]
Resource Consumption (per kg of dyed fabric)
WaterPolyester dyeing: ~62 liters.Cotton dyeing: ~22,000 liters (for cultivation and processing).[15][16] The dyeing process itself also requires significant water.[16]
EnergyPolyester production & dyeing: ~217 megajoules.[15][16] Dyeing polyester requires high heat and pressure.[17]Cotton production & dyeing: ~147 megajoules.[15][16][15][16][17]
Source Petrochemical-based (non-renewable).Plant-based (renewable).

Experimental Protocols

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to Daphnia magna.

Methodology:

  • Test Organisms: Young daphnids (Daphnia magna), less than 24 hours old, are used.

  • Test Substance Preparation: A series of at least five concentrations of the test substance are prepared in a suitable medium (reconstituted or natural water with a pH of 6-9). A control group with no test substance is also prepared.

  • Exposure: At least 20 daphnids, divided into four groups of five, are exposed to each test concentration and the control in test vessels. A minimum of 2 mL of test solution is provided per animal.

  • Incubation: The test vessels are maintained at a constant temperature of 20 ± 2 °C with a 16-hour light/8-hour dark photoperiod for 48 hours. The daphnids are not fed during the test.

  • Observation: The number of immobilized daphnids (those unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.

  • Data Analysis: The results are used to calculate the 48-hour EC50 (the concentration that immobilizes 50% of the daphnids). The 24-hour EC50 can also be determined.

OECD 301F: Manometric Respirometry Test for Ready Biodegradability

This test evaluates the ready biodegradability of a chemical substance by an aerobic microbial inoculum.

Methodology:

  • Test Setup: A known volume of mineral medium containing the test substance as the sole carbon source is inoculated with a small amount of a mixed microbial population (e.g., from activated sludge). The test is performed in a closed respirometer.

  • Incubation: The respirometer is incubated in the dark at a constant temperature (e.g., 20-24°C) for 28 days.

  • Measurement: The consumption of oxygen by the microbial population is measured over the 28-day period using a manometer or other pressure-measuring device. The carbon dioxide produced is absorbed by a potassium hydroxide solution.

  • Data Analysis: The amount of oxygen consumed is used to calculate the percentage of biodegradation of the test substance. A substance is considered readily biodegradable if it reaches a pass level of 60% of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test period.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a simplified experimental workflow for assessing aquatic toxicity and a logical relationship for the environmental impact comparison.

G cluster_0 Aquatic Toxicity Assessment Workflow (OECD 202) A Prepare Test Solutions (this compound & Natural Dye) B Expose Daphnia magna (Multiple Concentrations) A->B Introduction of test organisms C Incubate for 48 hours (Controlled Conditions) B->C D Observe and Record Daphnid Immobilization C->D E Calculate EC50 Values D->E Statistical Analysis

A simplified workflow for aquatic toxicity testing.

G A Colorant Source B Synthetic (this compound) A->B C Natural (e.g., Annatto) A->C D Environmental Impact B->D contributes to C->D contributes to I Mordant Toxicity (e.g., Heavy Metals) C->I potential issue E Higher Aquatic Toxicity (Potential) D->E F Poor Biodegradability D->F G Lower Aquatic Toxicity D->G H Readily Biodegradable D->H

Key environmental impact considerations.

Conclusion

The available data suggest that natural colorants like Annatto, when used with safer mordants such as alum, present a more environmentally favorable profile compared to synthetic azo dyes like this compound. The primary advantages of natural colorants lie in their biodegradability and lower aquatic toxicity. However, the environmental footprint of natural dye production, particularly water and land usage, and the potential toxicity of certain mordants must be carefully considered.

This compound and other disperse azo dyes pose risks due to their persistence in the environment and the potential for their degradation products to be harmful. While the dyeing process for synthetic fibers may be more efficient in terms of water and energy consumption per kilogram of fabric, the overall life cycle impact, from raw material extraction to end-of-life, needs to be taken into account.

For researchers and professionals in drug development, where precision, purity, and safety are paramount, the choice of a colorant should be guided by a thorough risk assessment. While natural dyes offer a promising eco-friendly alternative, their variability and the need for mordants require careful evaluation. Further research to obtain specific and comprehensive environmental and toxicological data for a wider range of both synthetic and natural colorants is crucial for making fully informed and sustainable choices.

References

Evaluating the Cross-Sensitization Potential of Disperse Orange 31 in Textile Dye Mixes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-sensitization potential of Disperse Orange 31 (DO31) within textile dye mixes. Due to a significant lack of direct experimental data on this compound, this guide leverages the extensive research available for the structurally similar and potentially conflated Disperse Orange 3 (DO3). Evidence suggests a historical mislabeling of this compound as Disperse Orange 3 in some studies, making the data on DO3 a critical reference point.[1] This guide presents available quantitative data, details relevant experimental protocols, and visualizes key biological and experimental workflows to aid in the assessment of this dye's allergenic potential.

Comparative Analysis of Disperse Dye Sensitization Potential

The sensitizing potential of disperse dyes is a significant concern in the textile industry, with some dyes exhibiting a higher propensity to cause allergic contact dermatitis. Disperse Orange 3 has been identified as a frequent allergen in textile dye mixes.[2][3][4][5] Its cross-sensitization with para-phenylenediamine (PPD), a common ingredient in hair dyes and black henna tattoos, is particularly noteworthy.[2][3][4][5]

The following table summarizes the sensitization potential of Disperse Orange 3 and other relevant disperse dyes based on patch test data and in vitro assays.

Dye/CompoundTest MethodPopulation/SystemResultsSensitization PotentialReference
Disperse Orange 3 Patch Test1481 dermatitis patients1.8% positive reactionHigh[3]
Patch TestPPD-positive patients46.1% co-reactionHigh (Cross-sensitizer)[2]
LCSAHuman cell lineCategorized as a strong sensitizerStrong[6]
Textile Dye Mix (with DO3) Patch Test1481 dermatitis patients3.6% positive reactionHigh[3]
para-phenylenediamine (PPD) Patch Test1481 dermatitis patients2.8% positive reactionHigh (Marker for DO3 allergy)[3]
Disperse Blue 124 Patch TestGeneral population~1.5-1.9% prevalence in recent yearsModerate to High[7]
Disperse Yellow 3 Patch TestPPD-positive patients21.9% co-reactionModerate (Cross-sensitizer)[2]
Low-Sensitizing Alternatives (e.g., certain reactive dyes, vat dyes) Various-Generally lower reported incidence of ACDLow[8][9]

Note: The sensitization potential is a qualitative assessment based on the presented data. LCSA: Loose-fit Co-culture-based Sensitization Assay.

Experimental Protocols

Understanding the methodologies used to evaluate sensitization is crucial for interpreting the data. The following are detailed protocols for key experiments cited in this guide.

Human Patch Testing

This clinical method is the gold standard for identifying allergens responsible for contact dermatitis.

  • Objective: To determine if a specific substance causes an allergic reaction on a patient's skin.

  • Materials: Finn Chambers® on Scanpor® tape, allergen preparations in petrolatum (e.g., Disperse Orange 3 at 1.0%), and a standardized reading scale.

  • Procedure:

    • Small amounts of the test allergens are applied to individual Finn Chambers.

    • The chambers are affixed to the patient's upper back.

    • The patches remain in place for 48 hours, during which time the patient must avoid getting their back wet.

    • After 48 hours, the patches are removed, and an initial reading is taken.

    • A second reading is typically performed at 72 or 96 hours.

  • Interpretation of Results: Reactions are graded based on the intensity of the skin reaction (e.g., erythema, papules, vesicles) according to international standards.

Murine Local Lymph Node Assay (LLNA)

The LLNA is an in vivo method for assessing the skin sensitization potential of chemicals.

  • Objective: To measure the proliferation of lymphocytes in the draining lymph nodes as an indicator of a substance's sensitizing potential.

  • Materials: Laboratory mice, test substance in a suitable vehicle, and a method for quantifying lymphocyte proliferation (historically tritiated thymidine, now often non-radioactive methods).

  • Procedure:

    • The test substance is applied to the dorsum of the mouse's ear for three consecutive days.

    • On day five, a substance that is incorporated into the DNA of proliferating cells (e.g., BrdU) is injected.

    • The draining auricular lymph nodes are excised, and the degree of lymphocyte proliferation is measured.

  • Interpretation of Results: A stimulation index (SI) is calculated by comparing the proliferation in the test group to the vehicle control group. An SI of 3 or greater is typically considered a positive result, indicating sensitizing potential.

In Vitro Sensitization Assays (e.g., KeratinoSens™, LCSA)

These cell-based assays provide a non-animal alternative for predicting skin sensitization potential.

  • Objective: To measure key events in the adverse outcome pathway (AOP) for skin sensitization, such as keratinocyte activation.

  • Materials: Human-derived keratinocyte cell lines (e.g., HaCaT), the test substance, and reporter gene systems (e.g., luciferase).

  • Procedure (KeratinoSens™):

    • Keratinocytes containing a luciferase gene under the control of an antioxidant response element (ARE) are cultured.

    • The cells are exposed to various concentrations of the test substance.

    • After a set incubation period, the cells are lysed, and luciferase activity is measured.

  • Interpretation of Results: A significant induction of the luciferase gene above a certain threshold indicates that the substance has activated the Keap1-Nrf2-ARE pathway, a key event in skin sensitization.

Visualizing the Mechanisms and Workflows

To further clarify the processes involved in textile dye sensitization, the following diagrams illustrate the key signaling pathway, a typical experimental workflow for assessing cross-sensitization, and the logical relationship of the findings.

Caption: Allergic contact dermatitis signaling pathway.

Cross_Sensitization_Workflow cluster_phase1 Phase 1: Induction cluster_phase2 Phase 2: Challenge cluster_phase3 Phase 3: Evaluation Induction Initial Sensitization with Primary Allergen (e.g., PPD) Challenge_DO31 Challenge with This compound Induction->Challenge_DO31 Challenge_Control Challenge with Unrelated Substance Induction->Challenge_Control Observation Observation of Skin Reaction Challenge_DO31->Observation Challenge_Control->Observation Data_Analysis Data Analysis & Comparison Observation->Data_Analysis

Caption: Experimental workflow for assessing cross-sensitization.

Logical_Relationship PPD_Allergy PPD Allergy DO3_Allergy Disperse Orange 3 Allergy PPD_Allergy->DO3_Allergy High Correlation (Cross-Reactivity) TDM_Allergy Textile Dye Mix Allergy DO3_Allergy->TDM_Allergy Major Contributor DO31_Potential Potential this compound Cross-Sensitization DO3_Allergy->DO31_Potential Inferred from Potential Mislabeling

Caption: Logical relationship of sensitization findings.

Conclusion

While direct experimental data on the cross-sensitization potential of this compound is scarce, the available evidence for Disperse Orange 3, a closely related and potentially misidentified compound, indicates a significant risk of sensitization and cross-reactivity, particularly with PPD.[2][3][4][5] Researchers and professionals in drug development should exercise caution when textile dye mixes containing this compound are used, especially in individuals with a known sensitivity to PPD. Further research is imperative to definitively characterize the sensitization profile of this compound and to explore safer alternatives in textile manufacturing. The use of validated in vitro methods can aid in the early assessment of new dyes to mitigate the risk of allergic contact dermatitis.

References

Comparative Efficacy of Photocatalysts for Disperse Orange 31 Degradation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and environmental remediation, the efficient degradation of persistent organic pollutants like Disperse Orange 31 is a critical area of study. This guide provides a comparative analysis of the photocatalytic efficiency of common and novel photocatalysts, with a focus on titanium dioxide (TiO2) and zinc oxide (ZnO), for the degradation of disperse azo dyes. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from studies on structurally similar disperse dyes to provide a valuable comparative overview.

Executive Summary

Photocatalysis has emerged as a promising advanced oxidation process (AOP) for the degradation of recalcitrant organic dyes. Among the various semiconductor photocatalysts, TiO2 and ZnO have been extensively studied due to their high photocatalytic activity, chemical stability, and cost-effectiveness. This guide synthesizes available research to compare their efficiency in degrading disperse dyes, outlines detailed experimental protocols, and presents the fundamental mechanisms through visual diagrams.

Comparative Performance of Photocatalysts

In a study on the degradation of Disperse Violet 26, the combination of UV irradiation with hydrogen peroxide (H₂O₂) and a photocatalyst was investigated. The results showed that the UV/H₂O₂/TiO₂ system achieved a maximum degradation of 93% at pH 3 within 60 minutes, while the UV/H₂O₂/ZnO system achieved 90.1% degradation under similar conditions[1]. This suggests a slightly higher efficiency for TiO₂ in this specific application.

Another study focusing on the degradation of Disperse Red 167 using cerium iron oxide (CeFeO₃) as a photocatalyst found that the optimal conditions for degradation were a pH of 8, a catalyst loading of 0.05 g per 100 ml of dye solution, and a dye concentration of 3x10⁻⁵ M[2]. This highlights the importance of optimizing reaction parameters for each specific dye and photocatalyst system.

The following table summarizes key experimental data from studies on the photocatalytic degradation of various disperse and orange dyes, providing a basis for comparison.

PhotocatalystTarget DyeInitial ConcentrationCatalyst LoadingLight SourcepHDegradation Efficiency (%)Reaction Time (min)Rate Constant (k)Reference
UV/H₂O₂/TiO₂Disperse Violet-26Not Specified0.6 gUV39360Not Specified[1]
UV/H₂O₂/ZnODisperse Violet-26Not Specified0.6 gUVNot Specified90.1Not SpecifiedNot Specified[1]
CeFeO₃Disperse Red 1673.0 x 10⁻⁵ M0.05 g/100 mLNot Specified8Not SpecifiedNot SpecifiedNot Specified[2]
ZnOTextile Orange 160.4 g/100 mL0.1 gSunlightNot Specified9630Not Specified[3]
Mn-doped ZnODisperse Blue 79:13 x 10⁻⁵ M0.05 g/100 mLUV8.59860Not Specified[4]

Experimental Protocols

A generalized experimental protocol for evaluating the photocatalytic degradation of a disperse dye like this compound is outlined below. It is crucial to optimize these parameters for each specific experimental setup.

Materials and Reagents:
  • This compound dye

  • Photocatalyst powder (e.g., TiO₂, ZnO)

  • Deionized water

  • Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment

  • Hydrogen peroxide (H₂O₂) (optional, as an electron acceptor)

Equipment:
  • Photoreactor with a suitable light source (e.g., UV lamp, Xenon lamp simulating solar light)

  • Magnetic stirrer

  • pH meter

  • Centrifuge or filtration system

  • UV-Vis spectrophotometer

  • Total Organic Carbon (TOC) analyzer (for mineralization studies)

Procedure:
  • Preparation of Dye Solution: Prepare a stock solution of this compound in deionized water. Dilute the stock solution to the desired initial concentration for the experiments.

  • Photocatalyst Suspension: Disperse a specific amount of the photocatalyst powder in the dye solution. The catalyst loading should be optimized for maximum efficiency.

  • Adsorption-Desorption Equilibrium: Before irradiation, stir the suspension in the dark for a period (typically 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface. This ensures that the observed decrease in dye concentration is due to photocatalysis and not just physical adsorption.

  • Photocatalytic Reaction: Place the reactor under the light source and begin irradiation while maintaining constant stirring. The temperature of the solution should be kept constant.

  • Sample Collection: Withdraw aliquots of the suspension at regular time intervals.

  • Sample Analysis: Immediately centrifuge or filter the collected samples to remove the photocatalyst particles. Measure the absorbance of the supernatant at the maximum absorption wavelength (λmax) of this compound using a UV-Vis spectrophotometer.

  • Data Analysis: Calculate the degradation efficiency using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t. The reaction kinetics can often be modeled using a pseudo-first-order rate equation.

Visualizing the Process: Diagrams

To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.

Photocatalytic_Degradation_Mechanism cluster_photocatalyst Photocatalyst (e.g., TiO2, ZnO) Valence_Band Valence Band (VB) Conduction_Band Conduction Band (CB) h+ h+ e- e- Light Light (hν ≥ Eg) Light->Valence_Band Excitation O2 O₂ e-->O2 H2O H₂O h+->H2O OH- OH⁻ h+->OH- O2_superoxide •O₂⁻ (Superoxide radical) O2->O2_superoxide OH_radical •OH (Hydroxyl radical) H2O->OH_radical OH-->OH_radical Dye This compound O2_superoxide->Dye OH_radical->Dye Degradation_Products Degradation Products (CO₂, H₂O, etc.) Dye->Degradation_Products

Caption: General mechanism of photocatalytic degradation of organic dyes.

Experimental_Workflow A Prepare this compound Solution B Add Photocatalyst (TiO2, ZnO, etc.) A->B C Stir in Dark (Adsorption-Desorption Equilibrium) B->C D Irradiate with Light Source C->D E Collect Aliquots at Intervals D->E F Separate Photocatalyst (Centrifuge/Filter) E->F G Analyze Supernatant (UV-Vis Spectroscopy) F->G H Calculate Degradation Efficiency G->H

Caption: Typical experimental workflow for photocatalytic degradation.

Conclusion

Both TiO₂ and ZnO are effective photocatalysts for the degradation of disperse azo dyes. The choice between them may depend on specific experimental conditions, including pH and the presence of co-oxidants like H₂O₂. While TiO₂ showed slightly better performance in one study on a similar disperse dye, ZnO has also been reported to be highly efficient, particularly under sunlight irradiation for other orange dyes. For researchers focusing on this compound, it is recommended to conduct initial screening experiments with both TiO₂ and ZnO under various conditions to determine the optimal photocatalyst and parameters for its efficient degradation. Furthermore, exploring novel photocatalysts, including doped or composite materials, may lead to enhanced performance and the utilization of a broader spectrum of light, including visible light.

References

A Comparative Guide to the Validation of Analytical Standards for Disperse Orange 31

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the validation of analytical standards for Disperse Orange 31, a synthetic azo dye. In the absence of a dedicated public inter-laboratory study for this specific dye, this document synthesizes data and protocols from validated analytical methods for analogous azo and disperse dyes. The principles and methodologies outlined here serve as a robust framework for establishing the reliability and reproducibility of analytical standards for this compound.

The accurate quantification of disperse dyes is crucial for consumer safety, environmental monitoring, and regulatory compliance. The validation of analytical standards ensures that the methods used for their detection are precise, accurate, and fit for purpose. This guide compares common analytical techniques and presents key performance data to aid in the selection and implementation of appropriate validation protocols.

Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS) is the most prevalent technique for the analysis of azo dyes due to its high sensitivity and selectivity. The following tables summarize the performance of HPLC-based methods for the analysis of various disperse and azo dyes, which can be considered analogous to the expected performance for this compound.

Table 1: Performance Comparison of HPLC-DAD Methods for Azo Dye Analysis

Analyte(s)MatrixLinearity (r²)LOD (mg/kg)LOQ (mg/kg)Accuracy (Recovery %)Precision (RSD%)
9 Azo Dyes (e.g., Sudan Orange G)Turmeric≥0.99980.01–0.040.04–0.1296.0–102.60.16–2.01
Data sourced from a study on the validation of an HPLC-DAD method for azo dye adulterants in Curcuma longa L.[1]

Table 2: Performance Comparison of LC-MS/MS Methods for Disperse and Azo Dye Analysis

Analyte(s)MatrixLinearity (r²)LOD (ng/mL)LOQ (ng/mL)Accuracy (Recovery %)Precision (RSD%)
47 Synthetic Dyes (including 21 disperse dyes)Textiles>0.9930.02–1.350.06–4.0981.8–114.11.1–16.3
Data sourced from a study on the development of an LC/MS/MS method for synthetic dyes in textiles.[2]

Experimental Protocols

The following are generalized experimental protocols for the analysis of disperse dyes in textile matrices, which can be adapted for the validation of this compound analytical standards.

Sample Preparation: Extraction from Textile Matrix
  • Sample Weighing: Accurately weigh 1.0 gram of the textile sample.

  • Extraction: Add 20 mL of methanol to the sample.

  • Sonication: Sonicate the sample at 50°C for 30 minutes.[2]

  • Centrifugation: Centrifuge the extract for 10 minutes at 10,000 rpm.[2]

  • Filtration: Filter the supernatant through a 0.22 µm PTFE filter.[2]

  • Reconstitution: Evaporate the filtrate and reconstitute it in a suitable diluent (e.g., 95:5 water/methanol) before analysis.[2]

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and diode array detector.

  • Column: A C18 reversed-phase column is commonly used (e.g., 100 x 2.1 mm, 1.7 µm).[2]

  • Mobile Phase: A gradient elution with a mixture of water with 0.1% formic acid (A) and an organic solvent like acetonitrile or methanol (B).[2]

  • Flow Rate: Typically 0.3 mL/min.[2]

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Injection Volume: 10-20 µL.

  • Detection: DAD monitoring at the maximum absorption wavelength of this compound.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) is commonly used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantitative analysis, providing high selectivity and sensitivity.

  • Data Analysis: The identification of this compound is confirmed by comparing its retention time and MRM transitions with a certified reference standard. Quantification is achieved by creating a calibration curve from the peak areas of the standard solutions.

Visualization of Validation Workflow and Method Selection

The following diagrams illustrate the logical workflow for the validation of an analytical method and a decision-making process for selecting the appropriate analytical technique.

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation & Reporting Phase Define_Purpose Define Analytical Purpose & Scope Set_Criteria Set Acceptance Criteria Define_Purpose->Set_Criteria Prepare_Standards Prepare Standards & Samples Set_Criteria->Prepare_Standards Perform_Experiments Perform Validation Experiments (Linearity, Accuracy, Precision, etc.) Prepare_Standards->Perform_Experiments Collect_Data Collect Raw Data Perform_Experiments->Collect_Data Analyze_Data Analyze Data & Calculate Statistics Collect_Data->Analyze_Data Compare_Results Compare Results to Acceptance Criteria Analyze_Data->Compare_Results Validation_Report Prepare Validation Report Compare_Results->Validation_Report

Workflow for Analytical Method Validation.

Decision tree for selecting an analytical method.

References

Comparative Adsorption of Disperse Orange 31 on Various Biomaterials: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative framework for evaluating the adsorption performance of various biomaterials for the removal of Disperse Orange 31 from aqueous solutions. Due to the limited availability of direct comparative studies on this compound, this document outlines standardized experimental protocols and data presentation formats to enable objective assessment. The methodologies and data structures are based on established research in dye adsorption on biomaterials.

Introduction to this compound Adsorption

This compound is a synthetic dye widely used in the textile industry. Its release into wastewater poses environmental concerns due to its potential toxicity and persistence. Adsorption using low-cost, renewable biomaterials is a promising method for the removal of such dyes. This guide focuses on comparing the efficacy of different biomaterials as adsorbents for this compound. The selection of a suitable biomaterial depends on factors such as its adsorption capacity, the kinetics of the adsorption process, and the influence of environmental parameters like pH and temperature.

Experimental Protocols

To ensure a fair comparison of different biomaterials, it is crucial to follow a standardized experimental protocol. The following methodologies are adapted from various studies on dye adsorption by biomaterials.[1][2][3][4]

Preparation of Biomaterial Adsorbents
  • Collection and Washing: The raw biomaterial (e.g., orange peels, banana peels, rice husk) is collected and washed thoroughly with tap water to remove dirt and debris, followed by a final rinse with distilled water.

  • Drying and Grinding: The washed biomaterial is oven-dried at a specific temperature (e.g., 60-80°C) until a constant weight is achieved to remove moisture. The dried material is then ground into a fine powder and sieved to obtain a uniform particle size.

  • Chemical Modification (Optional): To enhance adsorption capacity, biomaterials can be chemically modified. Common treatments include mild acid or base treatment to alter the surface chemistry and increase the number of active sites.[1][2]

Batch Adsorption Experiments

Batch adsorption studies are performed to evaluate the effects of various parameters on the adsorption of this compound.

  • Preparation of Dye Stock Solution: A stock solution of this compound is prepared by dissolving a known weight of the dye in distilled water. Working solutions of desired concentrations are prepared by diluting the stock solution.

  • Adsorption Procedure:

    • A fixed amount of the biomaterial adsorbent is added to a series of flasks containing a known volume and concentration of the this compound solution.

    • The flasks are agitated at a constant speed in a shaker at a controlled temperature.

    • Samples are withdrawn at predetermined time intervals, and the solid adsorbent is separated from the solution by centrifugation or filtration.

    • The remaining concentration of this compound in the supernatant is determined using a UV-Vis spectrophotometer at its maximum absorbance wavelength.

  • Parameters to Investigate:

    • Effect of pH: The pH of the dye solution is varied (e.g., from 2 to 10) to determine the optimal pH for adsorption.

    • Effect of Adsorbent Dosage: The amount of biomaterial is varied while keeping the dye concentration and volume constant.

    • Effect of Initial Dye Concentration: The initial concentration of this compound is varied to study its effect on adsorption capacity.

    • Effect of Contact Time: The time of contact between the adsorbent and the dye solution is varied to determine the equilibrium time.

    • Effect of Temperature: The adsorption experiments are carried out at different temperatures to study the thermodynamic properties of the adsorption process.

Data Analysis

The amount of dye adsorbed per unit mass of the adsorbent at equilibrium (q_e, mg/g) is calculated using the following equation:

q_e = (C_0 - C_e) * V / W

Where:

  • C_0 is the initial dye concentration (mg/L)

  • C_e is the equilibrium dye concentration (mg/L)

  • V is the volume of the dye solution (L)

  • W is the mass of the adsorbent (g)

Comparative Data Presentation

The quantitative data obtained from the batch adsorption experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Comparison of Adsorption Capacities and Optimal Conditions

BiomaterialOptimal pHOptimal Adsorbent Dose (g/L)Equilibrium Time (min)Maximum Adsorption Capacity (q_max, mg/g) from Langmuir Isotherm
Biomaterial A
Biomaterial B
Biomaterial C

Table 2: Comparison of Adsorption Isotherm Parameters

BiomaterialLangmuir IsothermFreundlich Isotherm
q_max (mg/g) K_L (L/mg)
Biomaterial A
Biomaterial B
Biomaterial C

Table 3: Comparison of Adsorption Kinetic Parameters

BiomaterialPseudo-First-Order ModelPseudo-Second-Order Model
q_e (calc) (mg/g) k₁ (1/min)
Biomaterial A
Biomaterial B
Biomaterial C

Table 4: Comparison of Thermodynamic Parameters

BiomaterialΔG° (kJ/mol) at 298 KΔH° (kJ/mol)ΔS° (J/mol·K)Nature of Adsorption
Biomaterial A
Biomaterial B
Biomaterial C

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Biomaterial Preparation cluster_adsorption Batch Adsorption Studies cluster_analysis Data Analysis A Raw Biomaterial Collection B Washing & Rinsing A->B C Drying B->C D Grinding & Sieving C->D E Chemical Modification (Optional) D->E G Add Biomaterial Adsorbent E->G F Prepare this compound Solution F->G H Agitate at Controlled Temperature G->H I Withdraw Samples at Intervals H->I O Thermodynamic Analysis H->O J Separate Adsorbent I->J K Analyze Supernatant (UV-Vis) J->K L Calculate Adsorption Capacity (qe) K->L M Isotherm Modeling (Langmuir, Freundlich) L->M N Kinetic Modeling (Pseudo-first/second order) L->N Adsorption_Analysis cluster_equilibrium Equilibrium Studies cluster_kinetics Kinetic Studies cluster_thermo Thermodynamic Studies Isotherms Adsorption Isotherms Langmuir Langmuir Model Isotherms->Langmuir describes Freundlich Freundlich Model Isotherms->Freundlich describes q_max Max Adsorption Capacity Langmuir->q_max determines Kinetics Adsorption Kinetics Pseudo1 Pseudo-First-Order Kinetics->Pseudo1 modeled by Pseudo2 Pseudo-Second-Order Kinetics->Pseudo2 modeled by Rate Adsorption Rate Pseudo2->Rate determines Thermo Thermodynamics Gibbs ΔG° Thermo->Gibbs evaluates Enthalpy ΔH° Thermo->Enthalpy evaluates Entropy ΔS° Thermo->Entropy evaluates Spontaneity Spontaneity of Adsorption Gibbs->Spontaneity indicates

References

Safety Operating Guide

Navigating the Disposal of Disperse Orange 31: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe handling and disposal of Disperse Orange 31, a synthetic azo dye. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound (CAS No. 61968-38-5), this document outlines general best practices for the disposal of azo dyes, which should be adapted in accordance with your institution's specific hazardous waste management protocols and any available information for structurally similar compounds.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are equipped with the appropriate personal protective equipment (PPE). Azo dyes, as a class, can be hazardous, and precautions should always be taken to minimize exposure.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for particulates is recommended.

Step-by-Step Disposal Protocol

The following is a generalized, step-by-step procedure for the disposal of this compound. This protocol is based on standard practices for managing hazardous chemical waste in a laboratory setting.

1. Waste Identification and Segregation:

  • Labeling: Clearly label a dedicated waste container as "Hazardous Waste: this compound" and include the CAS number (61968-38-5).

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste guidelines. Azo dyes should be segregated from strong oxidizing agents and incompatible materials.

2. Waste Collection and Storage:

  • Solid Waste: Collect solid this compound waste, including contaminated materials like weighing paper and gloves, in a sealed, chemically compatible container.

  • Liquid Waste: For solutions containing this compound, use a sealed, leak-proof container. Do not pour liquid waste down the drain.

  • Storage Location: Store the waste container in a designated satellite accumulation area (SAA) that is secure, well-ventilated, and away from heat sources or direct sunlight.

3. Arranging for Disposal:

  • Contact Environmental Health and Safety (EHS): Once the waste container is full or has reached its designated accumulation time limit, contact your institution's EHS or hazardous waste management department to arrange for pickup and disposal.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.

4. Decontamination:

  • Surfaces: Decontaminate any surfaces or equipment that may have come into contact with this compound using an appropriate cleaning agent and collect the cleaning materials as hazardous waste.

  • Empty Containers: Triple-rinse empty containers that held this compound with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

Experimental Protocols

Quantitative Data Summary

Without a specific SDS for this compound, quantitative data such as permissible exposure limits (PELs) or concentration limits for disposal are not available. The table below summarizes the general hazards associated with azo dyes, which should be considered when handling this compound.

Hazard CategoryGeneral Information for Azo Dyes
Acute Toxicity May be harmful if swallowed, inhaled, or absorbed through the skin.
Skin Irritation/Sensitization Can cause skin irritation and may lead to allergic skin reactions.
Eye Irritation May cause serious eye irritation.
Carcinogenicity/Mutagenicity Some azo dyes are known or suspected carcinogens or mutagens.
Aquatic Toxicity Many dyes are toxic to aquatic life with long-lasting effects.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

Disposal Workflow for this compound start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate label_container Label Waste Container (Name, CAS#, Hazard) segregate->label_container collect_solid Collect Solid Waste in Sealed Container label_container->collect_solid Solid collect_liquid Collect Liquid Waste in Sealed, Leak-proof Container label_container->collect_liquid Liquid store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store contact_ehs Contact EHS for Pickup store->contact_ehs document Complete Waste Disposal Forms contact_ehs->document decontaminate Decontaminate Work Area and Emptied Containers document->decontaminate end End: Waste Removed by EHS decontaminate->end

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally conscious laboratory environment.

Essential Safety and Operational Guide for Handling Disperse Orange 31

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for the handling of Disperse Orange 31 in a laboratory setting. The following procedures are critical for ensuring the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. It is crucial to use appropriate Personal Protective Equipment (PPE) to minimize these risks.

HazardGHS ClassificationRecommended PPE
Skin Irritation/Sensitization Skin Irrit. 2, Skin Sens. 1Nitrile gloves (double-gloving recommended), full-length laboratory coat with elastic cuffs, disposable gown/apron for high-risk procedures.
Eye Irritation Eye Irrit. 2ANSI Z87.1 compliant safety goggles that provide a complete seal around the eyes. A face shield should be worn with goggles when handling larger quantities.
Respiratory Irritation STOT SE 3A NIOSH-approved air-purifying respirator (APR) with P100 filters is required when handling the powder. A proper fit test is mandatory before use.
Ingestion Acute Tox. 4 (oral)Do not eat, drink, or smoke in work areas. Wash hands thoroughly after handling.
Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to prevent accidental exposure and maintain the integrity of the chemical.

AspectProtocol
Handling - Work in a well-ventilated area, preferably within a chemical fume hood. - Avoid generating dust. Use techniques such as gentle scooping and careful transfer. - Avoid all personal contact, including inhalation.[1] - Wash hands thoroughly after handling.[2]
Storage - Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] - Keep away from strong oxidizing agents.[3] - Store locked up.[3]
Accidental Release and First Aid Measures

In the event of a spill or exposure, immediate and appropriate action is critical.

SituationProcedure
Minor Spill - Wear appropriate PPE. - Gently sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[3] - Clean the spill area with a wet cloth or paper towels and dispose of them as hazardous waste.
Major Spill - Evacuate the area and alert emergency responders. - Prevent the spill from entering drains or water courses.
Eye Contact - Immediately rinse cautiously with water for several minutes.[3] - Remove contact lenses, if present and easy to do. Continue rinsing.[3] - Seek immediate medical attention.[3]
Skin Contact - Immediately remove all contaminated clothing. - Wash the affected area with plenty of soap and water.[3] - If skin irritation or a rash occurs, get medical advice/attention.[3]
Inhalation - Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[3] - Call a poison center or doctor if you feel unwell.[3]
Ingestion - Clean mouth with water and drink plenty of water afterwards. - Do NOT induce vomiting. - Get medical attention if symptoms occur.[3]
Experimental Protocol: Weighing and Preparing a Solution of this compound

This protocol outlines the step-by-step procedure for safely weighing the powdered dye and preparing a stock solution.

Materials:

  • This compound powder

  • Appropriate solvent

  • Laboratory balance

  • Weighing paper or boat

  • Spatula

  • Beaker or flask

  • Stir bar and stir plate (or sonicator)

  • Volumetric flask

  • Appropriate PPE (as detailed in the table above)

Procedure:

  • Preparation: Don all required PPE, including a respirator with P100 filters, double nitrile gloves, a lab coat, and safety goggles. Ensure the chemical fume hood is operational.

  • Weighing:

    • Place a weighing paper or boat on the laboratory balance and tare it.

    • Carefully transfer the desired amount of this compound powder onto the weighing paper using a clean spatula. Avoid creating dust.

    • Record the exact weight.

  • Dissolution:

    • Place a stir bar in a beaker or flask containing the appropriate solvent.

    • Carefully transfer the weighed powder into the solvent.

    • Cover the beaker or flask and place it on a stir plate to dissolve. Gentle heating or sonication may be required, depending on the solvent and desired concentration.

  • Solution Preparation:

    • Once the dye is fully dissolved, transfer the solution to a volumetric flask.

    • Rinse the beaker or flask with a small amount of the solvent and add the rinsing to the volumetric flask to ensure a complete transfer.

    • Bring the solution to the final desired volume with the solvent.

    • Stopper the flask and invert it several times to ensure homogeneity.

  • Cleanup:

    • Dispose of the weighing paper and any contaminated materials in a designated hazardous waste container.

    • Clean all glassware thoroughly.

    • Wipe down the work area in the fume hood.

    • Remove PPE in the correct order to avoid self-contamination and dispose of single-use items in the appropriate hazardous waste stream.

    • Wash hands thoroughly with soap and water.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

Waste StreamDisposal Procedure
Solid Waste - Contaminated PPE (gloves, disposable lab coats, etc.), weighing paper, and spill cleanup materials should be collected in a clearly labeled, sealed hazardous waste container.
Liquid Waste - Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. - Do not empty into drains.[2]

All waste must be handled and disposed of in accordance with local, state, and federal regulations.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

Workflow for Safe Handling of this compound

The following diagram outlines the critical steps for the safe handling of this compound powder from receipt to disposal.

DisperseOrange31_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Verify Fume Hood Operation A->B C Weigh Powder in Fume Hood B->C D Prepare Solution C->D E Segregate Hazardous Waste D->E F Clean Work Area & Equipment E->F G Doff PPE Correctly F->G H Wash Hands Thoroughly G->H

Caption: Workflow for the safe handling of this compound powder.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.